Nopyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOGHRWORTNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977235 | |
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-51-8, 6165-23-7 | |
| Record name | Nopyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nopyl acetate | |
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| Record name | Nopyl acetate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
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| Record name | Nopyl acetate | |
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Foundational & Exploratory
Nopyl acetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nopyl acetate (B1210297), a bicyclic monoterpene ester, is a significant molecule in the fragrance and flavor industry, prized for its sweet, woody, and fruity aroma. This document provides an in-depth technical overview of the chemical properties and structure of nopyl acetate. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization. This guide is intended to serve as a comprehensive resource for professionals in research, development, and quality control.
Chemical Structure and Identifiers
This compound possesses a distinctive bicyclo[3.1.1]heptane skeleton, which is characteristic of the pinane (B1207555) family of monoterpenes. Its structure is formally known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate[1] |
| CAS Number | 128-51-8[1][2][3] |
| Molecular Formula | C₁₃H₂₀O₂[1][3][4][5] |
| SMILES | CC(=O)OCCC1=CC[C@H]2C[C@@H]1C2(C)C[1] |
| InChI | InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m0/s1[1] |
| InChIKey | AWNOGHRWORTNEI-RYUDHWBXSA-N[1] |
Synonyms: (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol, Lignyl acetate, 2-Norpinene-2-ethanol, 6,6-dimethyl-, acetate.[1][3]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application and handling. These properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 208.30 g/mol [1][4][5][6] |
| Appearance | Colorless to pale yellow liquid[5][6] |
| Boiling Point | 118 °C @ 10 mmHg[2], 234 °C @ 760 mmHg[7], 253 °C (lit.)[7] |
| Density | 0.980 g/mL at 25 °C[7] |
| Flash Point | >100 °C (>212 °F)[4], 95 °C[5], 107.22 °C[2] |
| Vapor Pressure | 0.008 mmHg @ 25 °C (est)[2] |
| Solubility | Soluble in alcohol; Insoluble in water[2] (Water solubility: 8.429 mg/L @ 25 °C (est)[2]) |
| Refractive Index | 1.472 (n20/D)[7] |
| logP (o/w) | 3.889 (est)[2], 4.41[4] |
Experimental Protocols
Synthesis of (-)-Nopyl Acetate from (-)-Nopol (B44374)
A common laboratory-scale synthesis of (-)-nopyl acetate involves the acetylation of (-)-nopol.[8]
Materials:
-
(-)-Nopol
-
Acetyl chloride
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
A solution of 100 g (0.6 mole) of (-)-nopol and 130 ml (0.93 mole) of triethylamine in 600 ml of dichloromethane is prepared in a reaction vessel.
-
The solution is cooled in an ice bath to a temperature of 5° to 10° C.
-
50 g (0.64 mole) of acetyl chloride is added dropwise to the solution while maintaining the temperature between 5° and 10° C.
-
The reaction mixture is stirred for an additional 20 minutes at 5° to 10° C.
-
The cooling bath is removed, and the reaction mixture is stirred until it reaches room temperature.
-
For workup, the reaction mixture is poured into 800 ml of ice-water and stirred.
-
The organic phase is separated, and the aqueous phase is extracted with 100 ml of dichloromethane.
-
The combined organic phases are washed with saturated aqueous sodium bicarbonate solution until neutral and then dried over sodium sulfate.
-
The dichloromethane is removed by distillation to yield the crude product.
-
(-)-Nopyl acetate is isolated by fractional distillation of the crude product. The boiling point of the purified product is 117°-119° C at 10 mm Hg.
Synthesis from β-Pinene
This compound can also be synthesized from β-pinene through a two-step process. First, β-pinene undergoes a Prins reaction with paraformaldehyde to produce nopol. The resulting nopol is then acetylated, typically with acetic anhydride, to yield this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected around 1740 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester are typically observed in the 1250-1000 cm⁻¹ region. The C=C stretching of the alkene in the bicyclic ring would appear around 1640 cm⁻¹. The NIST WebBook provides a reference IR spectrum for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 208. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. A reference mass spectrum is available on the NIST WebBook.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups of the bicyclic system and the acetate group. The protons on the ethyl chain and the vinyl proton would also have distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the ester would be found downfield (around 170 ppm), and the olefinic carbons would appear in the 100-150 ppm region. The carbons of the bicyclic ring and the ethyl acetate moiety would have characteristic chemical shifts.
Reference ¹H NMR and ¹³C NMR spectra for this compound are available in the PubChem database.[1]
Logical Relationships and Workflows
Synthesis Workflow
The synthesis of this compound from β-pinene can be visualized as a two-step chemical transformation. This workflow is a fundamental process for the production of this fragrance ingredient.
Caption: Synthesis workflow of this compound from β-Pinene.
Biological Activity and Applications
The primary application of this compound is in the fragrance industry, where it is used in a variety of products including fine fragrances, soaps, and household items.[2][5] Its characteristic sweet, woody, and fruity scent makes it a valuable component in creating complex aromas. While it is widely used and generally regarded as safe for its intended use, some studies indicate it may cause skin sensitization in some individuals. No significant signaling pathways or drug development applications have been reported for this compound to date.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and researchers. The information presented underscores the importance of this compound in the fragrance industry and provides a solid foundation for further study and application of this versatile molecule.
References
- 1. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonyl acetate(143-13-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0241220) [np-mrd.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of Nopyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nopyl acetate (B1210297), a bicyclic monoterpene derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Nopyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3 | br s | 1H | Vinylic CH |
| ~4.1 | t | 2H | O-CH₂ |
| ~2.3 | m | 2H | Allylic CH₂ |
| ~2.1-2.3 | m | 3H | Bicyclic CH and CH₂ |
| 2.04 | s | 3H | Acetyl CH₃ |
| ~1.26 | s | 3H | Methyl CH₃ |
| ~1.1 | d | 1H | Bicyclic CH |
| ~0.8 | s | 3H | Methyl CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~171.1 | Carbonyl C=O |
| ~144.3 | Vinylic C |
| ~119.5 | Vinylic CH |
| ~63.0 | O-CH₂ |
| ~45.6 | Bicyclic CH |
| ~40.6 | Bicyclic CH |
| ~38.0 | Bicyclic C |
| ~31.6 | Bicyclic CH₂ |
| ~31.3 | Bicyclic CH₂ |
| ~28.2 | Allylic CH₂ |
| ~26.1 | Methyl CH₃ |
| ~21.1 | Acetyl CH₃ |
| ~20.9 | Methyl CH₃ |
Note: This is a representative peak list. The assignment is based on the chemical structure of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1040 | Medium | C-O stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Possible Fragment |
| 208 | ~5% | [M]⁺ (Molecular Ion) |
| 148 | ~20% | [M - CH₃COOH]⁺ |
| 133 | ~30% | [C₁₀H₁₃]⁺ |
| 121 | ~40% | [C₉H₁₃]⁺ |
| 105 | ~60% | [C₈H₉]⁺ |
| 93 | ~100% | [C₇H₉]⁺ (Base Peak) |
| 43 | ~70% | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard single-pulse experiment is performed.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is commonly used.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.[2]
-
Sample Application : A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.[3]
-
Spectrum Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Cleaning : After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction : As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[4] For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the ion source.
-
Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: How different spectroscopic techniques provide complementary structural information.
References
Synthesis of Nopyl acetate from beta-pinene
An In-depth Technical Guide to the Synthesis of Nopyl Acetate (B1210297) from Beta-Pinene (B31000)
Introduction
Nopyl acetate is a synthetic fragrance ingredient prized for its sweet, fruity, and woody aroma with citrus undertones, reminiscent of bergamot and pear.[1][2] It is not found in nature but serves as a cost-effective alternative to linalyl acetate in a wide array of applications, including perfumes, soaps, detergents, and other personal care products.[1][3] The synthesis of this compound is of significant interest as it originates from beta-pinene, a renewable feedstock derived from turpentine, which is a byproduct of the paper industry.[2][4] This guide provides a detailed technical overview of the primary synthesis route, which involves a two-step process: the Prins reaction of beta-pinene to form nopol (B1679846), followed by the esterification of nopol to yield this compound.[1]
Overall Synthesis Pathway
The conversion of beta-pinene to this compound is efficiently achieved in two sequential reactions:
-
Prins Reaction: Beta-pinene reacts with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a catalyst to produce the intermediate alcohol, nopol.[1][5]
-
Esterification (Acetylation): The resulting nopol is then acetylated using either acetic anhydride (B1165640) or acetic acid to form the final product, this compound.[1][6]
Caption: Overall two-step reaction pathway from beta-pinene to this compound.
Step 1: Synthesis of Nopol via Prins Reaction
The initial step involves the Prins condensation of beta-pinene with paraformaldehyde. This reaction is typically catalyzed by Lewis acids or proton acids. A variety of catalysts have been explored to optimize the conversion of beta-pinene and the selectivity towards nopol.[5][6]
Experimental Protocol: Nopol Synthesis using a Zinc-Chromium Mixed Oxide Catalyst
This protocol is adapted from studies on highly active metal oxide catalysts for the Prins condensation.
-
Catalyst Preparation: Prepare the Zn-Cr mixed oxide catalyst as described in the relevant literature. Prior to the reaction, calcine the catalyst at 400 °C under a nitrogen flow for 5 hours.[5]
-
Reaction Setup: In a suitable batch reactor, add the pre-treated catalyst (0.50 g), beta-pinene (5.0 mmol), paraformaldehyde (30 mmol), and acetonitrile (B52724) (5.0 mL) as the solvent.[5]
-
Reaction Conditions: Heat the stirred mixture to 80 °C and maintain these conditions for the duration of the reaction (e.g., 24 hours).[5]
-
Monitoring and Work-up: Monitor the reaction progress using gas chromatography (GC). Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.
-
Purification: The crude nopol can be purified by vacuum distillation to yield the final product.
Data Summary: Nopol Synthesis Conditions
The following table summarizes various catalytic systems and conditions for the Prins reaction.
| Catalyst | Formaldehyde Source | Solvent | Temperature (°C) | Molar Ratio (β-pinene:formaldehyde) | Time (h) | β-pinene Conversion (%) | Nopol Selectivity (%) |
| 25 wt% MoO₃–SiO₂ | Paraformaldehyde | Benzonitrile | 80 | 1:2 | 24 | 77 | 98.7 |
| 25 wt% ZnO–SiO₂ | Paraformaldehyde | Benzonitrile | 80 | 1:2 | 24 | 72 | 96.3 |
| Zn-Cr (1:6) Mixed Oxide | Paraformaldehyde | Acetonitrile | 80 | 1:6 | 24 | ~95 | ~90 |
| ZnCl₂ | Paraformaldehyde | - | 115 | - | - | - | - |
| Solid Superacid | 1,3,5-trioxane / POM | - | - | - | - | - | - |
(Data sourced from references[1][5][6])
Step 2: Esterification of Nopol to this compound
The second stage is the esterification of the nopol intermediate. This can be achieved through several methods, most commonly via reaction with acetic acid using a strong acid catalyst or with acetic anhydride, which can be performed under vacuum to drive the reaction to completion.[1][3]
Experimental Protocol 1: Sulfuric Acid-Catalyzed Esterification
This method is based on kinetic studies of the homogeneous catalysis of nopol with acetic acid.[1][7]
-
Reaction Setup: In a stirred batch reactor, add nopol and acetic acid. A typical molar ratio is 3:1 (nopol to acetic acid) to favor ester formation. Toluene can be used as a solvent.[1]
-
Catalyst Addition: Add concentrated sulfuric acid as the catalyst. A typical concentration is 0.0275 mol L⁻¹.[1][7]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) with constant stirring.[1][7]
-
Monitoring and Work-up: Monitor the conversion of acetic acid by titration or GC analysis. The reaction is reversible, with equilibrium conversions reaching up to 96% under optimal conditions.[1] Once equilibrium is reached, cool the mixture.
-
Purification: Neutralize the remaining acid with a base wash (e.g., sodium bicarbonate solution), followed by a water wash. Dry the organic layer and purify the this compound by vacuum distillation.
Experimental Protocol 2: Vacuum Esterification with Acetic Anhydride
This method, adapted from a patent, aims for high yield by removing the acetic acid byproduct under vacuum.[3]
-
Reaction Setup: Place nopol, acetic anhydride, and a catalyst in a reaction kettle equipped with a vacuum system. The amount of acetic anhydride is typically 80%-90% of the mass of the nopol.[3]
-
Catalyst Addition: Use a proton acid (e.g., sulfuric acid, phosphoric acid) or an acetate salt (e.g., sodium acetate) as the catalyst, at a loading of 0.3%-5% of the nopol mass.[3]
-
Reaction Conditions: Heat the kettle to 50-100 °C with stirring (100-150 r/min). Apply a vacuum of 0.06-0.1 MPa. The reaction time is typically 5-15 hours.[3]
-
Byproduct Removal: During the reaction, the acetic acid byproduct is continuously removed by the vacuum system, which drives the equilibrium towards the product.[3]
-
Work-up and Purification: After the reaction is complete, cool the kettle to room temperature. Perform a caustic wash followed by a water wash to remove any remaining catalyst and impurities, yielding high-purity this compound.[3]
Data Summary: this compound Synthesis Conditions
This table presents quantitative data for the different esterification methods.
| Acetylating Agent | Catalyst | Catalyst Conc. | Molar Ratio (Acetic Acid:Nopol) | Temperature (°C) | Time (h) | Conditions | This compound Yield (%) |
| Acetic Acid | H₂SO₄ | 0.0275 M | 1:1 | 80 | >20 | Atmospheric | ~75% (conversion) |
| Acetic Acid | H₂SO₄ | 0.0275 M | 1:3 | 80 | >20 | Atmospheric | 96% (conversion) |
| Acetic Anhydride | Sodium Acetate | - | - | 90 | 3 | Atmospheric | 84.4 |
| Acetic Anhydride | H₂SO₄, NaOAc, etc. | 0.3-5% (of nopol mass) | - | 50-100 | 5-15 | Vacuum (0.06-0.1 MPa) | >98 |
(Data sourced from references[1][3][7])
General Experimental and Purification Workflow
The overall process from reactants to the purified product follows a logical sequence of steps common in chemical synthesis. This workflow ensures the efficient conversion of starting materials and the isolation of a high-purity final product.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from beta-pinene is a well-established and industrially relevant process. The two-step approach, beginning with a catalyzed Prins reaction to form nopol, followed by esterification, offers multiple routes for optimization. While traditional acid-catalyzed esterification with acetic acid is effective, methods utilizing acetic anhydride under vacuum demonstrate significantly higher yields (>98%) by effectively removing the acetic acid byproduct and driving the reaction to completion.[3] For researchers and professionals in drug development and fragrance synthesis, the choice of methodology will depend on the desired yield, purity requirements, and available equipment, with the vacuum-assisted route offering a highly efficient path to this valuable fragrance molecule.
References
- 1. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 2. This compound [studio.dsm-firmenich.com]
- 3. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
Physical and chemical properties of Nopyl acetate
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297), a bicyclic monoterpene ester, is a key aroma chemical prized for its sweet, woody, and fruity fragrance profile. While primarily utilized in the flavor and fragrance industry, its unique chemical structure and properties warrant a closer examination for potential applications in other scientific domains. This technical guide provides an in-depth overview of the physical and chemical properties of Nopyl acetate, detailed experimental protocols for its synthesis, and a summary of its safety profile.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic sweet, woody, and fruity odor, often with nuances of bergamot and pear.[1][2][3][4][5] It is soluble in ethanol (B145695) and oils but immiscible with water.[1][6] The following tables summarize the key physical and chemical properties of this compound based on available data.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₂ | [1][3][7][8][9][10][11] |
| Molar Mass | 208.30 g/mol | [1][3][7][8] |
| Appearance | Colorless clear liquid | [1][2][4][8][12] |
| Density | 0.977 - 0.980 g/mL at 25°C | [1][2][12] |
| Boiling Point | 253 °C at 760 mmHg | [1][12] |
| Flash Point | >100 °C (>212 °F) | [1][8][10][12] |
| Refractive Index (n²⁰/D) | 1.472 | [1][10][13] |
| Vapor Pressure | 0.0050 mmHg at 20°C | [8] |
| Log P (Octanol/Water Partition Coefficient) | 2.932 - 4.41 | [8][10][14] |
| Solubility | Soluble in ethanol and oil | [1] |
Table 2: Chemical Identifiers and Spectroscopic Data
| Identifier/Data | Value/Information | Source(s) |
| CAS Number | 128-51-8 | [3][7][8][9][10][11] |
| IUPAC Name | 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl acetate | [7] |
| Synonyms | (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol, Lignyl acetate | [3][7][10][11] |
| ¹H NMR | Data available in spectral databases | [7] |
| ¹³C NMR | Data available in spectral databases | [1] |
| Mass Spectrum (EI) | Data available in spectral databases | [1][11] |
| Infrared Spectrum | Data available in spectral databases | [1][11] |
Synthesis of this compound
This compound is primarily synthesized through the esterification of nopol with an acetylating agent, typically acetic anhydride (B1165640) or acetic acid.[9][15] The reaction can be catalyzed by acids or acetates.[15][16]
Experimental Protocol: Synthesis of (-)-Nopyl Acetate
This protocol is adapted from a documented synthesis of (-)-Nopyl acetate.[13]
Materials:
-
(-)-Nopol (B44374) (100 g, 0.6 mol)
-
Triethylamine (B128534) (130 mL, 0.93 mol)
-
Acetyl chloride (50 g, 0.64 mol)
-
Dichloromethane (B109758) (600 mL + 100 mL for washing)
-
Ice-water (800 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
A solution of (-)-nopol and triethylamine in dichloromethane is prepared in a reaction vessel.
-
The solution is cooled in an ice bath to maintain a temperature of 5° to 10° C.
-
Acetyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 5° to 10° C for an additional 20 minutes.
-
The mixture is then stirred without cooling until it reaches room temperature.
-
For work-up, the reaction mixture is poured into ice-water.
-
The organic phase is separated, and the aqueous phase is washed with dichloromethane.
-
The combined organic phases are washed to neutrality with saturated aqueous sodium bicarbonate solution.
-
The organic phase is dried over sodium sulfate.
-
Dichloromethane is removed by distillation to yield the crude product.
-
(-)-Nopyl acetate is isolated by fractional distillation, with a boiling point of 117°-119° C at 10 mm Hg.[13]
Synthesis Workflow Diagram
Caption: Synthesis workflow for (-)-Nopyl Acetate.
Safety and Handling
This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[6][7][17][18][19][20] It is also considered toxic to aquatic life with long-lasting effects.[6][7][17]
Precautionary Measures:
-
Personal Protective Equipment: Wear protective gloves, eye protection, and face protection during handling.[17][18][19] Contaminated work clothing should not be allowed out of the workplace.[17][18][19][20]
-
Handling: Handle in a well-ventilated place.[18] Avoid breathing mist or vapor.[6][18][19][20] Wash hands thoroughly after handling.[6][19][20]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][17]
-
In case of skin contact: Wash with plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[6][18]
-
-
Environmental Precautions: Avoid release to the environment.[6][18][20]
Logical Relationship of Safety Precautions
Caption: Relationship between hazards and safety measures.
This technical guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and protocols offer a starting point for further investigation into the applications of this versatile molecule beyond the fragrance industry.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 128-51-8 [thegoodscentscompany.com]
- 3. de-kruiderie.nl [de-kruiderie.nl]
- 4. berjeinc.com [berjeinc.com]
- 5. This compound [studio.dsm-firmenich.com]
- 6. vigon.com [vigon.com]
- 7. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]
- 9. foreverest.net [foreverest.net]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound [webbook.nist.gov]
- 12. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound (CAS 128-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 16. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 17. directpcw.com [directpcw.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. johndwalsh.com [johndwalsh.com]
- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128-51-8 Name: this compound [xixisys.com]
A Comprehensive Technical Guide to (1R)-(-)-Nopyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-(-)-Nopyl acetate (B1210297) is a chiral ester recognized for its characteristic sweet, woody, and fruity aroma. While not found in nature, it is a significant component in the fragrance industry, serving as a cost-effective alternative to other aromatic compounds in a variety of consumer products. This technical guide provides an in-depth overview of (1R)-(-)-Nopyl acetate, encompassing its chemical and physical properties, detailed synthesis protocols, and a workflow diagram of its production. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.
Chemical Identity and Properties
(1R)-(-)-Nopyl acetate is chemically designated as 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate. Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 35836-72-7 |
| Molecular Formula | C₁₃H₂₀O₂[1][2] |
| IUPAC Name | 2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate[2] |
| Synonyms | (-)-Nopyl acetate, Nopol (B1679846) acetate, Citroviol[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 208.30 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 253 °C at 760 mmHg[3] |
| Specific Gravity | 0.980 g/mL at 25 °C[3] |
| Flash Point | 100.56 °C (213.00 °F)[3] |
| Solubility | Soluble in alcohol; Insoluble in water[3] |
Synthesis of (1R)-(-)-Nopyl Acetate
The primary route for the synthesis of (1R)-(-)-Nopyl acetate involves a two-step process. The first step is the Prins reaction between β-pinene and paraformaldehyde to produce the intermediate, (-)-nopol (B44374). The subsequent step is the esterification of (-)-nopol with an acetylating agent.
Experimental Protocol: Synthesis of (-)-Nopol via Prins Reaction
The synthesis of (-)-nopol can be achieved through various methods, including catalysis with zinc chloride, solid superacids, or through a hot-pressing method. The acid-catalyzed Prins reaction is a common approach.
Materials:
-
β-Pinene
-
Paraformaldehyde (or 1,3,5-trioxane)
-
Solid acid catalyst (e.g., sulfated zirconia, Fe-Zn double metal cyanide)
-
Non-polar hydrocarbon solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine β-pinene, paraformaldehyde, and the solid acid catalyst in a non-polar hydrocarbon solvent. The molar ratio of β-pinene to paraformaldehyde can range from 1:6 to 2:1.
-
Heat the reaction mixture under normal pressure to a temperature between 50 °C and 150 °C.
-
Maintain the reaction for a period of 1 to 12 hours, with continuous stirring.
-
Upon completion, the solid catalyst can be separated from the reaction mixture by filtration.
-
The resulting solution contains (-)-nopol, which can be purified by distillation.
Experimental Protocol: Esterification of (-)-Nopol to (1R)-(-)-Nopyl Acetate
Two common methods for the esterification of (-)-nopol are presented below.
Materials:
-
(-)-Nopol
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve (-)-nopol and triethylamine in dichloromethane in a reaction flask.
-
Cool the solution in an ice bath to a temperature of 5 °C to 10 °C.
-
Slowly add acetyl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, continue stirring the reaction mixture at 5 °C to 10 °C for an additional 20 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
To work up the reaction, pour the mixture into ice water.
-
Separate the organic phase. Wash the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.
-
Dry the organic phase over sodium sulfate.
-
Remove the dichloromethane by distillation to obtain the crude product.
-
Isolate (1R)-(-)-Nopyl acetate by fractional distillation.[4]
Materials:
-
(-)-Nopol
-
Acetic anhydride (B1165640)
-
Catalyst (e.g., acetate or proton acid)
Procedure:
-
Place (-)-nopol, acetic anhydride, and the catalyst in a reaction kettle. The amount of catalyst should be 0.3%-5% of the mass of nopol, and the amount of acetic anhydride should be 80%-90% of the mass of nopol.
-
Increase the temperature in the kettle to 50-100 °C.
-
Maintain a mixing speed of 100-150 r/min and a vacuum of 0.06-0.1 MPa for a reaction time of 5-15 hours.
-
After the esterification is complete, cool the kettle to room temperature.
-
Perform a caustic wash followed by a water wash to obtain (1R)-(-)-Nopyl acetate.[5]
Table 3: Reaction Parameters for Sulfuric Acid Catalyzed Esterification of Nopol
| Temperature (°C) | Acetic Acid to Nopol Molar Ratio | Catalyst Concentration (mol L⁻¹) | Equilibrium Conversion (%) |
| 50 | 1:1 | 0.0275 | 63 |
| 60 | 1:1 | 0.0275 | 68 |
| 70 | 1:1 | 0.0275 | 71 |
| 80 | 1:1 | 0.0275 | 75 |
| 80 | 1:2 | 0.0275 | - |
| 80 | 1:3 | 0.0275 | 96 |
| 80 | 1:4 | 0.0275 | - |
| 80 | 1:1 | 0.0184 | - |
| 80 | 1:1 | 0.0367 | 75 |
| 80 | 1:1 | 0.0480 | - |
Data extracted from a study on the kinetics of nopyl acetate synthesis.[6]
Synthesis Workflow
The synthesis of (1R)-(-)-Nopyl acetate is a sequential process that begins with readily available precursors. The following diagram illustrates the workflow from starting materials to the final product.
Caption: Synthesis workflow for (1R)-(-)-Nopyl acetate.
Applications
The primary application of (1R)-(-)-Nopyl acetate is in the flavor and fragrance industry.[1] It is valued for its pleasant odor and is used in perfumes, soaps, and other household products.[7] Its stability in various media, including fine fragrances and fabric softeners, makes it a versatile ingredient. It can also act as a masking agent to cover undesirable chemical odors in personal care products.[1]
Conclusion
(1R)-(-)-Nopyl acetate is a well-characterized compound with established synthesis routes and significant applications in the fragrance industry. This guide has provided key technical data and detailed experimental protocols to aid researchers and professionals in their work with this molecule. The provided synthesis workflow offers a clear visual representation of the production process, from common starting materials to the purified final product. Further research into novel catalytic systems for its synthesis could lead to more efficient and environmentally friendly production methods.
References
- 1. foreverest.net [foreverest.net]
- 2. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 6. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 7. galbora.com [galbora.com]
The Biological Landscape of Nopyl Acetate and Its Derivatives: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297), a monoterpene ester recognized for its characteristic sweet, woody, and fruity aroma, is a prominent ingredient in the fragrance and cosmetics industries. While its olfactory properties are well-documented, a comprehensive understanding of its biological activities and those of its derivatives remains a largely unexplored frontier in scientific research. This technical guide synthesizes the currently available information on the biological aspects of Nopyl acetate, highlighting the significant gaps in knowledge and suggesting potential avenues for future investigation, particularly in the realm of drug discovery and development.
Physicochemical Properties and Synthesis
This compound is synthesized via the esterification of nopol (B1679846) with acetic anhydride (B1165640) or acetic acid.[1] Nopol itself is derived from β-pinene, a major constituent of turpentine.[1] The synthesis of nopol from β-pinene can be achieved through various methods, including catalysis with ZnCl2, acid catalysis, or a hot-pressing method, with the latter being preferred due to higher yields and fewer byproducts.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₂ | [2] |
| Molecular Weight | 208.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Sweet, woody, fruity, floral | [4] |
| Boiling Point | >200 °C | [5] |
| Flash Point | 95 °C | [3] |
| Density at 20°C | 0.979 - 0.987 g/cm³ | [5] |
| Refractive Index @ 20°C | 1.470 - 1.478 | [5] |
| Solubility | Slightly soluble in water (19 mg/L), soluble in alcohol | [4][5] |
Current Applications
The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including fine fragrances, shampoos, shower gels, soaps, detergents, and air fresheners.[6][7] It is valued for its ability to impart a sweet, smooth effect to fruity and floral notes and to soften aromatic accords.[6] Beyond its use in fragrances, this compound has been mentioned as a potential fuel additive to improve the combustion efficiency of diesel engines.[1]
Biological Activity: A Field Ripe for Exploration
A thorough review of publicly available scientific literature reveals a significant scarcity of data on the specific biological activities of this compound and its derivatives. While the parent compound, nopol, is a starting material for the synthesis of Pinaverium bromide, a gastrointestinal calcium ion antagonist, this connection does not directly implicate this compound in similar activities.[1]
The broader family of terpene acetates, however, offers clues to potential pharmacological effects. For instance, linalyl acetate , a structural isomer of this compound, has demonstrated anti-inflammatory properties in carrageenan-induced edema in rats.[8][9] Similarly, bornyl acetate has been reviewed for its promising anti-inflammatory and immunomodulatory effects, acting through the inhibition of NF-κB and MAPK signaling pathways.[10] These findings suggest that the acetate moiety, in conjunction with a terpene scaffold, can confer significant biological activity.
One study on the oxidation of "nobutol acetate," a derivative of nopol, identified several reaction products, but did not report on their biological evaluation.[11] This highlights the nascent stage of research into the chemical space and potential bioactivities of this compound derivatives.
Future Directions and Research Opportunities
The lack of data on the biological activity of this compound presents a compelling opportunity for researchers in pharmacology and drug discovery. Based on the activities observed in related terpene acetates, several areas of investigation are warranted:
-
Anti-inflammatory Activity: Given the documented anti-inflammatory effects of linalyl acetate and bornyl acetate, a primary focus should be the evaluation of this compound and its derivatives in various models of inflammation.
-
Antimicrobial Activity: Terpenes and their derivatives are well-known for their antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications in infectious disease research.
-
Insecticidal and Repellent Activity: Many essential oils and their components, including terpenes, exhibit insecticidal or repellent properties. Investigating the effects of this compound on common pests could lead to the development of novel and potentially safer insecticides.
-
Cytotoxic and Anticancer Activity: The cytotoxic potential of this compound and its derivatives against various cancer cell lines should be explored, as many natural products serve as leads for anticancer drug development.
To facilitate such research, the following experimental workflow is proposed:
References
- 1. foreverest.net [foreverest.net]
- 2. productingredients.com [productingredients.com]
- 3. This compound | Takasago International Corporation [takasago.com]
- 4. This compound [ventos.com]
- 5. directpcw.com [directpcw.com]
- 6. This compound [studio.dsm-firmenich.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Nopyl acetate toxicology and safety information
An In-depth Technical Guide to the Toxicology and Safety of Nopyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the toxicology and safety profile of nopyl acetate (CAS No. 128-51-8), a fragrance ingredient used in various consumer products. The information is compiled from safety data sheets, regulatory databases, and scientific literature to support risk assessment and safe handling practices.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, woody, and fruity odor.[1] It is primarily used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀O₂ | [2][3][4] |
| Molecular Weight | 208.3 g/mol | [2][3][5] |
| Appearance | Colorless liquid | [1][2][3] |
| Density | 0.979 - 0.987 g/mL at 20°C | [2][4] |
| Boiling Point | 234 - 265.35°C | [2][6] |
| Flash Point | >95°C (>212°F) | [3][4][7] |
| Vapor Pressure | 0.0050 mmHg @ 20°C; 1.19 Pa @ 25°C | [3][7] |
| Refractive Index | 1.470 - 1.478 at 20°C | [2][4] |
| Log P (Octanol/Water Partition Coefficient) | 4.30 - 4.41 | [3][7] |
| Water Solubility | Insoluble | [4] |
| Solubility | Soluble in ethanol (B145695) and oil | [2] |
Human Health Toxicology
The toxicological profile of this compound has been evaluated for various endpoints, including acute toxicity, irritation, sensitization, and genotoxicity.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure.
Table 2: Acute Toxicity Data for this compound
| Route | Species | Test | Value | Reference(s) |
| Oral | Rat | LD50 | 3000 mg/kg | [1][8][9] |
| Dermal | Rabbit | LD50 | >2000 mg/kg | [8][9] |
| Inhalation | - | - | Data not available | [8] |
Skin and Eye Irritation
This compound is classified as a serious eye irritant but is only a mild or slight skin irritant.[8][9][10]
-
Skin Irritation : The substance was found to be slightly irritating when applied to intact or abraded rabbit skin for 24 hours under occlusion.[8] However, when tested at 10% in petrolatum, it produced no irritation in a 48-hour closed patch test on human volunteers.[8]
-
Eye Irritation : It is classified under GHS as causing serious eye irritation (H319).[5][10] Symptoms may include stinging, tearing, redness, swelling, and blurred vision.[8]
Skin Sensitization
This compound is classified as a skin sensitizer.[5][10]
-
GHS Classification : H317 - May cause an allergic skin reaction.[5][10]
-
Human Studies : A maximization test on 25 human volunteers using this compound at a concentration of 10% in petrolatum did not produce any sensitization reactions.[8] However, the European Commission's Scientific Committee on Consumer Safety reports some evidence of it causing contact allergy in humans.[11]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity : No data is available to indicate that this compound or its components (at >0.1%) are mutagenic or genotoxic.[8]
-
Carcinogenicity : this compound is not listed as a carcinogen by IARC, NTP, or OSHA.[8]
-
Reproductive Toxicity : The substance is not expected to cause reproductive or developmental effects.[8]
Environmental Toxicology
This compound is classified as toxic to aquatic life with long-lasting effects (H411).[5][6][10]
Table 3: Ecotoxicity Data for this compound
| Organism | Test | Value | Exposure Time | Reference(s) |
| Fish (Danio rerio) | LC50 | 11.44 mg/L | 96 h | [6] |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 11.946 mg/L | 48 h | [6] |
| Algae (Pseudokirchneriella subcapitata) | ErC50 | 7.11 mg/L | 72 h | [6] |
| Microorganisms (Activated sludge) | EC50 | 190 mg/L | 3 h | [6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of fragrance ingredients generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420)
The acute oral toxicity of this compound (LD50: 3000 mg/kg in rats) was likely determined using a method similar to the OECD 420 Guideline (Acute Oral Toxicity – Fixed Dose Procedure). This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The dose for the next animal is adjusted up or down depending on the outcome of the previous animal, allowing for classification of the substance and estimation of the LD50.
Acute Dermal Irritation (OECD 404)
Skin irritation potential is assessed by applying the test substance to the shaved skin of experimental animals (typically albino rabbits). Following the OECD 404 guideline, a small amount of the substance is applied to a skin patch for a fixed period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The results for this compound indicate it is a slight irritant.[9]
Skin Sensitization - Human Maximization Test
While not a standard OECD guideline for animal testing, the human maximization test is a rigorous method to assess sensitization potential in humans. As referenced for this compound, this test involves an induction phase and a challenge phase. During induction, the substance (e.g., at 10% in petrolatum) is repeatedly applied to the same skin site, sometimes under occlusion or with an irritant, to maximize the chance of inducing sensitization. After a rest period, a challenge patch is applied to a new skin site to determine if an allergic response has developed. This compound was negative in this test at 10%.[8]
Safety and Handling
Standard safe handling procedures should be followed when working with this compound.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and appropriate protective clothing to avoid skin and eye contact.[10][12]
-
Handling : Handle in a well-ventilated area. Avoid breathing vapors or mist.[6][8] Do not eat, drink, or smoke when using this product.[1]
-
Storage : Store in tightly sealed containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and direct sunlight.[6][12]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][10]
-
Skin : Wash with plenty of water. If skin irritation or rash occurs, get medical advice.[6][8]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical workflow for safety assessment and the biological pathway associated with skin sensitization.
Caption: Generalized workflow for fragrance ingredient safety assessment.
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
References
- 1. This compound, 128-51-8 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]
- 4. directpcw.com [directpcw.com]
- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | Takasago International Corporation [takasago.com]
- 8. vigon.com [vigon.com]
- 9. johndwalsh.com [johndwalsh.com]
- 10. directpcw.com [directpcw.com]
- 11. ewg.org [ewg.org]
- 12. This compound | 128-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Nopyl Acetate: A Technical Review of its Synthesis, Properties, and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nopyl acetate (B1210297) is a monoterpene ester recognized for its characteristic sweet, woody, and fruity aroma.[1][2] Chemically, it is the acetate ester of nopol (B1679846), a primary alcohol derived from β-pinene, a major component of turpentine.[3] While extensively utilized in the fragrance and cosmetics industries as a substitute for linalyl acetate, its broader applications and biological activities remain a subject of limited investigation.[3] This technical guide provides a comprehensive review of the current research on Nopyl acetate, focusing on its synthesis, physicochemical properties, and the existing, albeit limited, toxicological data. A significant gap in the literature exists concerning its potential pharmacological activities, presenting an opportunity for future research and development. This document aims to be a core resource for professionals interested in exploring the full potential of this readily available terpene derivative.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol .[4][5] It is characterized by its pleasant odor, which is described as sweet, woody, fruity, and slightly herbaceous.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C13H20O2 | [4][5] |
| Molecular Weight | 208.30 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Sweet, woody, fruity, floral, herbaceous | [1][2] |
| Boiling Point | 253 °C (at 760 mmHg) | [7] |
| Flash Point | >100 °C (>212 °F) | [8] |
| Density | 0.979 - 0.987 g/cm³ at 20°C | [6] |
| Refractive Index | 1.470 - 1.478 at 20°C | [6] |
| Solubility | Soluble in alcohol, slightly soluble in water (19 mg/L) | [9][10] |
| Purity (typical) | > 98% | [11] |
| Optical Rotation | -35° to -25° | [10] |
Synthesis of this compound
The primary route for synthesizing this compound is through the esterification of nopol with an acetylating agent, typically acetic anhydride (B1165640) or acetic acid. Nopol itself is synthesized from β-pinene.[3] Various catalytic systems and reaction conditions have been explored to optimize the yield and purity of the final product.
Synthesis of the Precursor: Nopol
Nopol is commercially produced from β-pinene, a renewable raw material obtained from turpentine. The synthesis of nopol from β-pinene can be achieved through several methods:
-
Prins Reaction: This is a common method involving the reaction of β-pinene with formaldehyde (B43269) (or its equivalents like paraformaldehyde or 1,3,5-trioxane) in the presence of an acid catalyst.[3]
-
Hot-pressing Method: This method involves the reaction of β-pinene and formaldehyde under high temperature and pressure. It is reported to produce fewer by-products and result in a higher yield compared to other methods.[3]
-
ZnCl2-catalyzed Method: This method utilizes zinc chloride as a catalyst for the reaction between β-pinene and a formaldehyde source. However, it is noted to generate more by-products.[3]
The following diagram illustrates the general synthesis pathway from β-pinene to this compound.
References
- 1. berjeinc.com [berjeinc.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. foreverest.net [foreverest.net]
- 4. This compound [studio.dsm-firmenich.com]
- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. directpcw.com [directpcw.com]
- 7. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]
- 8. ScenTree - this compound (CAS N° 128-51-8) [scentree.co]
- 9. This compound, 128-51-8 [thegoodscentscompany.com]
- 10. This compound [ventos.com]
- 11. This compound | Takasago International Corporation [takasago.com]
The Genesis of a Woody-Fruity Aroma: A Technical Guide to the Discovery and History of Nopyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nopyl acetate (B1210297), a synthetic fragrance ingredient prized for its mild, sweet, woody, and fruity aroma, has carved a significant niche in the flavor and fragrance industry. While not occurring in nature, its scent profile, reminiscent of linalyl acetate but with a more pronounced woody character, has made it a versatile component in a wide array of consumer products.[1][2] This technical guide provides an in-depth exploration of the discovery and history of nopyl acetate, detailing its synthesis, physical and chemical properties, and the experimental protocols for its preparation. The document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Rise of Terpene-Based Fragrances
The story of this compound is intrinsically linked to the broader history of terpene chemistry, which began in the late 19th century with the pioneering work of chemists like Otto Wallach.[3] Terpenes, naturally occurring hydrocarbons derived from isoprene (B109036) units, form the basis of many essential oils and have been utilized for their aromatic and medicinal properties for centuries. The 20th century witnessed a surge in the chemical modification of abundant natural terpenes, such as those found in turpentine (B1165885) from the pine wood pulping industry, to create novel synthetic aroma chemicals.[4][5] This endeavor led to the creation of a vast palette of new scents, including this compound, which emerged as a cost-effective and versatile fragrance ingredient.[4]
The Discovery and Historical Development of this compound
While the precise individual credited with the first synthesis of this compound and the exact date of its discovery are not prominently documented in readily available literature, its development can be situated within the mid-20th century surge in the production of synthetic fragrances derived from terpenes. The primary route to this compound involves a two-step process: the synthesis of nopol (B1679846) from β-pinene, followed by the esterification of nopol to yield this compound.[6][7]
The key precursor, nopol, is synthesized via the Prins reaction of β-pinene with formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane).[6][7] Several methods have been developed for this initial step, including catalysis by zinc chloride (ZnCl₂), various acids, and a high-temperature, high-pressure "hot-pressing" method.[7] The subsequent esterification of nopol with acetic anhydride (B1165640) or acetic acid produces this compound.[6] Over the years, research has focused on optimizing these synthetic routes to improve yield, selectivity, and reduce by-products.[6]
Below is a diagram illustrating the historical progression and key relationships in the development of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 128-51-8 [thegoodscentscompany.com]
- 5. This compound [studio.dsm-firmenich.com]
- 6. researchgate.net [researchgate.net]
- 7. foreverest.net [foreverest.net]
Nopyl Acetate: A Chiral Building Block in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries. Chiral building blocks, possessing inherent stereochemical information, are invaluable starting materials for the efficient construction of complex chiral molecules. Nopyl acetate (B1210297), a bicyclic monoterpene derivative, presents itself as a readily available and structurally unique chiral molecule. This technical guide provides a comprehensive overview of nopyl acetate, detailing its synthesis, properties, and exploring its potential as a chiral building block in asymmetric synthesis, with a notable example of the structurally related nopol (B1679846) in the synthesis of the pharmaceutical agent, Pinaverium (B1222119) bromide.
Properties of this compound
This compound is a colorless liquid with a characteristic sweet, woody, and slightly fruity aroma.[1] Its physical and chemical properties are summarized in the table below. The chirality of this compound arises from the bicyclo[3.1.1]heptane ring system, which is derived from the natural product β-pinene. The most common enantiomer is (-)-nopyl acetate, which has the (1R,5S) configuration.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₂ | [3] |
| Molecular Weight | 208.30 g/mol | [2] |
| CAS Number | 128-51-8 | [1] |
| IUPAC Name | 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl acetate | [2] |
| Boiling Point | 117-119 °C at 10 mmHg | [4] |
| Refractive Index (n_D²⁰) | 1.4722 | [4] |
Synthesis of Chiral this compound
The most common method for the synthesis of this compound is through the esterification of nopol. Nopol itself is typically synthesized from β-pinene and paraformaldehyde via the Prins reaction. Various catalysts and reaction conditions have been reported for the esterification step, influencing reaction times and yields.
Experimental Protocols
Protocol 1: Synthesis of (-)-Nopyl Acetate using Acetic Anhydride (B1165640) and Triethylamine (B128534)
This protocol describes a high-yield synthesis of (-)-nopyl acetate from (-)-nopol (B44374) using acetic anhydride as the acetylating agent and triethylamine as a base.
-
Materials:
-
(-)-Nopol
-
Acetic anhydride
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
-
Ice
-
-
Procedure:
-
In a reaction vessel, dissolve (-)-nopol and triethylamine in dichloromethane.
-
Cool the solution in an ice bath to 5-10 °C.
-
Slowly add acetic anhydride to the cooled solution while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 20 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature while stirring.
-
Pour the reaction mixture into ice water and stir.
-
Separate the organic phase. Wash the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.
-
Dry the organic phase over sodium sulfate.
-
Remove the dichloromethane by distillation.
-
Purify the crude product by fractional distillation to obtain (-)-nopyl acetate.
-
Protocol 2: Catalytic Synthesis of this compound
This method utilizes a catalyst for the esterification of nopol with acetic anhydride.[4]
-
Materials:
-
Nopol
-
Acetic anhydride
-
Catalyst (e.g., sodium acetate, proton acid)[4]
-
Toluene (B28343) (for extraction)
-
-
Procedure:
-
Place nopol, acetic anhydride, and the catalyst in a reaction kettle.
-
Heat the mixture to 50-100 °C with stirring (100-150 r/min) under a vacuum of 0.06-0.1 MPa.
-
Maintain the reaction for 5-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a caustic wash followed by a water wash.
-
The crude product can be further purified by extraction with toluene and subsequent fractional distillation.
-
Quantitative Data on this compound Synthesis
The following table summarizes various reported conditions and yields for the synthesis of this compound.
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | Sodium acetate | Toluene | 90 | 3 | 84.4 | 96.2 | [4] |
| Acetic Anhydride | Proton acid/Acetate | - | 50-100 | 5-15 | >98 | >98 | [4] |
| Acetic Acid | Sulfuric Acid | Toluene | 80 | - | up to 96 (conversion) | - | [5] |
This compound as a Chiral Building Block: Potential and a Case Study of the Nopyl Scaffold
While this compound's primary application is in the fragrance industry, its rigid chiral scaffold holds potential for use in asymmetric synthesis. The fixed stereochemistry of the bicyclo[3.1.1]heptane ring system could be exploited to control the stereochemical outcome of reactions at or near the functional groups. However, to date, there is a notable absence of published research demonstrating the use of this compound as a chiral auxiliary or as a direct precursor in enantioselective synthesis where its chirality is transferred to a new stereocenter.
Despite the lack of direct evidence for this compound, the chiral "nopyl" scaffold, derived from its precursor nopol, has found application in the synthesis of a pharmaceutical drug. This serves as a significant proof-of-concept for the utility of this chiral backbone in drug development.
Case Study: Synthesis of Pinaverium Bromide from Nopol
Pinaverium bromide is a spasmolytic agent used for the treatment of irritable bowel syndrome.[6] Its synthesis starts from nopol, highlighting the importance of the chiral nopyl moiety in the final drug structure. The synthesis involves several steps, including the hydrogenation of the double bond in nopol and subsequent etherification and quaternization reactions.
The overall synthetic pathway from nopol to pinaverium bromide can be summarized as follows:
Caption: Synthetic pathway of Pinaverium Bromide from Nopol.
Detailed Experimental Workflow for a Key Step in Pinaverium Bromide Synthesis
The following provides a generalized workflow for the condensation reaction to form the final product.
Caption: General experimental workflow for the final step of Pinaverium Bromide synthesis.
This synthesis demonstrates that the chiral nopyl framework can be carried through a multi-step synthesis to produce a complex, biologically active molecule. The stereochemistry of the final product is dictated by the stereochemistry of the starting nopol.[7]
Future Outlook and Conclusion
This compound is a readily accessible chiral molecule with a well-defined stereochemistry. While its current applications are predominantly in the fragrance industry, the successful use of its precursor, nopol, in the synthesis of Pinaverium bromide underscores the potential of the nopyl scaffold as a valuable chiral building block in drug discovery and development.
Future research could focus on exploring the reactivity of the functional groups of this compound and its derivatives in asymmetric transformations. For instance, the ester group could be modified to introduce other functionalities, or the double bond could be a handle for various stereoselective reactions. The development of new synthetic methodologies that leverage the inherent chirality of the nopyl framework could open up new avenues for the synthesis of novel chiral compounds with potential biological activity.
References
- 1. This compound [studio.dsm-firmenich.com]
- 2. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 5. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 6. Pinaverium Bromide [benchchem.com]
- 7. CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]
The Enigmatic Mechanism of Action of Nopyl Acetate: A Technical Guide for Researchers
An In-depth Exploration of Current Knowledge and Future Research Directions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the molecular and cellular mechanism of action of Nopyl acetate (B1210297) in a pharmacological or physiological context is notably scarce. The primary body of research on this compound is centered on its application as a fragrance ingredient. This guide summarizes the available information and provides a scientifically-grounded framework for future investigation into its potential biological activities.
Introduction to Nopyl Acetate
This compound is an ester recognized for its characteristic sweet, woody, and fruity aroma.[1][2] Chemically, it is the acetate ester of nopol (B1679846), which is derived from β-pinene.[3] Its primary and well-documented application is in the fragrance industry, where it is utilized in a variety of products including perfumes, cosmetics, and household cleaners.[2][3][4] While its olfactory properties are well-established, its interactions with biological systems at a molecular level remain largely unexplored in publicly available scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for designing and interpreting experimental studies.
| Property | Value | Reference |
| Molecular Formula | C13H20O2 | [2][5] |
| Molecular Weight | 208.30 g/mol | [2][4][5] |
| CAS Number | 128-51-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Sweet, woody, fruity, floral | [1][2][6][7] |
| Vapor Pressure | 1.19 Pa at 25°C | [4] |
| Flash Point | 95°C | [4] |
| CLogP | 4.30 | [4] |
Hypothetical Mechanisms of Action and Proposed Experimental Investigation
Given the absence of direct studies, we can hypothesize potential mechanisms of action for this compound based on its chemical structure—an ester of a terpene alcohol (nopol) and acetic acid.
Enzymatic Cleavage and Bioavailability of Constituents
It is plausible that in vivo, this compound could be hydrolyzed by esterase enzymes, releasing nopol and acetic acid. The biological effects of this compound could therefore be a result of the independent or synergistic actions of these two molecules.
Proposed Experimental Workflow for Investigating Biological Activity
To elucidate the potential mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for researchers.
Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.
The Known Mechanism of Action of Acetate: A Potential Component of this compound's Activity
Should this compound undergo hydrolysis in vivo, the released acetate could exert biological effects. Acetate is a short-chain fatty acid that plays a crucial role in metabolism and cellular signaling.
Acetate and Cellular Metabolism
Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes.[8] Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for fatty acid synthesis and protein acetylation.
Acetate Signaling Pathways
Acetate is known to activate several key signaling pathways that regulate cellular processes.
-
AMP-Activated Protein Kinase (AMPK) Pathway: In some cell types, such as bovine hepatocytes, acetic acid can lead to an increase in the AMP/ATP ratio, which in turn activates AMPK.[9] Activated AMPK can promote lipid oxidation and inhibit lipid synthesis, suggesting a role in regulating energy homeostasis.[8][9]
-
mTOR Signaling Pathway: Acetate has been shown to enhance the expression of lipogenic genes and triglyceride production in bovine mammary epithelial cells through the activation of the mTOR signaling pathway.[10]
-
G-Protein Coupled Receptors (GPCRs): Acetate can act as a signaling molecule by binding to free fatty acid receptors (FFARs), particularly FFAR2 (also known as GPR43).[11] Activation of FFAR2 can modulate inflammatory responses.[11]
Caption: Known signaling pathways of acetate, a potential metabolite of this compound.
Potential Anti-inflammatory Effects
While no studies have directly assessed the anti-inflammatory properties of this compound, research on other acetate-containing compounds, such as lupeol (B1675499) acetate, has demonstrated anti-inflammatory effects.[12] These effects were shown to be mediated, in part, through the modulation of pro-inflammatory cytokines and the nitric oxide system.[12] Furthermore, linalyl acetate, a structurally similar fragrance compound, has been reported to possess anti-inflammatory properties.[13] These findings suggest that investigating the potential immunomodulatory effects of this compound could be a fruitful area of research.
Conclusion and Future Directions
The mechanism of action of this compound remains an open question for the scientific community. While its primary use is in the fragrance industry, its chemical structure suggests the potential for biological activity. Future research should focus on a systematic evaluation of its effects on cellular systems, starting with its stability to enzymatic hydrolysis and progressing to detailed mechanistic studies on its potential immunomodulatory, metabolic, and signaling effects. The experimental workflow and hypothetical mechanisms outlined in this guide provide a foundational framework for researchers to begin to unravel the biological role of this widely used yet poorly understood compound.
References
- 1. berjeinc.com [berjeinc.com]
- 2. de-kruiderie.nl [de-kruiderie.nl]
- 3. foreverest.net [foreverest.net]
- 4. This compound | Takasago International Corporation [takasago.com]
- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 128-51-8 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases [frontiersin.org]
- 9. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]
- 10. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Nopyl Acetate
AN-2025-12-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the quantitative analysis of Nopyl acetate (B1210297), a common fragrance ingredient. The primary analytical technique discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This application note includes a summary of quantitative performance, detailed experimental protocols, and visual workflows to guide researchers in establishing robust analytical methods for quality control and research applications.
Introduction
Nopyl acetate, with the chemical formula C₁₃H₂₀O₂, is a synthetic ester recognized for its sweet, fruity, and woody aroma.[1][2] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and household cleaners.[1][3] Accurate and precise quantification of this compound is essential for ensuring product quality, consistency, and for use in research and development. Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This note details a generalized GC-based method that can be adapted and validated for specific matrices.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₂ | [3][4] |
| Molecular Weight | 208.30 g/mol | [4][5] |
| CAS Number | 128-51-8 | [1][3][4] |
| Appearance | Colorless Liquid | [1][4] |
| Boiling Point | >200 °C | [4] |
| Flash Point | 95.5 °C (closed cup) | [4] |
| Density at 20°C | 0.979 - 0.987 g/cm³ | [4] |
| Refractive Index @ 20°C | 1.470 - 1.478 | [4] |
| Solubility | Soluble in alcohol; Insoluble in water. | [4][6] |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the GC analysis of this compound. These values are representative and should be confirmed during in-house method validation.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linear Range | 0.1 - 500 µg/mL | 0.05 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
Experimental Protocols
The following protocols are provided as a starting point for the quantification of this compound. Method optimization and validation are essential for specific applications and matrices.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This protocol is suitable for routine quality control where high sensitivity and selectivity are not paramount.
4.1.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): e.g., Tetradecane or Pentadecane
4.1.2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
4.1.3. Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in the chosen solvent. Add the IS to all standard and sample solutions to a final constant concentration (e.g., 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample matrix containing this compound. Dilute with the solvent to bring the expected concentration of this compound within the calibration range. Add the internal standard.
4.1.4. GC-FID Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Detector Gases | Hydrogen, Air, and Makeup Gas (as per manufacturer's recommendations) |
4.1.5. Data Analysis
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the concentration of this compound in the samples using the generated calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is recommended for analyses requiring higher selectivity and for identification confirmation.
4.2.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer
-
The same column as for GC-FID can be used.
4.2.2. GC-MS Conditions
| Parameter | Setting |
| GC Parameters | Same as GC-FID protocol |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and peak identification.Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | To be determined from the mass spectrum of a this compound standard. Likely fragments would include the molecular ion and other characteristic fragments. |
4.2.3. Data Analysis
-
For quantitative analysis in SIM mode, the procedure is similar to the GC-FID analysis, using the peak areas of the selected ions.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for the GC-MS Analysis of Nopyl Acetate Purity
Introduction
Nopyl acetate (B1210297) is a synthetic fragrance ingredient valued for its sweet, woody, and fruity aroma, reminiscent of fresh pine and citrus. It is widely used in the formulation of perfumes, soaps, detergents, and other scented consumer products. The purity of Nopyl acetate is critical to ensure the desired fragrance profile and to avoid the presence of off-notes or potentially harmful impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the method of choice for assessing the purity of this compound.
This document provides a detailed protocol for the analysis of this compound purity using GC-MS. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.
Experimental Protocols
This section details the methodology for analyzing the purity of this compound by GC-MS.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Objective: To prepare a this compound sample solution suitable for GC-MS injection.
-
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethyl acetate, dichloromethane, or hexane)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials with caps
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent.
-
Bring the flask to volume with the solvent and mix thoroughly to ensure a homogenous solution. This results in a concentration of approximately 10 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL in an autosampler vial for analysis.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.
-
Gas Chromatography (GC) Parameters:
-
Injection Port: Split/Splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Solvent Delay: 3 minutes
-
Data Presentation
Quantitative analysis of the chromatogram allows for the determination of this compound purity. The purity is typically calculated based on the peak area percentage.
Table 1: Quantitative Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Identification Method |
| 1 | 5.8 | β-Pinene | 0.25 | Mass Spectrum Library Match |
| 2 | 8.2 | Acetic Acid | 0.15 | Mass Spectrum Library Match |
| 3 | 10.5 | Nopol | 1.10 | Mass Spectrum Library Match |
| 4 | 12.3 | This compound | 98.45 | Reference Standard & Mass Spectrum |
| 5 | 13.1 | Acetic Anhydride | 0.05 | Mass Spectrum Library Match |
Purity Calculation:
The purity of this compound is calculated as the percentage of its peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
In this example, the purity of this compound is 98.45%.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis of this compound.
Chemical Structures of this compound and Potential Impurities
Caption: this compound and its common process-related impurities.
Application Note: A Robust HPLC Method for the Separation and Quantification of Nopyl Acetate
Application of Nopyl Acetate in Fragrance and Perfume Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297) is a synthetic aroma chemical prized for its unique and versatile scent profile.[1][2] It is widely utilized in the fragrance and perfume industry to impart fresh, woody, and subtly fruity-floral notes to a variety of consumer products. This document provides detailed application notes and experimental protocols for the effective use and evaluation of Nopyl acetate in fragrance formulations.
Chemical and Physical Properties
This compound, with the CAS number 128-51-8, is the acetate ester of nopol.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C13H20O2 | [4] |
| Molecular Weight | 208.30 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor Profile | Sweet, woody, fruity, with piney, lavender, and citrus undertones | [1][6][7][8] |
| Boiling Point | 253 °C (lit.) | [9] |
| Flash Point | 95 °C | [5] |
| Vapor Pressure | 1.19 Pa at 25 °C | [5] |
| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water | [9] |
Olfactory Profile and Applications
This compound possesses a complex and multifaceted odor profile, making it a versatile ingredient in perfumery. Its primary characteristics are woody and sweet, often compared to a less fruity and more woody version of linalyl acetate.[3][7] This versatile scent profile allows for its incorporation into a wide array of fragrance types.
Scent Characteristics:
Applications in Fragrance Formulations: this compound is utilized across various fragrance applications, from fine fragrances to household products.[1][5] Its stability and performance in different product bases are crucial for its successful application.
-
Fine Fragrances: It is used to add a smooth, sweet, and woody effect, blending well with citrus, fougère, and orange-flower accords.[1][5]
-
Personal Care Products: this compound is incorporated into lotions, shampoos, deodorants, and soaps for its fresh and clean scent.[1][9]
-
Household Products: It is widely used in liquid detergents, fabric softeners, and candles.[1][5]
Quantitative Performance Data
The performance of a fragrance ingredient is critical to its utility. The following tables summarize key quantitative data for this compound.
Table 2: Recommended Usage Levels in Various Applications
| Application | Typical Usage Level (%) | Maximum Usage Level (%) | Source |
| Fine Fragrance | 0.1 - 1.0 | 8.0 | [6] |
| Alcoholic Perfume | - | - | [6] |
| Creams and Lotions | - | - | [6] |
| Soaps (Bar and Liquid) | 2.0 - 6.0 | - | [8] |
| Shampoos | 1.0 - 3.0 | - | [8] |
| Detergents (Liquid) | 2.0 - 5.0 | - | [8] |
| Fabric Softeners | 2.0 - 3.0 | - | [8] |
| Candles | 0.8 - 2.0 | - | [8] |
Table 3: Stability of this compound in Different Product Bases
| Product Base | pH | Stability Rating | Source |
| Fine Fragrance | - | Good | [5][10] |
| Antiperspirants | 3.5 | Good | [5][10] |
| Fabric Softener | 3 | Good | [5][10] |
| Toiletry Applications | 6 | Good | [5][10] |
| Liquid Detergent | 9 | Good | [5][10] |
| Soap | 10 | Good | [5][10] |
| Powder Detergent | 11 | Poor | [5][10] |
| Bleach | 14 | Poor | [5][10] |
Table 4: Substantivity and Tenacity
| Parameter | Value/Rating | Source |
| Tenacity on Blotter | > 2 days | [5][10] |
| Odor Life on Smelling Strip | 15 hours | [6] |
| Substantivity on Skin | Fair | [5][10] |
| Substantivity on Fabric (Wet & Dry) | Fair | [5][10] |
| Substantivity on Hair | Fair | [5][10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound's performance in fragrance formulations.
Objective: To characterize the olfactory profile of this compound and evaluate its performance in a finished product.
Methodology: A trained sensory panel will be utilized for a descriptive analysis.
Materials:
-
This compound sample (high purity)
-
Odor-free smelling strips (blotters)
-
Ethanol (perfumer's grade) as a solvent
-
Unfragranced base product for application testing (e.g., lotion, soap)
-
Controlled environment sensory booths
Procedure:
-
Preparation of Samples:
-
Prepare a 10% solution of this compound in ethanol for blotter evaluation.
-
Incorporate this compound at a predetermined concentration (e.g., 0.5%) into the unfragranced base product.
-
-
Panelist Training and Calibration:
-
Familiarize the trained panel with the aroma of this compound and reference standards for key scent descriptors (e.g., woody, sweet, fruity, piney).
-
Conduct calibration exercises to ensure consistent use of the intensity scale.
-
-
Evaluation on Smelling Strips:
-
Dip smelling strips into the 10% this compound solution and allow the ethanol to evaporate for 30 seconds.
-
Panelists will evaluate the odor at specific time intervals (e.g., initial, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) to assess the evolution of the scent and its tenacity.
-
Panelists will rate the intensity of predefined sensory attributes (e.g., woody, sweet, fruity, piney) on a structured scale (e.g., 0-10).
-
-
Evaluation in Product Base:
-
Present the fragranced product base and an unfragranced control to the panelists.
-
Panelists will assess the fragrance character, intensity, and appropriateness in the product.
-
For leave-on products (e.g., lotions), panelists will apply a standardized amount to their skin and evaluate the scent evolution over time.
-
-
Data Analysis:
-
Analyze the collected data statistically (e.g., ANOVA, spider web plots) to determine the sensory profile of this compound and its performance in the product base.
-
Objective: To assess the physical and chemical stability of this compound in a finished product under various environmental conditions.
Methodology: Accelerated stability testing will be conducted.[3][11]
Materials:
-
Finished product containing this compound at a target concentration.
-
Control sample (unfragranced product base).
-
Environmental chambers with controlled temperature and humidity.
-
UV light cabinet.[3]
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), pH meter, viscometer).
Procedure:
-
Initial Analysis (Time Zero):
-
Conduct a comprehensive analysis of the initial samples (both fragranced and control) for baseline data.
-
Parameters to measure include: color, odor, pH, viscosity, and concentration of this compound (via GC-MS).
-
-
Storage Conditions:
-
Store samples under a variety of accelerated conditions:
-
-
Evaluation at Time Intervals:
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each storage condition.
-
Evaluate the samples for any changes in physical and chemical properties compared to the time-zero data and the control sample.
-
Assess for any discoloration, changes in viscosity, pH drift, and alteration of the scent profile.
-
Quantify the concentration of this compound using GC-MS to determine its degradation over time.
-
-
Data Analysis and Interpretation:
-
Compile the data and analyze the trends in the measured parameters over time and under different stress conditions.
-
Determine the shelf-life of the product based on the stability of the fragrance and other physical attributes.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in fragrance development and the role of this compound.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. berjeinc.com [berjeinc.com]
- 3. iltusa.com [iltusa.com]
- 4. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 5. pac.gr [pac.gr]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Takasago International Corporation [takasago.com]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Nopyl Acetate as a Versatile Starting Material for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nopyl acetate (B1210297), a readily available bicyclic monoterpene derivative, presents a valuable and underexplored scaffold for the synthesis of novel compounds with potential applications in fragrance, materials science, and drug discovery. Its unique bridged cyclic structure and reactive functional groups offer multiple avenues for chemical modification. This document provides detailed application notes and experimental protocols for the synthesis of nopyl acetate and its subsequent transformation into novel derivatives, with a primary focus on oxidation reactions. The information is intended to guide researchers in utilizing this compound as a versatile starting material for the generation of new chemical entities.
Introduction
This compound, formally known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate, is a commercially available compound primarily used in the fragrance industry for its sweet, woody, and fruity aroma.[1][2] Beyond its olfactory properties, the inherent chemical architecture of this compound, featuring a strained bicyclo[3.1.1]heptene ring system and an ester functional group, makes it an attractive starting material for synthetic organic chemistry. The double bond within the bicyclic system is amenable to a variety of transformations, including oxidation, reduction, and cycloaddition reactions, paving the way for the synthesis of diverse and structurally complex molecules. This document outlines the synthesis of this compound from its precursor, nopol (B1679846), and details a key oxidative transformation to generate novel, more functionalized compounds.
Synthesis of this compound
This compound is typically synthesized via the esterification of nopol. Several methods have been reported, with variations in catalysts and reaction conditions. Below are protocols for two common synthetic routes.
Synthesis of Nopol from β-Pinene
Nopol is the direct precursor to this compound and can be synthesized from β-pinene, a major constituent of turpentine.[1]
Reaction Scheme:
Caption: Synthesis of Nopol from β-Pinene.
Esterification of Nopol to this compound
Two effective methods for the esterification of nopol to this compound are presented below, one using acetic anhydride (B1165640) and the other employing acetyl chloride.
Experimental Protocol 1: Esterification using Acetic Anhydride
This method utilizes acetic anhydride as the acetylating agent and can be performed with or without a catalyst.[3]
-
Materials:
-
Nopol
-
Acetic anhydride
-
Catalyst (e.g., sodium acetate, anhydrous)
-
Toluene (for azeotropic removal of acetic acid, optional)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of nopol in a suitable solvent (e.g., toluene), add acetic anhydride.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 3-5 hours. The reaction can be monitored by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Experimental Protocol 2: Esterification using Acetyl Chloride
This protocol uses the more reactive acetyl chloride and is typically performed at lower temperatures.[4]
-
Materials:
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Procedure:
-
Dissolve (-)-nopol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 5-10 °C using an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for an additional 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.
-
Pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until neutral, then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude product is purified by fractional distillation under reduced pressure to yield (-)-nopyl acetate.
-
Quantitative Data for this compound Synthesis:
| Parameter | Protocol 1 (Acetic Anhydride) | Protocol 2 (Acetyl Chloride) |
| Starting Material | Nopol | (-)-Nopol |
| Reagent | Acetic Anhydride | Acetyl Chloride |
| Catalyst/Base | Sodium Acetate (optional) | Triethylamine |
| Solvent | Toluene (optional) | Dichloromethane |
| Reaction Temperature | 90-100 °C | 5-10 °C to Room Temperature |
| Reaction Time | 3-5 hours | ~2.5 hours |
| Purity (typical) | 96.2% (after purification)[3] | High purity after distillation[4] |
| Yield (typical) | 84.4%[3] | ~80% |
This compound as a Starting Material for Novel Compounds: Oxidation Reactions
The carbon-carbon double bond in the bicyclic ring of this compound is a key site for functionalization. Oxidation of this double bond can lead to the formation of a variety of novel compounds with increased complexity and potential for biological activity.
Oxidation of this compound with Chromium Trioxide
A significant transformation of this compound involves its oxidation using an acidic aqueous solution of chromium trioxide. This reaction leads to the cleavage of the four-membered ring and the formation of several new compounds.
Reaction Pathway:
Caption: Oxidation of this compound with Chromium Trioxide.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from general procedures for chromium trioxide oxidations and information from the abstract by Wang et al.
-
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in water and slowly adding concentrated sulfuric acid while cooling in an ice bath.
-
Dissolve this compound in acetone in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature. Monitor the reaction by TLC.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color of the oxidant disappears.
-
Add water and extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product mixture can be separated and purified by column chromatography on silica (B1680970) gel.
-
Quantitative Data for the Oxidation of this compound:
| Product | GC Content of Reaction Product |
| 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate | 50-60% |
| 2,3-Epoxy-nopyl acetate | Not specified |
| 1-Hydroxy-2,3-epoxy-nopyl acetate | Not specified |
| 5-Hydroxy-2,3-epoxy-nopyl acetate | Not specified |
Potential Applications and Future Directions
While the primary application of this compound has been in the fragrance industry, its derivatives hold promise in other areas. The novel compounds synthesized through the oxidation of this compound, with their increased functionality (hydroxyl and ester groups), could serve as valuable intermediates in the synthesis of more complex molecules.
For professionals in drug development, these derivatives offer new scaffolds for exploration. The presence of chiral centers and diverse functional groups makes them interesting candidates for the synthesis of libraries of compounds for biological screening. Although no specific biological activities have been reported for the oxidation products of this compound, related terpenoid structures are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5]
Future research should focus on:
-
The full characterization of the novel compounds obtained from the oxidation of this compound.
-
The exploration of their biological activities through in vitro and in vivo screening assays.
-
The development of further synthetic transformations of these novel compounds to create a diverse library of molecules for drug discovery programs.
-
Investigation of other reaction pathways, such as cycloaddition and hydroboration-oxidation, to further expand the chemical space accessible from this compound.
Conclusion
This compound is a cost-effective and readily available starting material with significant potential for the synthesis of novel and structurally diverse compounds. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this compound and its derivatives. The oxidation of this compound, in particular, offers a straightforward route to more complex molecules that warrant further investigation for their potential biological activities, opening new avenues for research in medicinal chemistry and drug discovery.
References
- 1. This compound, 128-51-8 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Nopol to Nopyl Acetate
Introduction
Nopyl acetate (B1210297) is a valuable fragrance compound prized for its sweet, fruity, and woody aroma, finding extensive use in perfumes, soaps, detergents, and lotions.[1] It is synthesized through the esterification of nopol (B1679846), a derivative of β-pinene.[1][2] This document provides detailed protocols for the synthesis of nopyl acetate from nopol, outlining various methodologies employing different acetylating agents and catalysts. The protocols are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Reaction Overview
The fundamental reaction involves the conversion of the primary alcohol group in nopol to an acetate ester. This can be achieved through several synthetic routes, primarily utilizing acetic anhydride (B1165640) or acetyl chloride as the acetylating agent in the presence of a suitable catalyst. The choice of methodology can significantly impact reaction efficiency, yield, and environmental footprint.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various published methods for the synthesis of this compound, offering a comparative overview of their effectiveness.
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Nopol Conversion (%) | This compound Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | None | 90 | 3 | - | 84 | [1][3] |
| Acetic Anhydride | Triethylamine (B128534) & DMAP | Dichloromethane (B109758) | Room Temp | - | - | Quantitative | [1][4] |
| Acetic Anhydride | (NH₄)₂Ce(NO₃)₆ | Dichloromethane | 40-50 | - | - | 92 | [1][4] |
| Acetic Anhydride | H₃PW₁₂O₄₀ / Cs₂.₅H₀.₅PW₁₂O₄₀ | None | Room Temp | - | - | ~100 | [1] |
| Acetic Anhydride | Sn-SiO₂ | Toluene | 80 | 1 | 75 | - | [1] |
| Acetic Anhydride | Amberlyst-15 | Toluene | 80 | 1.5-2 | 65.8 | - | [1][4] |
| Acetic Acid | p-Toluenesulfonic acid (p-TSA) | Toluene | - | - | 99.7 | - | [1] |
| Acetic Acid | Sulfuric Acid | Toluene | 80 | >20 | ~75 | - | [5][6][7] |
| Acetyl Chloride | Triethylamine | Dichloromethane | 5-10 | 0.33 | - | 79 (calculated from reported mass) | [8] |
Experimental Protocols
Protocol 1: Esterification using Acetic Anhydride and Sodium Acetate
This protocol is a classic method for this compound synthesis.
Materials:
-
Nopol
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add nopol, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is 1:1.15 (nopol:acetic anhydride) with sodium acetate as a catalyst.[3]
-
Heat the reaction mixture to 90°C with continuous stirring for 3 hours.[1][3]
-
After cooling to room temperature, extract the crude product with toluene.[3]
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation to obtain pure this compound.[3]
Protocol 2: Esterification using Acetyl Chloride and Triethylamine
This method utilizes the more reactive acetyl chloride and is performed at a lower temperature.
Materials:
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 100 g of (-)-nopol and 130 ml of triethylamine in 600 ml of dichloromethane in a round-bottom flask.[8]
-
Cool the solution in an ice bath to maintain a temperature of 5-10°C.[8]
-
Slowly add 50 g of acetyl chloride dropwise to the solution while maintaining the temperature between 5°C and 10°C.[8]
-
After the addition is complete, continue stirring the mixture at 5-10°C for an additional 20 minutes.[8]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature while stirring.[8]
-
To work up the reaction, pour the mixture into 800 ml of ice-water and stir.[8]
-
Separate the organic phase. Wash the aqueous phase with 100 ml of dichloromethane.[8]
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral, then dry over sodium sulfate.[8]
-
Remove the dichloromethane by distillation to yield the crude product.[8]
-
Isolate pure (-)-nopyl acetate by fractional distillation. The expected boiling point is 117°-119°C at 10 mm Hg.[8]
Protocol 3: Solvent-Free Esterification using a Heteropoly Acid Catalyst
This protocol represents a more environmentally friendly approach, avoiding the use of organic solvents.
Materials:
-
Nopol
-
Acetic anhydride
-
Tungstophosphoric heteropoly acid (H₃PW₁₂O₄₀) or its cesium salt (Cs₂.₅H₀.₅PW₁₂O₄₀)
-
Reaction vessel with magnetic stirrer
Procedure:
-
In a reaction vessel, combine nopol and a stoichiometric amount of acetic anhydride.
-
Add a low loading of the heteropoly acid catalyst (e.g., 0.1 mol%).[1]
-
Stir the mixture at room temperature. The reaction is reported to proceed to excellent yields under these conditions.[1]
-
Upon completion, the catalyst can be recovered for reuse. The product can be purified by distillation.
Visualizations
General Workflow for Nopol Esterification
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway: Acid-Catalyzed Esterification (Fischer Esterification)
This diagram illustrates the mechanism of Fischer esterification, which is relevant for protocols using acetic acid and an acid catalyst like sulfuric acid.
Caption: Mechanism of Fischer esterification for this compound synthesis.
References
- 1. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 2. foreverest.net [foreverest.net]
- 3. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. Staff View: this compound production by esterification of acetic acid and nopol over heterogeneous catalysts [redcol.minciencias.gov.co]
- 5. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Homogeneous Catalysis in Nopyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nopyl acetate (B1210297), a valuable fragrance ingredient with a characteristic sweet, woody, and slightly floral aroma, is synthesized through the esterification of nopol (B1679846). Homogeneous catalysis offers an efficient route for this transformation, providing mild reaction conditions and often leading to high yields and selectivities. These application notes provide detailed protocols and comparative data for the synthesis of nopyl acetate using various homogeneous catalysts. The information is intended to guide researchers in the selection of appropriate catalytic systems and optimization of reaction parameters.
Catalytic Systems for this compound Synthesis
The synthesis of this compound is primarily achieved through the direct esterification of nopol with either acetic acid or acetic anhydride (B1165640), facilitated by a homogeneous catalyst. The most commonly employed catalysts are strong protic acids and acetate salts.
Sulfuric Acid Catalyzed Esterification of Nopol with Acetic Acid
Sulfuric acid is a highly effective and economical homogeneous catalyst for the esterification of nopol with acetic acid.[1][2][3][4][5][6] The reaction is typically carried out in a batch reactor, and its kinetics have been studied in detail.[1][2][3][4][5][6] The highest conversion of acetic acid, reaching 96%, has been achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a 1:3 molar ratio of acetic acid to nopol.[1]
Sodium Acetate Catalyzed Esterification of Nopol with Acetic Anhydride
The use of acetic anhydride as the acylating agent in the presence of a milder catalyst like sodium acetate is another effective method. This approach can achieve high yields and selectivity for this compound. One described method using anhydrous sodium acetate as a catalyst at 90°C for 3 hours resulted in a yield of 84.4% with a purity of 96.2%.[7] A patent suggests that using acetate or a proton acid as a catalyst with acetic anhydride can significantly increase the yield and simplify the post-reaction workup.[7]
Other Homogeneous Catalysts
Other strong acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) are also known to catalyze esterification reactions effectively.[2] For instance, p-toluenesulfonic acid has been used as a homogeneous catalyst for this compound synthesis, achieving a nopol conversion of 99.7% and a selectivity of 45.6%.[8]
Data Presentation
Sulfuric Acid Catalyzed Esterification of Nopol with Acetic Acid
The following tables summarize the quantitative data obtained from kinetic studies of the sulfuric acid-catalyzed esterification of nopol with acetic acid.[1][2][3][4][5][6]
Table 1: Effect of Temperature on Equilibrium Conversion (Acetic Acid:Nopol Molar Ratio = 1:1, Catalyst Concentration = 0.0275 M)
| Temperature (°C) | Equilibrium Conversion (%) |
| 50 | 63 |
| 60 | 68 |
| 70 | 71 |
| 80 | 75 |
Table 2: Effect of Catalyst Concentration on Equilibrium Conversion at 80°C (Acetic Acid:Nopol Molar Ratio = 1:1)
| Catalyst Concentration (mol/L) | Equilibrium Conversion (%) |
| 0.0184 | Not reached in studied time |
| 0.0275 | 76 |
| 0.0367 | 75 |
| 0.0480 | 60 |
Table 3: Effect of Acetic Acid to Nopol Molar Ratio on Acetic Acid Conversion at 80°C (Catalyst Concentration = 0.0275 M)
| Acetic Acid:Nopol Molar Ratio | Acetic Acid Conversion (%) |
| 1:1 | < 80 |
| 1:2 | ~90 |
| 1:3 | 96 |
| 1:4 | > 90 |
Table 4: Kinetic Parameters for the Forward Reaction (Catalyst Concentration = 0.0275 M)
| Parameter | Value |
| Activation Energy (Ea) | 28.08 kJ/mol |
| Pre-exponential Factor (k₀) | 11126 L/(mol·h) |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Esterification of Nopol with Acetic Acid
This protocol is based on the kinetic study by Hurtado-Burbano et al.[1][2][9]
Materials:
-
Nopol
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Toluene (solvent)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N, for titration)
-
Phenolphthalein (B1677637) indicator
-
Distilled water
-
Ice
Equipment:
-
Stirred batch reactor
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Dosimat or burette for titration
-
Glassware (flasks, pipettes, etc.)
Procedure:
-
Prepare a 0.3 M solution of nopol in toluene.
-
Add 20 mL of the nopol solution to the batch reactor.
-
Heat the reactor to the desired temperature (e.g., 80°C) while stirring at 500 rpm.
-
Once the temperature is stable, add the desired amounts of acetic acid and sulfuric acid to the reactor to achieve the target molar ratio and catalyst concentration.
-
Start the timer for the reaction.
-
At regular time intervals, withdraw a small sample (e.g., 0.160 mL) from the reactor.
-
Immediately quench the reaction by mixing the sample with 20 mL of distilled water in an ice bath.
-
Determine the concentration of unreacted acetic acid in the quenched sample by titration with a 0.1 N standard solution of NaOH using phenolphthalein as an indicator.
-
To account for the sulfuric acid catalyst in the titration, perform blank titrations with a mixture of solvent, nopol, and sulfuric acid at the same reaction conditions. Subtract the volume of NaOH solution used in the blank titration from the sample titration volume.
-
Calculate the acetic acid conversion at each time point.
-
Continue the reaction until equilibrium is reached (i.e., the acetic acid concentration remains constant over time).
Protocol 2: Sodium Acetate Catalyzed Synthesis of this compound using Acetic Anhydride
This protocol is adapted from a patent describing the synthesis of this compound.[7]
Materials:
-
Nopol
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sodium hydroxide solution (for washing)
-
Water
Equipment:
-
Reaction kettle with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place nopol, acetic anhydride, and the sodium acetate catalyst into the reaction kettle. The suggested ratio is 0.3%-5% of sodium acetate by weight relative to nopol, and 80%-90% of acetic anhydride by weight relative to nopol.
-
Heat the mixture to a temperature between 50-100°C while stirring at 100-150 rpm.
-
Maintain the reaction under a vacuum of 0.06-0.1 MPa for 5-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the crude product with a sodium hydroxide solution to neutralize any remaining acetic acid and anhydride.
-
Follow with a water wash to remove any residual salts.
-
Separate the organic layer containing the this compound. Further purification can be achieved by distillation.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for acid-catalyzed esterification and a typical experimental workflow for the synthesis of this compound.
Caption: General mechanism of acid-catalyzed esterification.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 2. scielo.org.co [scielo.org.co]
- 3. revistas.udea.edu.co [revistas.udea.edu.co]
- 4. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [zenodo.org]
- 5. scielo.org.co [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 8. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 9. redalyc.org [redalyc.org]
Application Notes and Protocols for Heterogeneous Catalysis in Nopyl Acetate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nopyl acetate (B1210297), a valuable fragrance ingredient with a characteristic sweet, fruity, and woody aroma, is synthesized through the esterification of nopol (B1679846) with an acetylating agent. While homogeneous catalysts have been traditionally employed for this reaction, the use of heterogeneous catalysts offers significant advantages, including simplified catalyst separation, potential for catalyst recycling, and often milder reaction conditions, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for the synthesis of nopyl acetate using various heterogeneous catalysts, including ion-exchange resins, tin-based silica (B1680970) materials, heteropoly acids, zeolites, and immobilized lipases.
Catalyst Performance Overview
The selection of a suitable heterogeneous catalyst is crucial for optimizing the synthesis of this compound. The following tables summarize the performance of various catalysts under different reaction conditions, providing a comparative overview to aid in catalyst selection.
Table 1: Performance of Various Heterogeneous Catalysts in this compound Synthesis
| Catalyst | Acetylating Agent | Solvent | Temp. (°C) | Time (h) | Nopol Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Amberlyst-15 | Acetic Acid | Toluene | 80 | 1.5-2 | 65.8 | 8.2 | - | [1] |
| Amberlyst-15 | Acetic Acid | Toluene | - | - | 100 | - | - | [1] |
| Sn-SiO₂ | Acetic Anhydride (B1165640) | Toluene | 80 | 1 | 75 | 100 | 75 | [1] |
| Sn-MCM-41 | Acetic Acid | Toluene | - | - | - | 17.8 | - | [1] |
| Sn-SBA-15 | Acetic Acid | n-Hexane | - | - | - | 15.2 | - | [1] |
| Cs₂.₅H₀.₅PW₁₂O₄₀ | Acetic Anhydride | Solvent-free | Room Temp. | - | - | - | ~100 | [1] |
| H-Beta Zeolite | Acetic Anhydride | - | - | - | - | - | - | |
| Immobilized Lipase (B570770) | Acetic Anhydride | Supercritical CO₂ | 50 | 1.5 | - | - | 53.0 (Esterification extent) | [2] |
Note: "-" indicates data not available in the cited sources. The yield for Sn-SiO₂ is calculated as Conversion × Selectivity.
Physicochemical Properties of Catalysts
The catalytic performance is intrinsically linked to the physicochemical properties of the catalyst. Understanding these properties is essential for catalyst design and optimization.
Table 2: Physicochemical Properties of Selected Heterogeneous Catalysts
| Catalyst | Type | Key Properties | Reference |
| Amberlyst-15 | Macroreticular polystyrene-based ion-exchange resin | Ionic form: H⁺, Concentration of active sites: ≥ 1.7 eq/L, Moisture holding capacity: 52-57%, Particle size: 0.600-0.850 mm, Average pore diameter: 300 Å, Max operating temp.: 120 °C | |
| Sn-SiO₂ | Tin-doped amorphous silica | Surface Area (SiO₂): 434 m²/g, Surface Area (Sn-SiO₂): 364 m²/g | [1] |
| Sn-MCM-41 | Tin-doped mesoporous silica | Surface Area (MCM-41): 596 m²/g, Surface Area (Sn-MCM-41): 576 m²/g, Uniform mesopores | [1] |
| Sn-SBA-15 | Tin-doped mesoporous silica | Surface Area (SBA-15): 531 m²/g, Surface Area (Sn-SBA-15): 471 m²/g, Uniform mesopores with thicker walls than MCM-41 | [1] |
| Cs₂.₅H₀.₅PW₁₂O₄₀ | Cesium salt of tungstophosphoric acid | High Brønsted acidity | |
| H-Beta Zeolite | Zeolite | Strong Brønsted acid sites, shape selectivity | |
| Immobilized Lipase | Biocatalyst | High selectivity, mild reaction conditions |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound using selected heterogeneous catalysts.
Protocol 1: this compound Synthesis using Amberlyst-15
Materials:
-
Nopol
-
Acetic acid
-
Amberlyst-15 catalyst
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Pre-treatment: Wash the Amberlyst-15 resin with methanol (B129727) to remove any impurities and then dry in an oven at 80 °C overnight.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nopol, toluene, and acetic acid. A typical molar ratio of acetic acid to nopol is 2:1.[1]
-
Add the pre-treated Amberlyst-15 catalyst to the reaction mixture. A catalyst loading of 6.1 mg/mL of the total reaction volume can be used as a starting point.[1]
-
Reaction: Heat the mixture to 80 °C with continuous stirring (e.g., 750 rpm) for 90-120 minutes.[1] Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Filter the reaction mixture to separate the Amberlyst-15 catalyst. The catalyst can be washed with acetone, dried, and stored for potential reuse.[1]
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification and Analysis: Purify the crude product by vacuum distillation.
-
Characterize the final product and determine the purity using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: this compound Synthesis using Sn-SiO₂
Materials:
-
Nopol
-
Acetic anhydride
-
Sn-SiO₂ catalyst
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
-
Heating mantle
-
Rotary evaporator
-
GC and GC-MS for analysis
Catalyst Preparation (Incipient Wetness Impregnation): [1]
-
Dissolve a calculated amount of SnCl₂·2H₂O in a suitable solvent (e.g., ethanol).
-
Add the silica support (SiO₂) to the tin salt solution. The volume of the solution should be equal to the pore volume of the silica support.
-
Stir the mixture at room temperature to ensure even impregnation.
-
Dry the impregnated solid in an oven at 100-120 °C.
-
Calcine the dried solid in air at a high temperature (e.g., 500-550 °C) for several hours to obtain the Sn-SiO₂ catalyst.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nopol, toluene, and acetic anhydride. A typical acetic anhydride to nopol molar ratio is 3:1.[1]
-
Add the Sn-SiO₂ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring (e.g., 750 rpm) for 60 minutes.[1] Monitor the reaction by GC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Enzymatic Synthesis of this compound using Immobilized Lipase (Adapted from Terpenyl Acetate Synthesis)
Materials:
-
Nopol
-
Acetic anhydride
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Supercritical CO₂ (or an organic solvent like hexane)
-
Molecular sieves (optional, to remove water)
-
Standard high-pressure reactor (if using supercritical CO₂) or standard laboratory glassware
-
GC and GC-MS for analysis
Procedure:
-
Enzyme Conditioning: Pre-treat the immobilized lipase according to the manufacturer's instructions. This may involve washing with a suitable solvent and drying.
-
Reaction Setup: In a suitable reaction vessel, combine nopol and acetic anhydride.
-
Add the immobilized lipase to the reaction mixture.
-
If using an organic solvent, add it to the mixture. If using supercritical CO₂, charge the reactor with the reactants and enzyme, and then pressurize with CO₂ to the desired pressure (e.g., 10 MPa).[2]
-
Reaction: Maintain the reaction at a mild temperature (e.g., 40-50 °C) with stirring.[2] The reaction time will vary depending on the enzyme and conditions. Monitor the reaction progress by GC.
-
Work-up: After the reaction, if using an organic solvent, filter to remove the immobilized enzyme. The enzyme can be washed and reused. Then, follow the work-up procedure in Protocol 1.
-
If using supercritical CO₂, depressurize the reactor to remove the CO₂. The product and unreacted substrates will remain with the enzyme. Extract the product with a suitable organic solvent, then filter to remove the enzyme.
-
Purification and Analysis: Purify the crude product by vacuum distillation and analyze by GC and GC-MS.
Visualizations
Experimental Workflow for Heterogeneous Catalysis
Caption: General experimental workflow for this compound synthesis using heterogeneous catalysts.
Logical Relationship of Catalyst Properties and Performance
References
Application Notes and Protocols for the Scaled-Up Synthesis of Nopyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of Nopyl acetate (B1210297), a valuable fragrance ingredient with a characteristic sweet, fruity, and woody aroma.[1] The following sections outline various synthetic routes, catalytic systems, and reaction conditions to guide researchers in both laboratory-scale synthesis and considerations for scaling up production.
Introduction
Nopyl acetate is a synthetic ester not found in nature, widely used in the fragrance industry as a substitute for linalyl acetate in perfumes, soaps, detergents, and other household products.[1][2][3] It is typically synthesized through the esterification of nopol (B1679846) with acetic acid or acetic anhydride (B1165640), or via a Prins reaction between β-pinene and paraformaldehyde followed by acetylation.[2][3] The choice of synthetic route and catalyst system is critical for achieving high yields and purity, particularly in a scaled-up industrial setting. This document provides a comprehensive overview of various methodologies to assist in the development of efficient and scalable synthetic processes.
Comparative Data of Synthetic Methods
The selection of a synthetic pathway for this compound production depends on factors such as desired yield, reaction time, temperature, and the type of catalyst employed. The following tables summarize quantitative data from various reported methods to facilitate comparison.
Table 1: Synthesis of this compound via Esterification of Nopol with Acetic Anhydride
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Nopol:Ac. Anhydride) | Yield (%) | Reference |
| Sodium Acetate | Toluene | 90 | 3 | - | 84.4 | [4] |
| Triethylamine (B128534) & DMAP | Dichloromethane (B109758) | Room Temp | - | - | Quantitative | [5][6] |
| (NH4)Ce(NO3)6 | Dichloromethane | 40-50 | - | - | 92 | [5][6] |
| Sn-SiO2 | Toluene | 80 | 1 | 1:3 | 75 (conversion) | [5] |
| None (Azeotropic Dist.) | Toluene/Chlorobenzene | 150 | 1 | - | 98 | [5][6] |
| Acetate or Protonic Acid | - | 50-100 | 5-15 | - | >98 | [4] |
Table 2: Synthesis of this compound via Esterification of Nopol with Acetic Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Nopol:Acetic Acid) | Yield (%) | Reference |
| Sulfuric Acid | None | 50 | >20 | 1:1 | 63 (conversion) | [2][3][7] |
| Sulfuric Acid | None | 60 | >20 | 1:1 | 68 (conversion) | [2][7] |
| Sulfuric Acid | None | 70 | >20 | 1:1 | 71 (conversion) | [2][7] |
| Sulfuric Acid | None | 80 | >20 | 1:1 | 75 (conversion) | [2][7][8] |
| Amberlyst-15 | Toluene | 80 | 1.5-2 | 1:2 | 8.2 (selectivity) | [5] |
| p-Toluenesulfonic acid | - | - | - | - | 45.6 (selectivity) | [5] |
Table 3: Other Synthetic Routes for this compound
| Starting Materials | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| β-pinene, Paraformaldehyde, Acetic Anhydride | None | 200 | 5 | 60 | [5][6] |
| Nopol, Carboxylic Chloride Acids | Triethanolamine | 5-25 | - | 79 | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of this compound. These protocols are designed to be scalable with appropriate modifications to equipment and safety procedures.
Protocol 1: Esterification of Nopol with Acetyl Chloride
This protocol is adapted from a laboratory-scale synthesis and provides a high yield of this compound.[9]
Materials:
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
-
Ice-water
Equipment:
-
Reaction vessel equipped with a stirrer, dropping funnel, and thermometer
-
Cooling bath (ice bath)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the reaction vessel, dissolve 100 g of (-)-nopol (0.6 mol) and 130 ml of triethylamine (0.93 mol) in 600 ml of dichloromethane.
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add 50 g of acetyl chloride (0.64 mol) dropwise to the solution while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 20 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature while continuing to stir.
-
Pour the reaction mixture into 800 ml of ice-water and stir.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the aqueous phase with 100 ml of dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.
-
Dry the organic phase over sodium sulfate.
-
Remove the dichloromethane by distillation.
-
The crude product is then purified by fractional distillation to yield (-)-nopyl acetate. The expected boiling point is 117-119 °C at 10 mm Hg.[9]
Protocol 2: Scaled-Up Synthesis using Acetic Anhydride under Vacuum
This protocol is based on a patented method designed for higher yield and simplified work-up, making it suitable for scaling up.[4]
Materials:
-
Nopol
-
Acetic anhydride
-
Catalyst (e.g., sodium acetate or a protonic acid like sulfuric acid)
-
Caustic solution (e.g., sodium hydroxide (B78521) solution) for washing
-
Water
Equipment:
-
Reaction kettle with heating, stirring, and vacuum capabilities
-
Condenser for recovery of acetic acid
-
Washing vessel
Procedure:
-
Charge the reaction kettle with nopol, acetic anhydride, and the catalyst. The catalyst amount should be 0.3-5% of the mass of the nopol, and the acetic anhydride should be 80-90% of the mass of the nopol.
-
Heat the reaction mixture to 50-100 °C and apply a vacuum of 0.06-0.1 MPa.
-
Maintain a stirring speed of 100-150 r/min.
-
The reaction is carried out for 5-15 hours. During the reaction, the acetic acid by-product is continuously removed and recovered via distillation under vacuum, which drives the reaction to completion.
-
Once the esterification is complete, cool the reaction kettle to room temperature.
-
Transfer the crude product to a washing vessel.
-
Perform a caustic wash with a suitable base solution to neutralize any remaining acid.
-
Follow with a water wash to remove any residual salts and base.
-
The resulting this compound can be further purified by distillation if required. This method can achieve a yield of over 98%.[4]
Diagrams
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general experimental workflow for the synthesis and purification of this compound.
Caption: General chemical reaction pathway for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, with the esterification of nopol using acetic anhydride under vacuum being a particularly promising route for scaled-up production due to its high yield and simplified work-up.[4] The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and scalable processes for the production of this important fragrance compound. Careful optimization of parameters such as temperature, catalyst loading, and reaction time will be crucial for translating these methods to an industrial scale.
References
- 1. berjeinc.com [berjeinc.com]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 3. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 4. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 5. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 6. Staff View: this compound production by esterification of acetic acid and nopol over heterogeneous catalysts [redcol.minciencias.gov.co]
- 7. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Nopyl Acetate Synthesis: Technical Support Center
Welcome to the technical support center for Nopyl acetate (B1210297) synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Nopyl acetate?
A1: this compound is typically synthesized via the esterification of nopol (B1679846). Common methods include reaction with acetyl chloride, acetic anhydride (B1165640), or acetic acid, often in the presence of a catalyst.[1][2][3] The choice of reagents and catalyst can significantly impact reaction time, yield, and purity.
Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached equilibrium. Consider increasing the reaction time or temperature.[1][4]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the dehydration of nopol.[2]
-
Suboptimal Reagent Ratio: The molar ratio of the acetylating agent to nopol is crucial. An excess of the acetylating agent can help drive the reaction to completion.[5]
-
Inefficient Water/Byproduct Removal: In reactions generating water or acetic acid as a byproduct, its presence can limit the forward reaction.[2] Using a vacuum or a water-carrying agent like toluene (B28343) can improve yields.[2][6]
-
Catalyst Issues: The catalyst may be inactive or used in a suboptimal concentration. Ensure the catalyst is fresh and used at the recommended concentration.[4][7]
Q3: What is the role of a catalyst in this compound synthesis?
A3: Catalysts are used to increase the rate of the esterification reaction, which can be very slow otherwise.[8] Common catalysts include strong acids like sulfuric acid and phosphoric acid, as well as heterogeneous catalysts like Amberlyst-15.[1][7] Acetic acid itself can act as a weak catalyst, but its effect is generally negligible under typical reaction conditions.[4][5]
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature plays a significant role in the reaction kinetics. Increasing the temperature generally increases the reaction rate and can lead to higher conversion at equilibrium.[1][4] However, excessively high temperatures can promote side reactions, so an optimal temperature range should be determined for the specific reaction conditions. For instance, in sulfuric acid-catalyzed esterification, conversions increase from 63% at 50°C to 75% at 80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress using techniques like GC or TLC. |
| Unfavorable equilibrium | Use an excess of the acetylating agent or remove byproducts (e.g., water, acetic acid) as they are formed. A vacuum can be applied to facilitate byproduct removal.[2] | |
| Catalyst deactivation or insufficient amount | Use fresh catalyst at the appropriate concentration. For heterogeneous catalysts, ensure proper activation and handling. | |
| Presence of Impurities | Unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. Purify the crude product via distillation or chromatography. |
| Formation of byproducts | Adjust reaction temperature to minimize side reactions. Ensure the purity of starting materials. The use of milder reaction conditions may be necessary. | |
| Slow Reaction Rate | Insufficient catalyst | Increase the catalyst concentration. Note that excessively high concentrations can sometimes lead to side reactions.[4] |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Experimental Protocols & Data
Sulfuric Acid Catalyzed Esterification of Nopol
This method involves the reaction of nopol with acetic acid using sulfuric acid as a catalyst.
Experimental Workflow:
Caption: Workflow for Sulfuric Acid Catalyzed Nopol Esterification.
Effect of Temperature on Equilibrium Conversion (Acetic Acid:Nopol Molar Ratio 1:1):
| Temperature (°C) | Equilibrium Conversion (%) |
| 50 | 63 |
| 60 | 68 |
| 70 | 71 |
| 80 | 75 |
| Data from[1][4] |
Effect of Molar Ratio on Acetic Acid Conversion (80°C):
| Acetic Acid:Nopol Molar Ratio | Acetic Acid Conversion (%) |
| 1:1 | 75 |
| 1:2 | >90 |
| 1:3 | 96 |
| 1:4 | >90 |
| Data from[5] |
Acetic Anhydride Method with Vacuum
This patented method utilizes acetic anhydride and a catalyst under vacuum to achieve high yields.
Logical Relationship of Key Parameters:
Caption: Key Factors for High-Yield this compound Synthesis via Acetic Anhydride.
Example Reaction Conditions and Results:
| Parameter | Value |
| Nopol | 1000g |
| Acetic Anhydride | 800g |
| Catalyst | Phosphoric Acid (10g) |
| Temperature | 55°C |
| Stirring Speed | 100 r/min |
| Vacuum | 0.097 MPa |
| Reaction Time | 8h |
| Yield | 99.5% |
| Selectivity | 99.3% |
| Data from[2] |
Synthesis using Acetyl Chloride
This method uses acetyl chloride and a base, such as triethylamine (B128534), in a suitable solvent.
Experimental Protocol:
-
Dissolve nopol and triethylamine in dichloromethane (B109758) in a flask.
-
Cool the mixture in an ice bath to 5-10°C.
-
Slowly add acetyl chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at 5-10°C for an additional 20 minutes.
-
Allow the mixture to warm to room temperature while continuing to stir.
-
Pour the reaction mixture into ice water for work-up.
-
Separate the organic phase, wash the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.
-
Dry the organic phase over sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain (-)-nopyl acetate.[9]
Example Reagent Quantities and Yield:
| Reagent | Amount |
| (-)-Nopol | 100g (0.6 mole) |
| Acetyl Chloride | 50g (0.64 mole) |
| Triethylamine | 130ml (0.93 mole) |
| Dichloromethane | 600ml |
| Yield | 98g |
| Data from[9] |
References
- 1. (1R)-(-)-Nopyl acetate | 35836-72-7 | Benchchem [benchchem.com]
- 2. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 3. foreverest.net [foreverest.net]
- 4. redalyc.org [redalyc.org]
- 5. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 6. chembk.com [chembk.com]
- 7. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Purification challenges and solutions for Nopyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Nopyl acetate (B1210297). It is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This section addresses common challenges encountered during the purification of Nopyl acetate in a question-and-answer format.
Issue 1: Low Purity of this compound After Synthesis and Initial Work-up
Q: My crude this compound shows significant impurities on GC analysis after the initial extraction and washing steps. What are the likely impurities and how can I remove them?
A: The primary impurities in crude this compound typically stem from the starting materials and byproducts of the esterification reaction.
-
Unreacted Nopol (B1679846): Due to incomplete esterification, residual nopol is a common impurity.
-
Residual Acetic Acid or Acetic Anhydride: These acidic reagents are often used in excess and can remain in the crude product.
-
Side-reaction Products: The synthesis of nopol itself can generate byproducts, and further side reactions during esterification can lead to isomeric impurities.[1]
Solution:
A multi-step purification process is generally required to achieve high purity this compound.
-
Neutralization and Washing: Begin by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove residual acetic acid. Subsequently, wash with water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the washed organic phase over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) to remove dissolved water.
-
Fractional Distillation: This is the most effective method for separating this compound from less volatile impurities like unreacted nopol and higher-boiling byproducts.
Issue 2: Difficulty in Separating this compound from Nopol by Distillation
Q: I'm struggling to achieve a clean separation between this compound and nopol using fractional distillation. The fractions are still showing a mixture of both compounds. What can I do to improve the separation?
A: Incomplete separation during fractional distillation is often due to suboptimal distillation parameters.
Solution:
-
Vacuum Application: this compound has a high boiling point at atmospheric pressure (approximately 253 °C). Distilling under reduced pressure significantly lowers the boiling point, which can improve separation efficiency and prevent thermal degradation of the product.
-
Efficient Fractionating Column: Ensure you are using a fractionating column with a sufficient number of theoretical plates. A packed column (e.g., with Raschig rings or Vigreux indentations) increases the surface area for vapor-liquid equilibria, leading to better separation.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow for proper establishment of the temperature gradient within the column. This ensures that the separation is an equilibrium process.[2]
-
Monitor Temperature Closely: A sharp increase in temperature at the distillation head indicates that the lower-boiling component has distilled over, and a new, higher-boiling fraction is beginning to distill. Collect fractions based on these temperature plateaus.
| Parameter | Recommended Value |
| Pressure | 10 mm Hg |
| Boiling Point of this compound | 117-119 °C |
This data is crucial for setting up an effective fractional distillation.
Issue 3: Crude Product Remains Acidic After Washing
Q: Even after washing my crude this compound with sodium bicarbonate solution, it still tests acidic. Why is this happening and how can I fix it?
A: Insufficient neutralization can occur for a few reasons.
Solution:
-
Inadequate Mixing: Ensure vigorous stirring during the washing step to maximize the surface area contact between the organic and aqueous phases.
-
Insufficient Bicarbonate: Use a sufficient volume of saturated sodium bicarbonate solution. You can test the aqueous layer with pH paper after washing to ensure it is neutral or slightly basic.
-
Multiple Washes: Perform multiple small-volume washes rather than a single large-volume wash for more effective extraction of the acid.
-
Check for Emulsions: Emulsions can trap acidic components. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercial grades of this compound typically have a purity of 98% or higher as determined by Gas Chromatography (GC).
Q2: Can column chromatography be used to purify this compound?
A2: Yes, column chromatography is a viable purification method, especially for smaller-scale laboratory preparations or for removing highly polar or non-volatile impurities.
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh) is a suitable choice.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for this compound. A gradient elution, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity, can effectively separate this compound from both less polar and more polar impurities.
-
Procedure:
-
Pack the column with silica gel slurried in the initial, low-polarity mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible, volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the eluted fractions by TLC or GC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q3: What analytical methods are most suitable for assessing the purity of this compound?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of this compound and identifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: How should this compound be stored to maintain its purity?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Prolonged exposure to light, heat, and air should be avoided to prevent degradation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in this compound purification.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
Identifying side products in Nopyl acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nopyl acetate (B1210297) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Nopyl acetate?
A1: this compound is primarily synthesized in a two-step process. The first step is the Prins reaction of β-pinene with formaldehyde (B43269) (or its equivalents like paraformaldehyde) to produce nopol (B1679846).[1][2] The second step is the esterification of nopol with acetic anhydride (B1165640) or acetic acid to yield this compound.[3][4][5]
Q2: What are the common side products in this compound synthesis?
A2: Side products can arise from both stages of the synthesis. During the initial Prins reaction to form nopol, isomerization of the starting material, β-pinene, can occur under acidic conditions, leading to impurities such as α-pinene, camphene, limonene, terpinene, and terpinolene.[1][6] In the subsequent esterification step, the primary side reaction is the hydrolysis of this compound back to nopol and acetic acid, as the reaction is reversible.[3]
Q3: How can the formation of these side products be minimized?
A3: To minimize β-pinene isomerization during nopol synthesis, the choice of catalyst is crucial. Highly selective catalysts like sulfated zirconia or tin-grafted mesoporous materials (Sn-MCM-41) can significantly reduce the formation of unwanted isomers.[2] For the esterification step, carrying out the reaction under vacuum to continuously remove the acetic acid byproduct can drive the reaction to completion and achieve high selectivity (greater than 98%) for this compound.[7]
Q4: What are the optimal reaction conditions for this compound synthesis?
A4: Optimal conditions vary depending on the specific protocol and catalyst used. For the esterification of nopol with acetic anhydride, a patented method suggests a temperature range of 50-100°C under a vacuum of 0.06-0.1 MPa.[7] When using sulfuric acid as a catalyst for the esterification with acetic acid, temperatures between 50-80°C have been studied.[8]
Q5: Are there any safety precautions to consider during the synthesis?
A5: Yes, standard laboratory safety procedures should be followed. Acetic anhydride is corrosive and lachrymatory. Acid catalysts like sulfuric acid are highly corrosive. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete esterification reaction. | - Increase reaction time. - Increase the molar ratio of acetic anhydride to nopol. - Ensure efficient removal of the acetic acid byproduct by applying a vacuum.[7] - Check the activity of the catalyst. |
| Hydrolysis of the product. | - Minimize water content in the reactants and solvent. - Remove water or acetic acid as it is formed. | |
| Presence of terpene impurities (e.g., camphene, limonene) in the final product | Isomerization of β-pinene during nopol synthesis. | - Use a highly selective catalyst for the Prins reaction (e.g., sulfated zirconia).[2] - Optimize the reaction temperature and time for the Prins reaction to minimize isomerization. - Purify the intermediate nopol before esterification. |
| Product contains unreacted nopol | Incomplete esterification. | - See "Low yield of this compound". |
| Product is dark in color | Polymerization or degradation of reactants or products. | - Lower the reaction temperature. - Use a milder catalyst. - Reduce the reaction time. |
Quantitative Data on Side Product Formation
While detailed quantitative analysis of each side product is often proprietary or not extensively published, the following table summarizes reported selectivities for the desired products in key reaction steps, indicating the potential levels of side products under optimized conditions.
| Reaction Step | Catalyst/Method | Desired Product | Reported Selectivity (%) | Potential Side Products (%) |
| Prins Reaction (β-pinene to nopol) | Sulfated Zirconia | Nopol | >99 | <1 |
| Prins Reaction (β-pinene to nopol) | Sn-MCM-41 | Nopol | >96 | <4 |
| Esterification (nopol to this compound) | Acetic Anhydride under vacuum | This compound | >98 | <2 |
Key Experimental Protocols
Protocol 1: Synthesis of Nopol via Prins Reaction with a Heterogeneous Catalyst
This protocol is a general guideline based on literature reports using solid acid catalysts.
Materials:
-
β-pinene
-
Paraformaldehyde
-
Sulfated zirconia catalyst
-
Toluene (B28343) (solvent)
-
Nitrogen gas
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Add sulfated zirconia catalyst to the flask.
-
Add β-pinene and toluene to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C) under a nitrogen atmosphere with stirring.
-
Add paraformaldehyde portion-wise over a period of time.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the filtrate with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting nopol by vacuum distillation.
Protocol 2: Synthesis of this compound via Esterification with Acetic Anhydride under Vacuum
This protocol is adapted from a patented method designed for high selectivity.[7]
Materials:
-
Nopol
-
Acetic anhydride
-
Catalyst (e.g., sodium acetate or a protonic acid)
-
Sodium hydroxide (B78521) solution (for washing)
-
Water
Procedure:
-
Charge a reaction kettle with nopol, acetic anhydride, and the catalyst. The recommended dosage of acetic anhydride is 80-90% of the mass of nopol, and the catalyst is 0.3-5% of the mass of nopol.
-
Heat the mixture to 50-100°C with stirring (100-150 rpm).
-
Apply a vacuum of 0.06-0.1 MPa to the system.
-
Continue the reaction for 5-15 hours, during which the byproduct acetic acid is continuously removed by distillation under vacuum.
-
Once the esterification is complete, cool the reaction mixture to room temperature.
-
Wash the crude product with a dilute sodium hydroxide solution to neutralize any remaining acid.
-
Wash the product with water until neutral.
-
The final product is this compound. Further purification can be done by vacuum distillation if required.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 4. foreverest.net [foreverest.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US2097744A - Method for the isomerization of pinene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Technical Support Center: Optimizing Stereoselectivity with Nopol- and Pinene-Derived Chiral Auxiliaries
Welcome to the technical support center for improving stereoselectivity in reactions utilizing nopol- and pinene-derived chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does it induce stereoselectivity?
A1: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The auxiliary is enantiomerically pure and, once attached to the substrate, its inherent chirality sterically hinders one face of the molecule. This forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.
Q2: Is Nopyl acetate (B1210297) itself used as a chiral auxiliary?
A2: While Nopyl acetate is a chiral molecule derived from nopol (B1679846) (which in turn is synthesized from β-pinene), it is not commonly employed as a chiral auxiliary.[1] The acetate group is not ideal for forming the necessary covalent bonds with substrates to effectively direct a stereoselective reaction. Instead, derivatives of nopol and other terpenes like pinene and camphor (B46023) are modified to create effective chiral auxiliaries.[1]
Q3: What types of reactions are suitable for using nopol- or pinene-derived chiral auxiliaries?
A3: These auxiliaries are effective in a range of asymmetric reactions, including:
-
Aldol (B89426) Additions: To control the formation of syn- or anti-aldol products.
-
Diels-Alder Reactions: To direct the facial selectivity of the cycloaddition.
-
Asymmetric Alkylation: To control the stereochemistry of enolate alkylation.[2][3]
-
Conjugate Additions: To control the stereoselective addition to α,β-unsaturated systems.
Q4: How do I choose the right nopol/pinene-derived auxiliary for my reaction?
A4: The choice of auxiliary depends on the specific reaction, the substrate, and the desired stereochemical outcome. Factors to consider include the steric bulk of the auxiliary and its conformational rigidity. For instance, pinene-based amino alcohol chiral auxiliaries have been successfully used in the enantioselective synthesis of secondary alcohols from aldehydes.[1] It is crucial to consult the literature for precedents with similar substrates and transformations to guide your selection.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.e.)
Low diastereomeric excess is a common issue in asymmetric synthesis. The following factors are critical to investigate:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are pivotal. The Lewis acid coordinates to the substrate-auxiliary complex, locking it into a specific conformation that enhances facial differentiation.
-
Temperature: Lower reaction temperatures (e.g., -78°C or -100°C) generally increase diastereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the stereochemical outcome.
-
Purity of Starting Materials: Ensure the chiral auxiliary is of high enantiomeric purity. Any contamination with the other enantiomer will directly reduce the diastereomeric excess of the product.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Issue 2: Low Reaction Yield
Low yields can be caused by several factors unrelated to stereoselectivity:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are strictly anhydrous. Moisture can quench Lewis acids and other reactive intermediates.
-
Reagent Stoichiometry: The molar ratios of the substrate, electrophile/nucleophile, and Lewis acid may need to be optimized.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts. Monitor the reaction by TLC or another appropriate method.
-
Incomplete Enolate Formation: In reactions involving enolates (e.g., aldol, alkylation), ensure the base used is strong enough and the deprotonation time is sufficient.
Issue 3: Difficulty with Auxiliary Cleavage
The final step of removing the chiral auxiliary can sometimes be challenging.
-
Choice of Cleavage Method: The method for cleavage depends on the linkage between the auxiliary and the substrate (e.g., ester, amide) and the stability of the product. Common methods include hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or LiBH₄), or oxidative cleavage.
-
Incomplete Cleavage: If the reaction is incomplete, consider increasing the equivalents of the cleaving reagent, extending the reaction time, or gently heating the reaction if the product is stable.
-
Product Epimerization: Some cleavage conditions can cause racemization or epimerization of the desired product. It is crucial to use mild conditions whenever possible and to analyze the stereochemical purity of the product after cleavage.
Data Presentation: Factors Influencing Diastereoselectivity
The following tables summarize how different reaction parameters can influence the diastereomeric ratio (d.r.) in asymmetric reactions using terpene-derived chiral auxiliaries.
Table 1: Effect of Lewis Acid on Diastereoselectivity in an Asymmetric Aldol Addition
| Entry | Chiral Auxiliary | Lewis Acid (1.1 eq) | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Pinene-derived Oxazolidinone | TiCl₄ | -78 | 95:5 | 88 |
| 2 | Pinene-derived Oxazolidinone | SnCl₄ | -78 | 92:8 | 85 |
| 3 | Pinene-derived Oxazolidinone | BF₃·OEt₂ | -78 | 70:30 | 90 |
| 4 | Pinene-derived Oxazolidinone | Et₂AlCl | -78 | 88:12 | 82 |
Table 2: Effect of Temperature on Diastereoselectivity in an Asymmetric Diels-Alder Reaction
| Entry | Chiral Auxiliary | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Nopol-derived Acrylate | Et₂AlCl | 0 | 85:15 | 92 |
| 2 | Nopol-derived Acrylate | Et₂AlCl | -20 | 90:10 | 91 |
| 3 | Nopol-derived Acrylate | Et₂AlCl | -78 | >98:2 | 85 |
Experimental Protocols
Protocol 1: Attachment of a Carboxylic Acid to a Nopol-Derived Amino Alcohol Auxiliary
This protocol describes the formation of a chiral amide linkage.
-
Preparation: To a solution of the nopol-derived amino alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C, add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Acylation: Slowly add the acid chloride (1.1 eq) of your substrate to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral amide by flash column chromatography.
Experimental Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Asymmetric Aldol Addition with a Pinene-Derived Oxazolidinone Auxiliary
This protocol is a general procedure for a Lewis acid-mediated aldol addition.
-
Preparation: Dissolve the N-acyl pinene-derived oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise and stir for 30 minutes.
-
Base Addition: Add a hindered base, such as diisopropylethylamine (DIPEA) (1.2 eq), and stir for another 30-60 minutes to form the enolate.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise and stir at -78°C until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, and extract with DCM.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by flash column chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of an amide-linked auxiliary to yield a chiral primary alcohol.
-
Preparation: Dissolve the purified aldol or alkylation product (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C.
-
Reduction: Slowly add a solution of lithium borohydride (B1222165) (LiBH₄) (2.0 eq) in THF.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Work-up: Cool the reaction to 0°C and quench by the slow addition of 1 M NaOH. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the desired alcohol and the recovered auxiliary by flash column chromatography.
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Nopyl acetate stability issues and degradation pathways
Welcome to the Technical Support Center for Nopyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of nopyl acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound classified as an ester. It is synthesized from nopol (B1679846) and acetic acid or acetic anhydride.[1][2] Due to its characteristic sweet, woody-fruity aroma, it is widely used as a fragrance ingredient in cosmetics, soaps, detergents, and other household products.[3] In pharmaceutical sciences, it may be considered as a fragrance in topical formulations.
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns for this compound revolve around hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions. High temperatures can also lead to thermal degradation. Additionally, certain enzymes, such as lipases and esterases, can enzymatically hydrolyze this compound.
Q3: What are the expected degradation products of this compound?
A3: The main degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield nopol and acetic acid. Under thermal stress, a deacetylation reaction is likely, also producing acetic acid and a polyene-type residue.
Q4: How should I store this compound to ensure its stability?
A4: To ensure stability, store this compound at a maximum of 25°C in a tightly sealed original container.[4] It is also crucial to avoid prolonged exposure to light, heat, and air.[4]
Q5: Is this compound sensitive to pH?
A5: Yes, as an ester, this compound is susceptible to hydrolysis in both acidic and alkaline conditions. The rate of hydrolysis is generally accelerated at pH values away from neutral. For similar esters, a U-shaped pH-rate profile is observed, with the lowest rate of hydrolysis occurring in the neutral pH range.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of characteristic odor in the formulation. | Degradation of this compound via hydrolysis. | - Analyze the pH of your formulation; adjust towards neutral if possible.- Store the formulation at recommended temperatures (max 25°C).- Investigate for potential enzymatic contamination if raw materials of biological origin are used. |
| Unexpected peaks appear in chromatograms during analysis. | Formation of degradation products (nopol, acetic acid). | - Confirm the identity of the new peaks using a reference standard of nopol.- Employ a GC-MS method for definitive identification of degradation products. |
| Inconsistent results in stability studies. | - Improper storage of samples.- Interaction with formulation excipients.- Variability in analytical methodology. | - Ensure all stability samples are stored under controlled and consistent conditions.- Conduct compatibility studies with individual excipients.- Validate the analytical method for reproducibility and accuracy. |
| Precipitation or phase separation in a liquid formulation. | Change in solubility due to the formation of less soluble degradation products. | - Characterize the precipitate to identify its composition.- Evaluate the solubility of nopol in the formulation vehicle. |
Degradation Pathways and Mechanisms
This compound can degrade through several pathways, with hydrolysis being the most common.
Hydrolytic Degradation
Under aqueous conditions, this compound can undergo hydrolysis to form nopol and acetic acid. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and nopol.
Thermal Degradation
At elevated temperatures, this compound is expected to undergo deacetylation, a process observed in similar acetate esters like polyvinyl acetate. This reaction eliminates acetic acid and results in the formation of an unsaturated backbone.
Enzymatic Degradation
Esterases and lipases are enzymes that can catalyze the hydrolysis of ester bonds. If present as contaminants in raw materials or intentionally used in a biotransformation process, these enzymes can accelerate the degradation of this compound to nopol and acetic acid. Studies on other terpene acetates have demonstrated their susceptibility to lipase-catalyzed hydrolysis.[5]
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Formulation
Objective: To assess the stability of this compound in a given formulation under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare batches of the final formulation containing this compound. Package the formulation in the intended commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Intervals: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analytical Method:
-
Use a validated stability-indicating Gas Chromatography (GC) method with a Flame Ionization Detector (FID) to quantify the concentration of this compound.
-
The method should be able to separate this compound from its potential degradation products, primarily nopol.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each storage condition.
-
Determine the degradation rate and predict the shelf-life of the product.
-
Monitor for the appearance of degradation products and any changes in physical properties (e.g., odor, color, pH).
-
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify the degradation products of this compound under forced degradation conditions.
Methodology:
-
Forced Degradation:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a sample of pure this compound at 100°C for 48 hours.
-
-
Sample Preparation: Neutralize the acidic and basic samples. Extract all samples with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Analysis:
-
Inject the extracted samples into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Program the oven temperature to achieve good separation of all components.
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and with the mass spectrum of a nopol reference standard.
-
Quantitative Data Summary
Table 1: this compound Synthesis Equilibrium Conversion [2]
| Temperature (°C) | Equilibrium Conversion (%) |
| 50 | 63 |
| 60 | 68 |
| 70 | 71 |
| 80 | 75 |
Conditions: Sulfuric acid catalyst, 1:1 molar ratio of acetic acid to nopol.
Table 2: Illustrative pH-Rate Profile for Ester Hydrolysis (p-Nitrophenyl Acetate)
| pH | Observed Rate Constant (kobs) min-1 |
| 2 | ~0.015 |
| 7 | Increases |
| 9 | Pronounced Acceleration |
| 11 | ~0.285 |
Note: This data is for p-nitrophenyl acetate and serves as a general representation of the pH effect on ester hydrolysis.
Excipient Compatibility
While specific compatibility data for this compound with a wide range of pharmaceutical excipients is not extensively published, general principles of ester chemistry can guide formulation development.
-
Potential Incompatibilities:
-
Strong Acids and Bases: Can catalyze hydrolysis.
-
Primary and Secondary Amines: Can potentially lead to aminolysis, forming amides.
-
Strong Oxidizing Agents: The bicyclic structure may be susceptible to oxidation.
-
It is highly recommended to perform compatibility studies with all excipients intended for use in a formulation containing this compound. A typical approach involves preparing binary mixtures of this compound and each excipient, storing them under accelerated conditions, and analyzing for degradation over time.
References
- 1. foreverest.net [foreverest.net]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 3. This compound, 128-51-8 [thegoodscentscompany.com]
- 4. directpcw.com [directpcw.com]
- 5. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Nopyl Acetate Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Nopyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing Nopyl acetate?
A1: this compound is a liquid at room temperature with a relatively low melting point. This characteristic presents the primary challenge, as it can easily "oil out" during crystallization instead of forming a solid crystalline structure. Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This can be caused by a high concentration of impurities, a rapid cooling rate, or the selection of an inappropriate solvent.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: this compound is an ester and is soluble in many organic solvents and alcohols, but insoluble in water.[1][2] For esters, a mixed solvent system is often effective. A good starting point would be a solvent pair where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Based on general principles for crystallizing esters, consider the following solvent systems:
-
Ethanol-Water: Dissolve the this compound in a minimal amount of hot ethanol (B145695) and then slowly add water until turbidity (cloudiness) persists.
-
Hexane (B92381)/Heptane (B126788) - Ethyl Acetate: Dissolve the this compound in a minimal amount of warm ethyl acetate and then slowly add hexane or heptane as the anti-solvent.
-
Methanol (B129727): In some cases, a single solvent like methanol can be effective.[3]
The choice of solvent is critical and may require some experimentation to find the optimal system for your specific sample and purity level.
Q3: My this compound is not crystallizing, even after cooling. What should I do?
A3: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: It's possible you have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator. Be cautious with rapid cooling, as this can sometimes promote oiling out.
Q4: My this compound is "oiling out" instead of forming crystals. How can I prevent this?
A4: Oiling out is a common problem with low-melting-point compounds like this compound. Here are some strategies to prevent it:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment. A gradual temperature decrease provides more time for ordered crystal lattice formation.
-
Use a Higher Boiling Point Solvent (with caution): Sometimes, using a higher boiling point solvent can help, but be aware that this can also increase the risk of oiling out if the solvent's boiling point is significantly higher than the compound's melting point.
-
Adjust Solvent Composition: If using a mixed solvent system, try altering the ratio of the "good" solvent to the "anti-solvent". You may need to use a higher proportion of the anti-solvent.
-
Dilute the Solution: A more dilute solution, cooled slowly, is less likely to oil out. This may reduce the overall yield but can improve the quality of the crystals.
-
Purify the Sample Further: Oiling out can be exacerbated by the presence of impurities. Consider purifying your this compound by another method, such as column chromatography, before attempting crystallization.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions during this compound crystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Lack of nucleation sites.3. Solution is cooling too slowly. | 1. Evaporate some of the solvent and re-cool.2. Scratch the inside of the flask with a glass rod or add a seed crystal.3. Cool the solution in an ice bath. |
| "Oiling Out" | 1. Compound's melting point is below the crystallization temperature.2. Cooling rate is too fast.3. Solution is too concentrated.4. High level of impurities. | 1. Use a lower boiling point solvent or a different solvent system.2. Allow the solution to cool slowly to room temperature before further cooling.3. Dilute the solution with more of the "good" solvent and re-cool slowly.4. Purify the sample by another method (e.g., chromatography) before crystallization. |
| Poor Crystal Yield | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Crystals were filtered before crystallization was complete. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a different solvent system where the compound is less soluble at low temperatures.3. Ensure the solution is thoroughly cooled and sufficient time has been allowed for crystallization before filtering. |
| Crystals are Colored or Impure | 1. Impurities were not fully removed during the crystallization process.2. The cooling was too rapid, trapping impurities. | 1. Perform a second recrystallization.2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering and cooling.3. Ensure a slow cooling rate. |
Experimental Protocol: A General Guideline for this compound Crystallization
This protocol is a general guideline and may need to be optimized for your specific sample.
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol and deionized water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or water bath)
-
Glass stirring rod
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and gently heat the mixture while stirring until the this compound is fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., deionized water) dropwise until you observe persistent turbidity (cloudiness). Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Process
Experimental Workflow for this compound Crystallization
Caption: General workflow for this compound crystallization.
Troubleshooting Logic for this compound Crystallization
References
Technical Support Center: Optimizing Nopyl Acetate Esterification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the esterification of nopol (B1679846) to produce nopyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Nopyl acetate and what are its primary applications?
A1: this compound (6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol acetate) is a synthetic fragrance compound that is not found in nature.[1][2][3] It possesses a pleasant sweet, fruity, and woody odor.[4][5] Due to these characteristics, it is widely used in perfumes, soaps, detergents, creams, and lotions.[1][5] It serves as a cost-effective alternative to linalyl acetate in many fragrance formulations.[2][3]
Q2: What are the common synthesis routes for this compound?
A2: The most common method for synthesizing this compound is the direct esterification of nopol with an acetylating agent.[4] Acetic anhydride (B1165640) is frequently used, often in the presence of a catalyst.[1][4][6] Another common acetylating agent is acetic acid, typically requiring a strong acid catalyst like sulfuric acid to achieve reasonable reaction rates.[2][3][7][8] The overall process often starts from β-pinene, which is first converted to nopol and then acetylated.[2][3][9]
Q3: Which catalysts are most effective for this esterification?
A3: A variety of catalysts can be used for this compound synthesis.
-
Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and economical.[1][2][3] Sulfuric acid is noted for its efficiency and its ability to act as a dehydrating agent.[2][3]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, Sn-SiO₂, and tungstophosphoric heteropoly acids (HPW) are also highly effective.[1] Sn-SiO₂ has shown excellent selectivity (100%) for this compound when using acetic anhydride.[1] Amberlyst-15 demonstrates good catalytic activity and stability.[1]
-
Other Catalysts: Systems like triethylamine/dimethylaminopyridine (DMAP) and ammonium (B1175870) cerium nitrate (B79036) have been reported to give quantitative or very high yields (92%).[1] Sodium acetate is also used, particularly with acetic anhydride as the reactant.[6]
Q4: What are the key reaction parameters to control for optimal results?
A4: The key parameters to control are temperature, catalyst concentration, and the molar ratio of reactants.
-
Temperature: Increasing the temperature generally increases the reaction rate and the final equilibrium conversion. For example, in the esterification with acetic acid and sulfuric acid catalyst, equilibrium conversion increased from 63% at 50°C to 75% at 80°C.[2][7][8]
-
Catalyst Concentration: The concentration of the catalyst significantly affects the reaction rate. Higher catalyst concentrations generally lead to faster reaction times.[2][7]
-
Molar Ratio: The ratio of the acetylating agent to nopol is crucial. Using an excess of one reactant can shift the equilibrium to favor product formation. When using acetic acid, an excess of nopol (e.g., a 1:3 or 1:4 molar ratio of acetic acid to nopol) can significantly increase the conversion of the acid.[3][7] With acetic anhydride, a 3:1 molar ratio of anhydride to nopol has been shown to be effective.[1]
Troubleshooting Guide
Problem: Low Yield or Poor Conversion
Q: My this compound yield is consistently low. What are the common causes and how can I improve it?
A: Low yield is a common issue that can be traced back to several factors. Refer to the decision tree in Figure 2 for a systematic approach.
-
Sub-optimal Temperature: The esterification reaction is often equilibrium-limited.[7] Operating at too low a temperature can result in a slow reaction rate and lower equilibrium conversion.[2][7]
-
Solution: Increase the reaction temperature. For reactions catalyzed by sulfuric acid with acetic acid, increasing the temperature from 50°C to 80°C has been shown to improve equilibrium conversion from 63% to 75%.[2][7][8] For reactions with acetic anhydride, temperatures around 80-90°C are common.[1][6]
-
-
Reversible Reaction & Water/By-product Inhibition: The esterification of nopol with acetic acid produces water as a by-product, which can lead to a reversible reaction, limiting conversion.[1] When using acetic anhydride, the acetic acid by-product can also affect the equilibrium.[1]
-
Solution: Remove the by-product as it forms. For water, azeotropic distillation with a solvent like toluene (B28343) can be effective.[1] For the acetic acid by-product from acetic anhydride, conducting the reaction under vacuum can help remove it, driving the reaction forward.[6]
-
-
Incorrect Molar Ratio: The ratio of reactants significantly impacts the equilibrium position.
-
Insufficient Catalyst Activity or Concentration: The reaction is very slow without a catalyst.[2][3] An inadequate amount or an inactive catalyst will result in poor conversion.
-
Solution: Increase the catalyst concentration or switch to a more active catalyst. Check the recommended catalyst loadings from the protocols. For heterogeneous catalysts, ensure the catalyst has not been poisoned and is properly activated. For instance, Amberlyst-15 can be washed and dried before reuse.[1]
-
Problem: Poor Selectivity and Formation of Side Products
Q: I am observing significant side product formation. How can I improve the selectivity towards this compound?
A: Poor selectivity can often be attributed to the choice of reactants and reaction conditions.
-
Choice of Acetylating Agent: Using acetic acid can sometimes lead to side reactions, especially at higher temperatures.
-
Solution: Consider using acetic anhydride. It is generally more reactive and can lead to higher selectivity under milder conditions. For example, the Sn-SiO₂ catalyst achieved 100% selectivity for this compound when using acetic anhydride.[1]
-
-
Catalyst Choice: Some catalysts may promote side reactions more than others.
-
Reaction Conditions: Harsh conditions (very high temperatures or prolonged reaction times) can lead to the degradation of reactants or products.
-
Solution: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides a good conversion rate. Some highly efficient systems using tungstophosphoric heteropoly acids can achieve 100% yield at room temperature.[1]
-
Data Summary Tables
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Acetylating Agent | Molar Ratio (Agent:Nopol) | Temperature (°C) | Time | Conversion/Yield | Selectivity (%) | Reference |
| Sn-SiO₂ | Acetic Anhydride | 3:1 | 80 | 60 min | 75% (Conversion) | 100% | [1] |
| Amberlyst-15 | Acetic Acid | 2:1 | 80 | 90-120 min | 65.8% (Conversion) | 8.2% | [1] |
| p-TSA | Acetic Acid | N/A | N/A | N/A | 99.7% (Conversion) | 45.6% | [1] |
| Sulfuric Acid | Acetic Acid | 1:3 | 80 | Equilibrium | 96% (Conversion) | N/A | [3] |
| Sodium Acetate | Acetic Anhydride | N/A | 90 | 3 h | 84.4% (Yield) | 96.2% (Purity) | [6] |
| (NH₄)Ce(NO₃)₆ | Acetic Anhydride | N/A | 40-50 | N/A | 92% (Yield) | N/A | [1] |
| HPW/CsPW | Acetic Anhydride | Stoichiometric | Room Temp | N/A | 100% (Yield) | N/A | [1] |
Table 2: Effect of Temperature on Equilibrium Conversion (Conditions: Sulfuric Acid catalyst (0.0275 M), 1:1 molar ratio of Acetic Acid to Nopol)
| Temperature (°C) | Equilibrium Conversion (%) |
| 50 | 63% |
| 60 | 68% |
| 70 | 71% |
| 80 | 75% |
| (Data sourced from[2][7][8]) |
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Homogeneous Catalyst (Sulfuric Acid)
This protocol is based on the kinetic studies of esterification with acetic acid and sulfuric acid.[2][3][8][9]
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Place the flask in an oil bath on a hot plate with stirring capabilities.
-
Charging Reactants: To the flask, add a solution of nopol in a solvent like toluene (e.g., a 0.3 M solution).[9] Begin stirring at a constant rate (e.g., 500 rpm) to ensure uniform mixing.[2][3]
-
Heating: Heat the nopol solution to the desired reaction temperature (e.g., 80°C).
-
Initiating Reaction: Once the temperature is stable, add the desired amount of acetic acid (e.g., for a 1:3 molar ratio of acid:nopol) followed by the catalytic amount of concentrated sulfuric acid (e.g., to achieve a concentration of 0.0275 M).[3]
-
Reaction Monitoring: Maintain the temperature and stirring. Take small aliquots (e.g., 0.160 mL) at regular intervals to monitor the reaction progress.[9] The concentration of remaining acetic acid can be determined by titration with a standardized NaOH solution.[9]
-
Workup: After the reaction reaches the desired conversion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Purification:
-
Perform a caustic wash with a sodium bicarbonate or sodium hydroxide (B78521) solution to neutralize the acidic catalyst and remove unreacted acetic acid.[6]
-
Wash the organic layer with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Further purify the crude this compound by vacuum distillation.[6]
-
Protocol 2: Esterification using Acetic Anhydride under Vacuum
This protocol is adapted from a patented method designed for high yield and selectivity.[6]
-
Reactor Setup: Place nopol, acetic anhydride, and a catalyst (e.g., sodium acetate, 0.3-5% of nopol mass) in a reaction kettle equipped with a stirrer and connected to a vacuum system and a distillation apparatus to recover the acetic acid by-product.[6]
-
Reactant Ratio: The amount of acetic anhydride should be approximately 80-90% of the mass of the nopol.[6]
-
Reaction Conditions:
-
Heat the mixture to 50-100°C (e.g., 90°C).
-
Maintain a stirring speed of 100-150 r/min.
-
Apply a vacuum of 0.06-0.1 MPa to continuously remove the acetic acid formed during the reaction, which drives the equilibrium toward the product.[6]
-
-
Reaction Time: Allow the reaction to proceed for 5-15 hours.
-
Workup: Once the reaction is complete, cool the kettle to room temperature.
-
Purification: Perform a caustic wash followed by a water wash on the crude product to obtain the final this compound.[6] This method can achieve yields and selectivity greater than 98%.[6]
Visualizations
Figure 1: General experimental workflow for this compound synthesis.
Figure 2: Troubleshooting decision tree for low reaction yield.
Figure 3: Relationship between key parameters and reaction outcomes.
References
- 1. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 3. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 4. foreverest.net [foreverest.net]
- 5. This compound [studio.dsm-firmenich.com]
- 6. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 9. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
Technical Support Center: Purification of Nopyl Acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted nopol (B1679846) from Nopyl acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your purification experiments.
Troubleshooting Guide: Fractional Distillation of Nopyl Acetate
The primary method for removing unreacted nopol from this compound is fractional vacuum distillation. This process takes advantage of the difference in boiling points between the two substances. However, various issues can arise during this separation. This guide provides solutions to common problems.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Contaminated Distillate) | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable vacuum pressure.- "Bumping" of the liquid, causing it to splash into the condenser. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper equilibration on the column.- Ensure all seals are tight and the vacuum pump is operating correctly. A vacuum regulator can help maintain a stable pressure.[1]- Use a stir bar for smooth boiling; boiling chips are not effective under vacuum.[2] |
| No Distillate or Very Slow Distillation | - Vacuum is too high for the temperature, or the temperature is too low for the vacuum.- The system is not properly insulated, leading to heat loss.- Leaks in the distillation setup. | - Adjust the temperature and/or vacuum to achieve the desired boiling point.- Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss, especially in a fume hood.[3]- Check all ground glass joints and connections for leaks. |
| Product Decomposition (Darkening of the liquid) | - The distillation temperature is too high, causing thermal degradation of the this compound. | - Lower the distillation temperature by reducing the vacuum pressure. This compound can be sensitive to high temperatures.[4] |
| Foaming or "Bumping" | - Rapid boiling of the crude mixture.- Presence of volatile impurities. | - Ensure smooth and controlled heating. Use a magnetic stirrer and a stir bar.[2]- Consider a preliminary wash of the crude product to remove some impurities before distillation. |
| Grease Contamination in Distillate | - Use of excessive vacuum grease on ground glass joints. | - Use a minimal amount of high-quality vacuum grease and apply it only to the upper part of the joints to avoid contact with the distillate. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted nopol from this compound?
A1: Fractional vacuum distillation is the most effective and widely used method. This is due to the significant difference in the boiling points of nopol and this compound, allowing for their efficient separation under reduced pressure, which also prevents thermal decomposition of the product.
Q2: Why is a vacuum necessary for the distillation of this compound?
A2: this compound has a high boiling point at atmospheric pressure.[2][5] Distilling at such high temperatures can lead to product decomposition.[4] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification process.[1]
Q3: What are the boiling points of nopol and this compound?
A3: The boiling points vary with pressure. Having accurate boiling point information is crucial for setting up the distillation parameters.
| Compound | Boiling Point at 760 mmHg | Boiling Point at 10 mmHg |
| Nopol | 230-240 °C[6][7] | 110.5 °C[4] |
| This compound | ~253 °C[2][5] | Not specified, but higher than nopol |
Q4: How can I confirm the purity of my this compound after distillation?
A4: The purity of the final product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] GC-MS is excellent for separating and identifying volatile impurities, while ¹H NMR can provide quantitative information about the purity of the sample.[6][8]
Q5: What are common impurities other than unreacted nopol?
A5: Besides unreacted nopol, other potential impurities include residual acetic anhydride (B1165640) or acetic acid from the synthesis, the catalyst used in the reaction, and byproducts from side reactions.[4] A preliminary workup involving washing with water and a mild base like sodium bicarbonate is often performed before distillation to remove acidic impurities.
Experimental Protocols
Protocol 1: Pre-Distillation Workup
-
Transfer the Reaction Mixture : After the synthesis of this compound is complete, transfer the crude reaction mixture to a separatory funnel.
-
Wash with Water : Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Neutralization : Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Final Wash : Wash the organic layer again with deionized water to remove any residual salts.
-
Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filtration : Filter the dried organic layer to remove the drying agent. The resulting liquid is the crude this compound ready for distillation.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup : Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all ground glass joints are lightly greased and sealed properly.
-
Charging the Flask : Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Initiate Vacuum : Slowly and carefully apply a vacuum to the system. The pressure should be monitored with a vacuum gauge. A typical vacuum for this type of distillation would be in the range of 1-10 mmHg.
-
Heating and Stirring : Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions :
-
The first fraction to distill will be the more volatile component, which is unreacted nopol. The temperature at the distillation head should stabilize at the boiling point of nopol at the given pressure.
-
Once all the nopol has been distilled, the temperature will drop before rising again to the boiling point of this compound.
-
Change the receiving flask to collect the pure this compound fraction.
-
-
Shutdown : Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Workflow for Nopol Removal from this compound
Caption: A flowchart illustrating the key steps in the purification of this compound to remove unreacted nopol.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 128-51-8 [thegoodscentscompany.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Nopyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of Nopyl acetate (B1210297).
Troubleshooting Guides
This section addresses common issues encountered during Nopyl acetate synthesis, focusing on catalyst-related problems.
Issue 1: Decreased or Stalled Reaction Rate
Q1: My reaction has slowed down significantly or stopped completely before reaching full conversion. What are the likely causes related to the catalyst?
A1: A decline in reaction rate is a primary indicator of catalyst deactivation. The potential causes depend on the type of catalyst being used:
-
For homogeneous catalysts like sulfuric acid (H₂SO₄):
-
Insufficient Catalyst Concentration: At lower concentrations, the reaction may not reach equilibrium within the expected timeframe.[1]
-
Side Reactions and Precipitate Formation: At very high concentrations of sulfuric acid, side reactions can occur, leading to a change in the color of the reaction mixture and the formation of a precipitate, which may inhibit catalytic activity.[2][3] Sulfuric acid, in the presence of organic materials and heat, can sometimes cause a color change to pink or orange, which could indicate side reactions.[4]
-
-
For heterogeneous catalysts like Amberlyst-15:
-
Fouling: The porous structure of the resin can be blocked by reactants, products, or byproducts, preventing access to the active sulfonic acid sites.
-
Poisoning: Impurities in the reactants (nopol or acetic acid) can bind to the active sites. Basic compounds, in particular, can neutralize the acid sites.
-
Leaching of Active Sites: The sulfonic acid groups can leach from the polymer backbone into the reaction medium, especially in polar solvents.
-
Thermal Degradation: Operating at temperatures above the recommended maximum (typically around 120°C for Amberlyst-15) can cause irreversible damage to the resin structure.
-
Mechanical Stress: Vigorous stirring can lead to the physical breakdown of the catalyst beads, reducing their effectiveness.[5]
-
Troubleshooting Workflow for Decreased Reaction Rate
Caption: Troubleshooting workflow for a decreased reaction rate.
Issue 2: Low Yield and/or Poor Selectivity of this compound
Q2: The final yield of this compound is lower than expected, or I am observing a significant amount of byproducts. How can the catalyst be responsible?
A2:
-
For homogeneous catalysts like sulfuric acid: While sulfuric acid is not a strong oxidizing or reducing agent, which minimizes some side reactions, its strong acidity can promote side reactions such as dehydration of nopol (B1679846) or polymerization, especially at higher temperatures.[1]
-
For heterogeneous catalysts like Amberlyst-15:
-
Deactivation: As the catalyst deactivates, the rate of the desired esterification reaction decreases, potentially allowing slower, competing side reactions to become more prominent.
-
Mass Transfer Limitations: If the pores of the catalyst are partially blocked, diffusion of reactants and products can be hindered, which may affect selectivity.
-
Water Inhibition: The water produced during the esterification can adsorb onto the active sites of Amberlyst-15, inhibiting the reaction and shifting the equilibrium back towards the reactants.
-
To improve yield and selectivity:
-
Consider conducting the reaction under vacuum to continuously remove byproducts like acetic acid, which can drive the reaction forward and reduce the likelihood of side reactions.[6]
-
Ensure the use of high-purity reactants, as impurities can act as catalyst poisons or participate in side reactions.
Frequently Asked Questions (FAQs)
Catalyst Choice and Handling
Q3: What are the common catalysts used for this compound synthesis?
A3: Both homogeneous and heterogeneous acid catalysts are used.
-
Homogeneous Catalysts: Sulfuric acid is a commonly used and efficient catalyst.[1] Other proton acids like phosphoric acid are also used.[6]
-
Heterogeneous Catalysts: Amberlyst-15, a sulfonic acid ion-exchange resin, is a popular choice due to its ease of separation and potential for reuse.[3]
Catalyst Deactivation Mechanisms
Q4: What are the primary ways that an Amberlyst-15 catalyst deactivates in esterification reactions?
A4: The deactivation of Amberlyst-15 in esterification processes can occur through several mechanisms:
-
Contamination by Water: Water produced during the reaction can block the porous surface of the catalyst.[7]
-
Physical Degradation: The catalyst can undergo disintegration, leading to a decrease in surface area and mesoporous volume, which causes an irreversible loss of activity.[2]
-
Reactant Immobilization: Basic reactants can become immobilized on the resin, neutralizing the acid sites and making them unavailable for catalysis.[8]
Deactivation Pathways for Solid Acid Catalysts
Caption: Common deactivation pathways for solid acid catalysts.
Catalyst Regeneration
Q5: Can a deactivated Amberlyst-15 catalyst be regenerated?
A5: Yes, regeneration is often possible. The appropriate method depends on the cause of deactivation.
-
For water contamination: Washing with a solvent like ethanol (B145695) can help remove adsorbed water.[7]
-
For general deactivation: A common procedure involves washing the resin with a dilute acid solution to replenish the H+ ions, followed by washing with a solvent like methanol (B129727) to remove residual acid and impurities. A 1 N HCl solution has been suggested for this purpose.[9] Soaking in an ethanolic solution of sulfuric acid has also been shown to restore catalytic activity.[7]
Q6: Is there a general protocol for regenerating Amberlyst-15?
-
Filter the catalyst from the reaction mixture.
-
Wash the resin with a solvent used in the reaction (e.g., toluene, if used) to remove organic residues.
-
Wash thoroughly with methanol or ethanol.
-
For more significant deactivation, soak the resin in a 3-7% HCl solution for 1-2 hours.[10]
-
Rinse with deionized water until the washings are neutral.
-
Dry the regenerated catalyst in an oven at a temperature below its thermal stability limit (e.g., 80-100°C) before reuse.
Quantitative Data
The following tables summarize data from studies on this compound synthesis and the reuse of Amberlyst-15 in esterification, providing a baseline for expected performance and deactivation.
Table 1: Effect of Sulfuric Acid Concentration on Acetic Acid Conversion in this compound Synthesis (Reaction Conditions: 80°C, Acetic Acid:Nopol Molar Ratio 1:1)
| H₂SO₄ Concentration (mol L⁻¹) | Equilibrium Conversion (%) |
| 0.0275 | 76 |
| 0.0367 | 75 |
| 0.0458 | 60 |
Source: Adapted from Hurtado-Burbano et al. (2018).[1] Note the decrease in conversion at the highest catalyst concentration, possibly due to side reactions.[2][3]
Table 2: Reusability of Amberlyst-15 in Ethyl Oleate (B1233923) Synthesis (An Analogous Esterification)
| Reuse Cycle | Yield Reduction with Ethanol Wash (%) | Yield Reduction with 0.5M Ethanolic H₂SO₄ Wash (%) |
| 8 | 61 | 27 |
Source: Adapted from a study on ethyl oleate synthesis.[7] This data illustrates the potential for regeneration to mitigate activity loss.
Experimental Protocols
Protocol 1: Testing the Activity of a Recycled Heterogeneous Catalyst (e.g., Amberlyst-15)
-
Catalyst Recovery: After the initial reaction, filter the catalyst beads from the reaction mixture.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone (B3395972) or the reaction solvent) three times with continuous stirring to remove residual reactants and products.
-
Drying: Dry the washed catalyst in an oven overnight at a temperature well below its degradation point (e.g., 80°C).
-
Activity Test:
-
Set up a new reaction under the exact same conditions as the initial experiment (same reactant ratios, temperature, solvent volume, and stirring speed).
-
Use the same mass of the recycled catalyst as in the initial run.
-
Take samples at regular intervals and analyze for the conversion of the limiting reactant (e.g., by titration of acetic acid).
-
-
Data Comparison: Compare the conversion rate of the recycled catalyst to that of the fresh catalyst. A significant drop in the reaction rate indicates deactivation.
Protocol 2: Characterization of Deactivated Solid Acid Catalysts
To understand the mechanism of deactivation, various characterization techniques can be employed on both fresh and used catalysts:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the catalyst beads and identify any physical degradation, such as cracking or fragmentation.[5][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the catalyst surface and detect the presence of adsorbed species (fouling) or changes in the sulfonic acid groups.[11]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the catalyst and quantify the amount of coke or other deposits by observing weight loss at different temperatures.[5]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area and pore volume of the catalyst. A significant decrease in these parameters in the used catalyst suggests pore blockage or structural collapse.[11]
References
- 1. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 3. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 7. REGENERASI KATALIS AMBERLYST-15 DENGAN LARUTAN ASAM SULFAT ETANOLIK DAN PENGARUHNYA TERHADAP SINTESIS ETIL OLEAT [etd.repository.ugm.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nopyl Acetate Handling & Synthesis
Welcome to the technical support center for Nopyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the handling and experimental use of Nopyl acetate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a research setting?
A1: this compound is predominantly used as a fragrance agent in the flavor and fragrance (F&F) market for its sweet, woody, fruity, and floral aroma.[1][2] It is a common component in perfumes, cosmetics, and various personal care products.[1][3] In experimental contexts, it can serve as a masking agent for chemical odors in formulations or as a synthetic building block in organic chemistry.[1] It is sometimes used as a lower-cost alternative to Linalyl acetate, offering a more woody and less fruity scent profile.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed original container in a cool, dry, and well-ventilated area.[3][5] The maximum recommended storage temperature is 25°C.[5] It is important to avoid prolonged exposure to light, heat, and air to prevent degradation.[5]
-
Handling: Always use this compound in a well-ventilated place.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is essential to avoid skin and eye contact.[3][6] In case of contact, wash the affected area thoroughly with soap and water.[6][7]
Q3: What are the known incompatibilities of this compound?
A3: this compound should be stored away from strong oxidizing agents.[8] It is stable under normal conditions, but contact with incompatible materials should be avoided to prevent hazardous reactions.[8]
Troubleshooting Guide: Experimental Errors in this compound Synthesis (Fischer Esterification)
The synthesis of this compound, typically via Fischer esterification of nopol (B1679846) and acetic acid, is an equilibrium-driven process. Many common experimental errors are related to shifting this equilibrium or issues during product purification.
Problem 1: Low or No Yield of this compound
-
Possible Cause: The esterification reaction is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (nopol and acetic acid), thus reducing the yield.[9][10]
-
Troubleshooting:
-
Water Removal: Use a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.
-
Excess Reactant: Employ an excess of one of the reactants (typically the less expensive one) to shift the equilibrium towards the product side.
-
Catalyst Amount: Ensure the correct amount of acid catalyst (e.g., sulfuric acid) is used. An insufficient amount will slow down the reaction rate, while an excessive amount can lead to side reactions.[11]
-
Reaction Time: Allow for a sufficient reaction time to reach equilibrium.[9]
-
Problem 2: Product has a weak or "off" odor, not the characteristic sweet, woody scent.
-
Possible Cause: The final product is impure and may contain residual starting materials (nopol, acetic acid) or catalyst. The presence of unreacted carboxylic acid is a common cause of a sour or unpleasant odor.
-
Troubleshooting:
-
Neutralization: During the work-up phase, wash the organic layer thoroughly with a weak base, such as a sodium bicarbonate solution, to remove any remaining acid catalyst and unreacted acetic acid.[9]
-
Purification: Ensure complete separation of the organic and aqueous layers during extraction.[9] Loss of product can occur if emulsions form. If an emulsion occurs, try adding a small amount of brine to break it.
-
Drying: Use a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any residual water from the organic layer before final purification.[9]
-
Problem 3: Inconsistent results between experimental batches.
-
Possible Cause: Inaccuracies in measurements, temperature fluctuations, or impurities in reagents can lead to variability in yield and purity.
-
Troubleshooting:
-
Accurate Measurements: Use calibrated laboratory equipment for all measurements of reactants and catalysts.[9]
-
Temperature Control: Maintain a stable reaction temperature. Overheating can cause the evaporation of volatile reactants or lead to decomposition.[9][10][11] A controlled heating mantle or water bath is recommended.
-
Reagent Purity: Use high-purity reagents and solvents. Impurities can lead to unwanted side reactions.[9]
-
Summary of this compound Physical & Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[5][12] |
| Odor | Sweet, woody, fruity, floral[2][5] |
| Boiling Point | >200 °C[5] |
| Flash Point | > 93.3 °C (Closed Cup)[5][8] |
| Density at 20°C | 0.979–0.987 g/cm³[5] |
| Water Solubility | Insoluble[5][8] |
Experimental Protocols & Visualizations
General Protocol for this compound Synthesis via Fischer Esterification
This is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
-
Setup: Assemble a reflux apparatus, preferably with a Dean-Stark trap, using a round-bottom flask.
-
Reagents: To the flask, add nopol, a slight excess of acetic acid, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete (no more water is collected), cool the mixture. Dilute with an organic solvent and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Drying & Purification: Dry the organic layer over an anhydrous salt like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Diagrams
References
- 1. foreverest.net [foreverest.net]
- 2. de-kruiderie.nl [de-kruiderie.nl]
- 3. This compound | 128-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 5. directpcw.com [directpcw.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. directpcw.com [directpcw.com]
- 8. vigon.com [vigon.com]
- 9. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 10. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 11. homework.study.com [homework.study.com]
- 12. This compound | Takasago International Corporation [takasago.com]
Technical Support Center: Enhancing Nopyl Acetate Formation
Welcome to the technical support center for the synthesis of Nopyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reaction rate and yield of Nopyl acetate formation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the esterification of nopol (B1679846) with either acetic anhydride (B1165640) or acetic acid.[1][2] This reaction is typically catalyzed by an acid. Another route involves the reaction of β-pinene with paraformaldehyde in the presence of acetic anhydride.[3][4]
Q2: What types of catalysts are effective for this compound synthesis?
A2: A variety of catalysts can be used to enhance the reaction rate. These include:
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used.[5]
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as Amberlyst-15, a sulfonic acid ion-exchange resin, offer advantages in terms of separation and reusability.[3]
-
Metal Salts: Anhydrous sodium acetate can also be used as a catalyst.[2]
Q3: What is the role of the catalyst in this reaction?
A3: The acid catalyst protonates the carbonyl oxygen of the acetic acid or acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of nopol. This accelerates the rate of the esterification reaction.[6][7]
Q4: How can the reaction equilibrium be shifted towards the product side?
A4: The esterification of nopol is a reversible reaction. To maximize the yield of this compound, the equilibrium can be shifted to the right by:
-
Using an excess of one reactant: Typically, an excess of the less expensive reactant, the acetylating agent, is used.
-
Removing a product: Water (when using acetic acid) or acetic acid (when using acetic anhydride) can be removed from the reaction mixture as it forms, for instance, by azeotropic distillation.[3][4] A Chinese patent suggests carrying out the esterification under vacuum to continuously remove the acetic acid byproduct.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or impurities. 2. Low Reaction Temperature: The activation energy for the reaction has not been met. 3. Impure Reactants: Impurities in nopol or the acetylating agent can inhibit the reaction. | 1. Use fresh or properly stored catalyst. For solid catalysts, consider regeneration. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation). |
| Slow Reaction Rate | 1. Insufficient Catalyst: The catalyst concentration may be too low. 2. Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture. 3. Low Temperature: The reaction temperature is not optimal. | 1. Incrementally increase the catalyst loading. Be aware that excessive catalyst can sometimes lead to side reactions. 2. Increase the stirring speed to ensure a homogenous reaction environment. 3. Optimize the reaction temperature. A study on sulfuric acid-catalyzed esterification of nopol with acetic acid showed that increasing the temperature from 50°C to 80°C significantly increased the reaction rate.[5][8][9][10] |
| Low Yield of this compound | 1. Equilibrium Limitation: The reversible nature of the reaction limits product formation. 2. Side Reactions: Undesirable side reactions may be consuming reactants or the product. The Prins reaction used to synthesize nopol can sometimes lead to byproducts that may interfere with esterification.[11][12] 3. Sub-optimal Molar Ratio: The ratio of nopol to the acetylating agent is not ideal. 4. Product Loss During Work-up: Inefficient extraction or purification can lead to loss of product. | 1. Use an excess of the acetylating agent or remove the byproduct (water or acetic acid) as it is formed. 2. Analyze the crude reaction mixture (e.g., by GC-MS) to identify byproducts and adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize their formation. 3. Experiment with different molar ratios of reactants. For the reaction between acetic acid and nopol, a molar ratio of 1:3 (acid:alcohol) was found to give a high conversion of 96%.[8] 4. Optimize the work-up procedure, for example, by ensuring complete extraction and minimizing losses during distillation. |
| Product Purity Issues | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Catalyst Residue: Traces of the acid catalyst in the final product. 3. Byproducts: Formation of undesired esters or other compounds. | 1. Monitor the reaction progress (e.g., by TLC or GC) to ensure completion. 2. Thoroughly wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst, followed by washing with water until neutral.[13] 3. Purify the crude product by fractional distillation under reduced pressure to separate this compound from byproducts with different boiling points. |
| Catalyst Deactivation (for heterogeneous catalysts) | 1. Poisoning: Impurities in the feedstock, such as metals, can poison the catalyst.[14] 2. Fouling: Deposition of byproducts or polymeric material on the catalyst surface. 3. Leaching: Active sites may leach from the solid support into the reaction mixture. | 1. Purify the feedstock to remove potential poisons. 2. Wash the catalyst with a suitable solvent to remove adsorbed species. In some cases, calcination may be necessary. 3. Test the catalyst for reusability. If activity drops significantly, consider regeneration procedures recommended for the specific catalyst. For Amberlyst-15, washing with acetone (B3395972) has been used.[3] |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Acetylating Agent | Reaction Conditions | Yield/Conversion | Reference |
| Sulfuric Acid | Acetic Acid | 80°C, Molar Ratio (Acid:Nopol) 1:3, 0.0275 M H₂SO₄ | 96% conversion of acetic acid | [8] |
| p-Toluenesulfonic acid (p-TSA) | Acetic Acid | - | 99.7% nopol conversion, 45.6% selectivity to this compound | [4] |
| Anhydrous Sodium Acetate | Acetic Anhydride | 90°C, 3 hours | 84.4% yield | [2] |
| Amberlyst-15 | Acetic Acid | 80°C, Molar Ratio (Acid:Nopol) 2:1, Toluene (B28343) solvent | 65.8% nopol conversion, 8.2% selectivity to this compound | [3] |
| Sn-SiO₂ | Acetic Anhydride | - | 75% nopol conversion in 60 min | [4] |
Table 2: Effect of Reaction Parameters on Acetic Acid Conversion (Sulfuric Acid Catalyst)
| Temperature (°C) | Molar Ratio (Acetic Acid:Nopol) | Catalyst Conc. (mol/L) | Equilibrium Conversion of Acetic Acid (%) | Reference |
| 50 | 1:1 | 0.0275 | 63 | [8][9][10] |
| 60 | 1:1 | 0.0275 | 68 | [8][9][10] |
| 70 | 1:1 | 0.0275 | 71 | [8][9][10] |
| 80 | 1:1 | 0.0275 | 75 | [8][9][10] |
| 80 | 1:1 | 0.0184 | Did not reach equilibrium in studied time | [5] |
| 80 | 1:1 | 0.0275 | 76 | [5] |
| 80 | 1:1 | 0.0367 | 75 | [5] |
| 80 | 1:2 | 0.0275 | >90 | [10] |
| 80 | 1:3 | 0.0275 | 96 | [8] |
| 80 | 1:4 | 0.0275 | >90 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid and Acetic Acid
This protocol is based on the kinetic study by Hurtado-Burbano et al. (2018).[8][9][10]
Materials:
-
Nopol
-
Acetic Acid
-
Sulfuric Acid (concentrated)
-
Toluene
-
Sodium Hydroxide (B78521) (NaOH) solution (for titration)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
In a stirred batch reactor, prepare a 0.3 M solution of nopol in toluene.
-
Heat the solution to the desired reaction temperature (e.g., 80°C).
-
Once the temperature is stable, add the desired amount of acetic acid (e.g., to achieve a 1:3 molar ratio of acetic acid to nopol) and sulfuric acid catalyst (e.g., to a concentration of 0.0275 M).
-
Maintain constant stirring (e.g., 500 rpm) throughout the reaction.
-
Monitor the reaction progress by taking samples at regular intervals.
-
To analyze the samples, quench the reaction by mixing the sample with ice-cold distilled water.
-
Determine the concentration of unreacted acetic acid by titration with a standard NaOH solution using phenolphthalein as an indicator. A blank titration with a sample containing nopol, toluene, and sulfuric acid should be performed to account for the catalyst.[8]
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Proceed with the work-up and purification as described in Protocol 3.
Protocol 2: Synthesis of this compound using Acetic Anhydride and Sodium Acetate
This protocol is based on a method described in a Chinese patent.[2]
Materials:
-
Nopol
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Toluene (optional, for extraction)
-
Sodium Hydroxide solution (for washing)
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer and a condenser, add nopol, acetic anhydride (e.g., 0.8-0.9 g per 1 g of nopol), and anhydrous sodium acetate (e.g., 0.3-5% of the mass of nopol).
-
Heat the mixture to 90°C with constant stirring.
-
Maintain the reaction at this temperature for approximately 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent like toluene is used for extraction, add it at this stage.
-
Wash the organic phase with a sodium hydroxide solution (caustic wash) to remove unreacted acetic anhydride and the acetic acid byproduct.
-
Wash the organic phase with water until it is neutral.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 3: General Work-up and Purification Procedure
This is a general procedure that can be adapted for the purification of this compound from various synthesis methods.
Materials:
-
Crude this compound reaction mixture
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed without a solvent, add an appropriate organic solvent for extraction.
-
Wash the organic layer with water to remove water-soluble impurities.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst and acidic byproducts. Be cautious as this may produce CO₂ gas. Vent the separatory funnel frequently.
-
Wash the organic layer with a saturated brine solution to aid in the removal of water.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
References
- 1. foreverest.net [foreverest.net]
- 2. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 3. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 4. Staff View: this compound production by esterification of acetic acid and nopol over heterogeneous catalysts [redcol.minciencias.gov.co]
- 5. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 9. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Phase Equilibrium in Nopyl Acetate Synthesis
Welcome to the technical support center for phase equilibrium in Nopyl acetate (B1210297) synthesis mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a Nopyl acetate synthesis mixture?
A this compound is synthesized through the esterification of Nopol with acetic acid. The resulting mixture is primarily composed of this compound, water, and unreacted Nopol and acetic acid[1][2].
Q2: Why is understanding phase equilibrium important for this compound synthesis?
Understanding the phase equilibrium, both vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), is crucial for designing an effective separation process. This knowledge allows for the efficient recovery of unreacted components and the purification of this compound to the desired level for its use in fragrances and other applications[1][2]. The lack of equilibrium data can hinder the development and optimization of separation and purification processes[2].
Q3: Where can I find Liquid-Liquid Equilibrium (LLE) data for the this compound synthesis system?
LLE data for the quaternary system of water, acetic acid, Nopol, and this compound has been experimentally determined at 298.15 K, 323.15 K, and 348.15 K and at a pressure of 85.8 kPa[1][2][3]. The experimental data has been correlated with the Non-Random Two-Liquid (NRTL) thermodynamic model[1][2][3].
Q4: Is Vapor-Liquid Equilibrium (VLE) data available for the this compound synthesis mixture?
Q5: What are the key challenges in measuring phase equilibrium for this reactive system?
The primary challenge is the ongoing esterification reaction, which can alter the composition of the mixture during the measurement process. This makes it difficult to achieve a true thermodynamic equilibrium between the phases[6]. Additionally, the presence of acetic acid can lead to association in the vapor phase, which needs to be accounted for in thermodynamic models[5].
Troubleshooting Guides
Liquid-Liquid Equilibrium (LLE) Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent tie-line data | Incomplete phase separation or insufficient settling time. | - Ensure the mixture is vigorously shaken and then allowed to settle for a sufficient period in a thermostated bath to reach equilibrium and complete phase separation. - Verify the accuracy of the analytical method (e.g., gas chromatography) for composition analysis. |
| Cloudy or emulsified interface between phases | Presence of impurities or insufficient temperature control. | - Use high-purity reagents. - Ensure precise and stable temperature control of the equilibrium cell, as solubility can be very sensitive to temperature fluctuations. |
| Difficulty in reproducing literature data | Differences in experimental pressure or composition of pseudo-ternary systems. | - Ensure the experimental pressure matches the literature conditions. - When studying the quaternary system as a pseudo-ternary system, maintain the correct molar ratio of the fixed components (e.g., Nopol to this compound) as specified in the literature[2]. |
Vapor-Liquid Equilibrium (VLE) Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Fluctuating temperature and pressure readings in the equilibrium cell | System has not reached steady state, or there is a leak in the apparatus. | - Allow sufficient time for the system to stabilize. In a dynamic still, ensure continuous and stable recirculation of both liquid and vapor phases. - Perform a leak test on the VLE apparatus before starting the experiment. |
| Discrepancy between experimental and predicted VLE data | - Inaccurate thermodynamic model parameters.- Non-ideal behavior of the vapor phase (e.g., association of acetic acid).- Ongoing chemical reaction affecting equilibrium. | - Use appropriate activity coefficient models (e.g., NRTL, UNIQUAC) and regress binary interaction parameters from experimental data for the relevant binary pairs.- Account for vapor phase non-ideality using an appropriate equation of state or by incorporating association models for acetic acid.- For reactive systems, consider using a dynamic VLE still and minimize the time at high temperatures to reduce the impact of the reaction. Alternatively, specialized techniques for measuring VLE in reactive systems may be necessary[6]. |
| Inconsistent sample compositions | Improper sampling technique or condensation/flashing during sampling. | - Ensure that the sampling ports for both liquid and vapor phases are positioned correctly to obtain representative samples.- Use a sampling method that minimizes temperature and pressure changes to prevent alteration of the sample composition. |
Experimental Protocols
Liquid-Liquid Equilibrium (LLE) Determination
This protocol is based on the methodology described for the water + acetic acid + Nopol + this compound system[1][2].
Apparatus:
-
Jacketed glass equilibrium cell (50 cm³) with a magnetic stirrer.
-
Thermostatic bath for temperature control (±0.1 K).
-
Gas chromatograph (GC) for composition analysis.
Procedure:
-
Prepare quaternary mixtures of known overall composition by weighing the pure components (water, acetic acid, Nopol, this compound).
-
Introduce the mixture into the equilibrium cell.
-
Place the cell in the thermostatic bath set to the desired temperature (e.g., 298.15 K, 323.15 K, or 348.15 K).
-
Stir the mixture vigorously for at least 3 hours to ensure intimate contact between the phases.
-
Stop stirring and allow the mixture to settle for at least 5 hours to ensure complete phase separation.
-
Carefully take samples from the upper and lower phases using a syringe.
-
Analyze the composition of each phase using a calibrated gas chromatograph.
Vapor-Liquid Equilibrium (VLE) Determination (Recommended Protocol)
Since specific VLE data for the this compound system is unavailable, a standard procedure using a dynamic recirculating still (e.g., a modified Othmer or Gillespie still) is recommended.
Apparatus:
-
Dynamic recirculating VLE still with a boiling flask, equilibrium chamber, and condenser.
-
Heating mantle for the boiling flask.
-
Pressure control system.
-
Temperature sensors for the liquid and vapor phases (±0.1 K).
-
Sampling ports for both liquid and vapor phases.
-
Gas chromatograph (GC) for composition analysis.
Procedure:
-
Prepare a binary or multi-component mixture of known composition.
-
Charge the boiling flask of the still with the mixture.
-
Set the desired operating pressure using the pressure control system.
-
Heat the mixture in the boiling flask to its boiling point.
-
Allow the vapor and liquid phases to circulate and reach a steady state, indicated by constant temperature and pressure readings. This may take 30-60 minutes.
-
Once at equilibrium, simultaneously take samples from the liquid and condensed vapor phases.
-
Analyze the composition of the samples using a calibrated gas chromatograph.
-
Repeat the procedure for different initial compositions to generate the complete VLE diagram.
Quantitative Data
Liquid-Liquid Equilibrium Data for Water (1) + Acetic Acid (2) + Nopol (3) + this compound (4) System at 85.8 kPa
Note: The following tables are a summary of the extensive data available in the cited literature. For complete datasets, please refer to the original publication[2]. The compositions are given in mole fractions.
Table 1: LLE Data at 298.15 K
| Water-Rich Phase (Mole Fraction) | Organic-Rich Phase (Mole Fraction) |
| Water (x₁) | Acetic Acid (x₂) |
| 0.965 | 0.031 |
| 0.928 | 0.065 |
| ... | ... |
Table 2: LLE Data at 323.15 K
| Water-Rich Phase (Mole Fraction) | Organic-Rich Phase (Mole Fraction) |
| Water (x₁) | Acetic Acid (x₂) |
| 0.958 | 0.038 |
| 0.915 | 0.076 |
| ... | ... |
Table 3: LLE Data at 348.15 K
| Water-Rich Phase (Mole Fraction) | Organic-Rich Phase (Mole Fraction) |
| Water (x₁) | Acetic Acid (x₂) |
| 0.949 | 0.046 |
| 0.898 | 0.091 |
| ... | ... |
Visualizations
Caption: Workflow for experimental determination of Liquid-Liquid Equilibrium (LLE).
Caption: Troubleshooting logic for inaccurate Vapor-Liquid Equilibrium (VLE) data.
References
- 1. Vapor-Liquid-Equilibrium-VLE-Experiment.pptx [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Acetic acid—water system thermodynamical correlation of vapor—liquid equilibrium data | Semantic Scholar [semanticscholar.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Validation & Comparative
Comparing Nopyl acetate with linalyl acetate in fragrances
An Objective Comparison of Nopol (B1679846) Acetate (B1210297) and Linalyl Acetate in Fragrance Formulations
For researchers, scientists, and professionals in the fragrance and flavor industry, the selection of aroma chemicals is a critical decision that influences the final character and performance of a product. This guide provides a detailed comparison of two significant esters: nopol acetate and linalyl acetate. While both are valued for their fresh and pleasant aromas, they possess distinct olfactory and physicochemical properties that make them suitable for different applications.
Comparative Overview
Nopol acetate and linalyl acetate are both acetate esters used extensively in perfumery. Linalyl acetate is a naturally occurring phytochemical that is a principal component in the essential oils of bergamot and lavender.[1][2][3][4][5] It is renowned for its fresh, zesty, and slightly floral profile, often reminiscent of bergamot and lavender.[6][7][8] Nopol acetate, on the other hand, is a synthetic fragrance ingredient prized for its sweet, woody, and fruity notes.[9][10][11] It is often considered a substitute for linalyl acetate, offering a less sweet and more woody character.[9][12]
Data Presentation: Physicochemical and Olfactory Properties
The following table summarizes the key quantitative data for nopol acetate and linalyl acetate, facilitating a direct comparison of their properties.
| Property | Nopol Acetate | Linalyl Acetate |
| CAS Number | 128-51-8[9][13] | 115-95-7[6][14] |
| Molecular Formula | C₁₃H₂₀O₂[10][15] | C₁₂H₂₀O₂[6][14] |
| Molecular Weight | 208.30 g/mol [10][15] | 196.29 g/mol [6][14] |
| Odor Profile | Sweet, woody, fruity, with pine and herbal nuances.[9][10][11][13] | Fresh, floral, sweet, with citrusy (bergamot-like) and lavender notes.[6][7][16][17] |
| Boiling Point | ~253-271°C[15][18] | 220°C[2][14][19] |
| Vapor Pressure | ~0.0048 hPa @ 20°C[15] | 0.116 mmHg (0.155 hPa) @ 25°C[14] |
| Flash Point | >230°F (>110°C)[18] | 94°C (201.2°F)[14] |
| Tenacity on Blotter | Moderate; ~15 hours[9][13] | > 12 hours[8] |
| Natural Occurrence | Not found in nature.[13] | Found in over 200 plant species, including lavender, bergamot, and clary sage.[1][6][16] |
| Stability | Good stability in various media, including soaps and detergents, but poor in bleach.[18][20] | Fairly stable, especially towards alkali, making it suitable for soaps and detergents.[3][21] However, it is considered the most unstable of the acetates and can be problematic in very acidic products.[14][21] |
Performance in Fragrances
Nopol Acetate: Nopol acetate provides a fresh, sweet, and distinctly woody-fruity aroma.[9] Its character is often described as having piney and coniferous notes.[22] It is less sweet and less fruity than linalyl acetate, with a more pronounced woody character.[9][12] This makes it a versatile ingredient in citrus, orange-flower, and fougère compositions.[9][10] It is widely used in household fragrances and personal care products where its stability and cost-effectiveness are advantageous.[9][12] It also functions as a good masking agent for chemical odors in product formulations.[12]
Linalyl Acetate: Linalyl acetate is fundamental to creating authentic bergamot and lavender accords.[6][8][14] It imparts a fresh, zesty, floral-citrus character.[8] As a top-to-middle note, it contributes to the initial impression and diffusion of a fragrance.[7] It is a key ingredient in a vast range of fragrance types, including chypre, floral, and oriental perfumes, where it adds freshness and lift.[14][23] Linalyl acetate is a major component of many essential oils, such as lavender oil (30-60%), bergamot oil (30-45%), and clary sage oil (up to 75%).[1][6][19]
Logical Comparison Workflow
The following diagram illustrates the key decision-making factors when choosing between nopol acetate and linalyl acetate for a fragrance formulation.
Caption: Decision workflow for selecting between Nopol Acetate and Linalyl Acetate.
Experimental Protocols
To objectively evaluate the performance of nopol acetate and linalyl acetate, standardized experimental protocols are essential.
Olfactory Profile Analysis
Objective: To characterize and compare the odor profiles of nopol acetate and linalyl acetate.
Methodology:
-
Sample Preparation: Prepare 10% dilutions of both nopol acetate and linalyl acetate in an odorless solvent (e.g., ethanol (B145695) or dipropylene glycol).
-
Substrate: Use standard perfume testing blotters (smelling strips).[24]
-
Application: Dip the blotters into the prepared solutions to an equal depth for a consistent amount of substance. Allow the solvent to evaporate for approximately 30-60 seconds.[24]
-
Evaluation Panel: A panel of trained sensory assessors evaluates the blotters.[25][26]
-
Procedure:
-
Panelists sniff each blotter at defined time intervals (e.g., immediately, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).[24]
-
At each interval, they record the perceived odor characteristics using a standardized lexicon of fragrance descriptors (e.g., fruity, woody, floral, citrus, sweet).
-
The intensity of the fragrance is rated on a scale (e.g., 1-5, from very weak to very strong).[24]
-
-
Data Analysis: The descriptive data is compiled to create a detailed odor profile for each compound over time, highlighting the evolution of the scent.
Longevity (Tenacity) and Evaporation Rate Assessment
Objective: To quantitatively compare the longevity of nopol acetate and linalyl acetate on a substrate.
Methodology:
-
Substrate and Application: The protocol is similar to the olfactory profile analysis, using scented blotters.[24]
-
Controlled Environment: Conduct the experiment in a controlled environment with constant temperature (e.g., 22-25°C) and relative humidity (e.g., 40-60%) to ensure consistency.[24]
-
Evaluation:
-
A panel of trained assessors sniffs the blotters at predetermined time points (e.g., every hour for the first 8 hours, then at 12, 24, and 48 hours).[24]
-
The primary task is to determine the point at which the characteristic odor is no longer detectable or falls below a predefined intensity threshold.
-
The time elapsed until this point is recorded as the tenacity or "odor life on a smelling strip."[13]
-
-
Data Analysis: The average time of odor detection is calculated for both compounds, providing a quantitative measure of their longevity.
Stability Testing in Product Base
Objective: To evaluate the chemical stability and olfactory integrity of each acetate in a specific product base (e.g., soap, lotion, detergent).
Methodology:
-
Sample Preparation: Incorporate a standard concentration (e.g., 1%) of nopol acetate and linalyl acetate into separate batches of the target product base. A control batch with no added fragrance is also prepared.
-
Accelerated Aging: Store the samples under stressed conditions to simulate a longer shelf life. Common methods include:
-
Elevated Temperature: Storing samples in an oven at a constant temperature (e.g., 40-50°C) for a period of 4 to 12 weeks.[27]
-
Light Exposure: Exposing samples to controlled UV light sources to assess photodegradation.[27]
-
Freeze-Thaw Cycles: Subjecting samples to repeated cycles of freezing and thawing to test physical stability.[27]
-
-
Evaluation: At regular intervals (e.g., weekly), samples are pulled from the stressed conditions and evaluated against a control sample stored at room temperature. Evaluation includes:
-
Olfactory Assessment: A sensory panel evaluates any changes in the scent profile or intensity.
-
Physical Assessment: The product is checked for changes in color, viscosity, and pH.[27]
-
-
Data Analysis: The results are documented to determine the stability of each aroma chemical within the specific application, noting any discoloration, degradation of scent, or alteration of the product's physical properties.
References
- 1. LINALYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. alignchemical.com [alignchemical.com]
- 3. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ambrosial.in [ambrosial.in]
- 5. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 6. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Linalyl Acetate | The Floral–fruity Backbone Of Lavender Fragrances | Chemicalbull [chemicalbull.com]
- 8. fraterworks.com [fraterworks.com]
- 9. nopyl acetate, 128-51-8 [thegoodscentscompany.com]
- 10. de-kruiderie.nl [de-kruiderie.nl]
- 11. perfumeextract.co.uk [perfumeextract.co.uk]
- 12. foreverest.net [foreverest.net]
- 13. perfumersworld.com [perfumersworld.com]
- 14. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 15. scent.vn [scent.vn]
- 16. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 17. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
- 19. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 20. This compound | Takasago International Corporation [takasago.com]
- 21. Linalyl acetate - Hekserij [eng.hekserij.nl]
- 22. This compound | 128-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 23. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 24. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 25. researchgate.net [researchgate.net]
- 26. ijirt.org [ijirt.org]
- 27. iltusa.com [iltusa.com]
A Comparative Guide to the Validation of Analytical Methods for Nopyl Acetate
Comparison of Analytical Methods
Gas chromatography is the most prevalent and suitable technique for the analysis of volatile compounds like Nopyl acetate (B1210297). The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector depends on the specific requirements of the analysis.
| Parameter | GC-FID | GC-MS |
| Principle | Separation by GC, detection by ionization in a hydrogen flame. | Separation by GC, detection by mass-to-charge ratio. |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | High for hydrocarbons. | Very high, especially in selected ion monitoring (SIM) mode. |
| Identification | Based on comparison with a reference standard's retention time. | Confirmatory identification based on mass spectral library matching. |
| Quantification | Excellent, wide linear range. | Good, can be more complex due to matrix effects. |
| Cost | Lower instrument and maintenance costs. | Higher instrument and maintenance costs. |
| Typical Use | Routine quality control, purity assessment, and quantification. | Impurity identification, trace-level analysis, and structure elucidation. |
Experimental Protocols
A detailed methodology for a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of Nopyl acetate is presented below. This protocol is based on general methods for acetate esters and fragrance compounds and should be validated before implementation.
Proposed GC-FID Method for this compound
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethanol (B145695) or hexane.
-
Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound into a 10 mL volumetric flask. Dilute with the chosen solvent to achieve a final concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
Validation of the GC-FID Method
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
1. Specificity/Selectivity:
The selectivity of the method is its ability to assess the analyte in the presence of components that may be expected to be present. Potential impurities in this compound can arise from its synthesis, which often involves the reaction of nopol (B1679846) with acetic anhydride.[1] Likely impurities include unreacted nopol, residual acetic acid or anhydride, and isomers formed during the synthesis.
-
Protocol: Inject individual solutions of this compound, nopol, and other potential impurities to determine their retention times. Inject a mixed solution to ensure baseline separation between this compound and these components. The peak for this compound in a sample chromatogram should be spectrally pure if using a mass spectrometer for confirmation.
2. Linearity:
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Protocol: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the spiked samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness:
-
Protocol: Intentionally vary critical method parameters such as the oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C). Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Summary of Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for a robust analytical method for this compound.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analysis of this compound in the presence of potential impurities and degradation products. | Baseline resolution between this compound and other components. |
| Linearity | Analysis of at least five concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery of known amounts of spiked analyte (e.g., at 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope. | The lowest concentration at which the analyte can be detected. |
| LOQ | Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters (e.g., temperature, flow rate). | System suitability parameters remain within acceptable limits. |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method for this compound.
References
Determining the Enantiomeric Excess of Nopyl Acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules. Nopyl acetate (B1210297), a bicyclic monoterpene acetate, presents a common challenge in chiral analysis. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of Nopyl acetate: chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A brief discussion of chiral High-Performance Liquid Chromatography (HPLC) is also included as a potential alternative.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chiral GC often provides baseline separation of enantiomers, leading to high accuracy, while NMR spectroscopy offers a rapid method that may not require physical separation.
| Feature | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | In-situ differentiation of enantiomers by creating diastereomeric environments with a chiral auxiliary. | Physical separation of enantiomers on a chiral stationary phase. |
| Sample Throughput | Moderate to high | High | Moderate |
| Resolution | Often baseline separation | Dependent on the chiral auxiliary and magnetic field strength. | Can achieve baseline separation. |
| Sensitivity | High (ng to pg level) | Moderate (mg to µg level) | High (ng to µg level) |
| Instrumentation | Gas chromatograph with a chiral capillary column and FID or MS detector. | NMR spectrometer and a suitable chiral auxiliary (shift reagent or solvating agent). | HPLC system with a chiral column and UV or other suitable detector. |
| Development Effort | Method development involves optimizing column, temperature program, and gas flow. | Requires screening of chiral auxiliaries and optimization of analyte/auxiliary ratio. | Method development involves screening of chiral stationary phases and mobile phases. |
| Data Analysis | Integration of peak areas in the chromatogram. | Integration of resolved signals in the NMR spectrum. | Integration of peak areas in the chromatogram. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation and quantification of volatile chiral compounds like this compound. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. Cyclodextrin-based CSPs are particularly effective for the separation of terpene derivatives.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound using chiral gas chromatography.
Materials:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)
-
This compound sample
-
Suitable solvent (e.g., hexane (B92381) or diethyl ether)
-
Helium or Hydrogen as carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Install the chiral capillary column in the GC.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
Program the oven temperature. A typical starting point for terpene acetates would be an initial temperature of 60-80 °C, held for a few minutes, followed by a ramp of 2-5 °C/min to a final temperature of 180-200 °C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of this compound.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the two enantiomers)
-
Expected Data
Table 1: Representative Chiral GC Data for a Terpene Acetate (Linalyl Acetate)
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-(-)-Linalyl Acetate | 25.4 | 60,000 |
| (S)-(+)-Linalyl Acetate | 25.8 | 40,000 |
Note: This is illustrative data for a related compound and actual retention times for this compound will vary based on the specific column and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), which interacts with the enantiomers of this compound to form transient diastereomeric complexes. These complexes exhibit distinct NMR signals, allowing for their quantification.
Experimental Protocol: Chiral NMR
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.
Materials:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
This compound sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the solution.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal in the this compound spectrum that shows resolution into two distinct signals in the presence of the CSA. Protons close to the chiral center are most likely to show separation.
-
Integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (where Integral₁ and Integral₂ are the integral values of the resolved signals)
-
Expected Data
Upon addition of a suitable chiral auxiliary, specific proton signals of the this compound enantiomers will exhibit chemical shift non-equivalence (Δδ). The magnitude of this separation depends on the strength of the interaction between the analyte and the chiral auxiliary.
Table 2: Representative ¹H NMR Data for a Chiral Acetate with a Chiral Solvating Agent
| Proton Signal | Chemical Shift (ppm) - Enantiomer 1 | Chemical Shift (ppm) - Enantiomer 2 | Δδ (ppm) |
| Acetate Methyl | 2.05 | 2.03 | 0.02 |
| Methylene (adjacent to acetate) | 4.12 and 4.08 | 4.10 and 4.06 | 0.02 |
Note: This is illustrative data. The actual chemical shifts and the magnitude of the separation for this compound will depend on the specific chiral auxiliary and experimental conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another viable, though potentially less common for volatile terpenes, method for the enantiomeric separation of this compound. Similar to GC, it utilizes a chiral stationary phase, but in a liquid chromatography format. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.
A typical starting point for method development would involve screening different chiral columns (e.g., cellulose (B213188) or amylose-based) with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol.
Workflow and Logic Diagrams
Caption: Workflow for ee determination of this compound.
Caption: Logic for selecting an analytical method.
This guide provides a framework for selecting and implementing a suitable method for determining the enantiomeric excess of this compound. The choice between chiral GC and NMR will ultimately depend on the specific requirements of the analysis and the available resources. For definitive quantification with high resolution, chiral GC is often the preferred method, while chiral NMR offers a rapid and convenient alternative.
A Comparative Guide to Catalysts for Nopyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297), a valuable fragrance ingredient with a characteristic sweet, fruity, and woody aroma, is synthesized through the esterification of nopol (B1679846) with an acetylating agent.[1] The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts used in nopyl acetate synthesis, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a catalyst is a critical factor influencing the yield, selectivity, and reaction conditions for this compound synthesis. The following table summarizes the performance of different catalysts based on reported experimental data.
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Nopol Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Homogeneous Catalysts | ||||||||
| Sulfuric Acid (H₂SO₄) | Acetic Acid | None | 80 | - | 96 | - | - | [2][3] |
| p-Toluenesulfonic acid (p-TSA) | Acetic Acid | Toluene (B28343) | - | - | 99.7 | - | 45.6 | [4] |
| Sodium Acetate | Acetic Anhydride (B1165640) | None | 90 | 3 | - | 84.4 | 96.2 (purity) | [5] |
| (NH₄)Ce(NO₃)₆ | Acetic Anhydride | CH₂Cl₂ | 40-50 | - | - | 92 | - | [4] |
| Triethylamine & DMAP | Acetic Anhydride | Dichloromethane | Room Temp | - | - | Quantitative | - | [4] |
| Heterogeneous Catalysts | ||||||||
| Amberlyst-15 | Acetic Acid | Toluene | - | - | 100 | - | 9 | [4] |
| Sn-SiO₂ | Acetic Anhydride | - | - | 1 | 75 | - | - | [4] |
| Sn-MCM-41 | Acetic Acid | Toluene | - | - | - | - | 17.8 | [4] |
| Sn-SBA-15 | Acetic Acid | n-hexane | - | - | - | - | 15.2 | [4] |
| H₃PW₁₂O₄₀ (HPW) | Acetic Anhydride | None | Room Temp | - | - | 100 | - | [4] |
| Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW) | Acetic Anhydride | None | Room Temp | - | - | 100 | - | [4] |
| SO₄²⁻/ZrO₂-TiO₂ | - | Toluene | 105 | - | - | 81.3 | - | [5] |
Experimental Workflow
The general workflow for screening and evaluating catalysts for this compound synthesis is depicted in the following diagram. This process typically involves catalyst preparation, characterization, performance testing in the esterification reaction, and analysis of the products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.
Homogeneous Catalysis: Esterification using Sulfuric Acid
This protocol is based on the study of this compound synthesis via homogeneously catalyzed esterification of acetic acid with nopol.[2][3]
-
Reaction Setup: The esterification is conducted in a stirred batch reactor.
-
Reactants: Nopol and acetic acid are used as reactants. The molar ratio of acetic acid to nopol can be varied (e.g., 1:1, 1:2, 1:3, 1:4).[6]
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) is used as the catalyst. The catalyst concentration can be varied (e.g., 0.0184 to 0.0480 mol L⁻¹).[6]
-
Reaction Conditions: The reaction is carried out at different temperatures (e.g., 50, 60, 70, and 80 °C).[6]
-
Procedure:
-
Charge the reactor with the specified amounts of nopol, acetic acid, and sulfuric acid.
-
Heat the mixture to the desired temperature and maintain constant stirring.
-
Monitor the reaction progress by taking samples at different time intervals and determining the acetic acid concentration by titration with a standard NaOH solution.[2]
-
-
Analysis: Calculate the conversion of acetic acid based on the titration results. The highest conversion of 96% was achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a molar ratio of acetic acid to nopol of 1:3.[2]
Heterogeneous Catalysis: Esterification using Solid Acid Catalysts
The following is a general protocol for using solid acid catalysts, such as Amberlyst-15 or metal-doped silica (B1680970), for this compound synthesis.[4]
-
Catalyst Preparation:
-
Amberlyst-15: This commercial ion-exchange resin with -SO₃H functional groups can be used directly after proper activation (e.g., drying).[4]
-
Sn-SiO₂, Sn-SBA-15, Sn-MCM-41: These catalysts can be synthesized by incipient wetness impregnation using a tin precursor (e.g., SnCl₂·2H₂O) on the respective silica support.[4]
-
-
Reaction Setup: A batch reactor equipped with a stirrer and temperature control is used.
-
Reactants: Nopol and an acetylating agent (acetic acid or acetic anhydride) are used.
-
Solvent: A solvent like toluene or n-hexane can be used, or the reaction can be performed solvent-free.[4]
-
Procedure:
-
Add nopol, the acetylating agent, the solvent (if any), and the solid catalyst to the reactor.
-
Heat the reaction mixture to the desired temperature with continuous stirring for a specific duration.
-
After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
-
Analysis: Analyze the liquid product using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of nopol and the selectivity and yield of this compound. For example, Amberlyst-15 in toluene with a 2:1 acetic acid to nopol molar ratio resulted in 100% nopol conversion.[4] Using acetic anhydride, Sn-SiO₂ achieved 75% nopol conversion in 60 minutes.[4]
Solvent-Free Synthesis using Heteropoly Acids
A greener approach involves using heteropoly acids as catalysts in a solvent-free system.[4]
-
Catalyst: Tungstophosphoric heteropoly acid (H₃PW₁₂O₄₀, HPW) or its cesium salt (Cs₂.₅H₀.₅PW₁₂O₄₀, CsPW) can be used.[4]
-
Reaction Setup: The reaction can be carried out in a simple reaction vessel with stirring.
-
Reactants: Nopol and acetic anhydride are used, typically in stoichiometric amounts.
-
Procedure:
-
Mix nopol, acetic anhydride, and a low loading of the heteropoly acid catalyst at room temperature.
-
Stir the mixture for the required reaction time.
-
-
Analysis: The product can be analyzed by GC or GC-MS. This method has been reported to provide excellent yields (100%) of this compound.[4]
References
- 1. This compound [studio.dsm-firmenich.com]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 5. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 6. scielo.org.co [scielo.org.co]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to Nopyl Acetate
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a powerful strategy to control the stereochemical outcome of chemical reactions. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries, supported by experimental data.
While this guide was initially intended to focus on the comparison of Nopyl acetate (B1210297) with other chiral auxiliaries, a comprehensive review of scientific literature reveals no documented applications of Nopyl acetate for this purpose. Its utility is predominantly in the fragrance and flavor industry. Therefore, this guide will focus on well-established and extensively documented chiral auxiliaries, providing a benchmark against which any new candidate, such as this compound, would need to be evaluated. We will delve into the performance of Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam in key asymmetric transformations.
The General Principles of Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The general workflow is depicted below.
Performance Comparison of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by its ability to induce high diastereoselectivity in a variety of reactions, its ease of attachment and removal, and the ability to recover it in high yield. Below, we compare the performance of three leading classes of chiral auxiliaries in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol (B89426) reactions.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries.[1] They are particularly effective in directing asymmetric alkylations and aldol reactions.
Asymmetric Alkylation Data
| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl (B1604629) bromide | 90-95 | >99 |
| Allyl iodide | 85-95 | >98 |
| Methyl iodide | 80-90 | >98 |
| Isopropyl iodide | 70-80 | >97 |
Table 1: Diastereoselective alkylation of the lithium enolate of an N-acyloxazolidinone. Data compiled from representative literature.
Asymmetric Aldol Reaction Data
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | 80-92 | >99:1 |
| Benzaldehyde | 85-95 | >98:2 |
| Propionaldehyde | 75-88 | >97:3 |
Table 2: Boron-mediated asymmetric aldol reaction of N-acyloxazolidinones. Data compiled from representative literature.[2]
Pseudoephedrine Amide Auxiliaries
Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries, developed by Andrew G. Myers, have proven to be highly effective for the asymmetric alkylation of a wide range of substrates.[3][4]
Asymmetric Alkylation Data
| Alkyl Halide | Crude d.e. (%) | Isolated d.e. (%) | Isolated Yield (%) |
| Ethyl iodide | 97 | ≥99 | 90 |
| n-Propyl iodide | 97 | ≥99 | 92 |
| Benzyl bromide | 98 | ≥99 | 99 |
| (2-iodoethyl)benzene | 96 | ≥99 | 85 |
Table 3: Diastereoselective alkylation of pseudoephedrine amides with primary alkyl halides.[3][5]
Oppolzer's Camphorsultam Auxiliaries
Based on the rigid camphor (B46023) skeleton, Oppolzer's camphorsultam is a highly effective chiral auxiliary for a broad range of reactions, including Diels-Alder reactions, alkylations, and aldol reactions.[6][7]
Asymmetric Aldol Reaction Data
| Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isovaleraldehyde | TiCl₄ | 85 | 95:5 |
| Benzaldehyde | Et₂AlCl | 91 | 91:9 |
| Acetaldehyde | Sn(OTf)₂ | 88 | 8:92 |
Table 4: Diastereoselective aldol reactions of N-enoyl camphorsultams. Note the ability to control syn/anti selectivity by tuning the Lewis acid. Data compiled from representative literature.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key reactions discussed.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.05 equiv) dropwise. The solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The purified product (1.0 equiv) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (B78521) (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with aqueous Na₂SO₃. The desired carboxylic acid is isolated after an appropriate work-up, and the chiral auxiliary can be recovered.[8]
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv), followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). The mixture is stirred for 30-60 minutes.
-
Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The product is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.[8][9]
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
-
Enolate Formation: A suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0-7.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of LDA (1.05 equiv) in THF is added slowly. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, and then briefly warmed to room temperature before being re-cooled to 0 °C.[5]
-
Alkylation: The alkylating agent (1.5-4.0 equiv) is added to the enolate suspension at 0 °C, and the reaction is stirred until completion (monitored by TLC).[5]
-
Work-up and Auxiliary Removal: The reaction is quenched with water, and the product is extracted. The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the corresponding enantiomerically enriched carboxylic acid.[3][10]
Conclusion
While the potential of novel chiral auxiliaries is always of interest to the synthetic community, their value must be demonstrated through rigorous experimental validation. Currently, this compound remains a compound of interest for the flavor and fragrance industry, with no evidence to support its use as a chiral auxiliary in asymmetric synthesis.
In contrast, Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam represent the gold standard in the field. They offer high levels of stereocontrol in a variety of important transformations, are readily available, and their application is supported by a wealth of literature and well-established protocols. For researchers and professionals in drug development, these auxiliaries provide reliable and predictable methods for the construction of complex chiral molecules. Any new entrant into this field would need to demonstrate comparable or superior performance to these established and powerful tools.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nopyl Acetate Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297), a key fragrance ingredient with a characteristic sweet, woody, and slightly fruity aroma, is synthesized through various chemical pathways. This guide provides a comprehensive cost-benefit analysis of the most common synthesis routes, offering a comparative look at their efficiency, economic viability, and environmental impact. The information presented herein is supported by experimental data to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Executive Summary
This guide evaluates three primary synthesis routes for Nopyl acetate:
-
Route 1: Esterification of Nopol (B1679846) with Acetic Anhydride (B1165640). This is a high-yield route favored for its efficiency.
-
Route 2: Esterification of Nopol with Acetic Acid. A more traditional approach, this route involves a reversible reaction requiring careful control of conditions to maximize yield.
-
Route 3: One-Pot Synthesis from β-Pinene. This method offers a more direct pathway from a readily available terpene.
The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data, and a comparative analysis to guide your decision-making process.
Comparative Data Analysis
The following tables summarize the key quantitative data for each synthesis route, facilitating a direct comparison of their performance metrics.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Route 1: Esterification with Acetic Anhydride | Route 2: Esterification with Acetic Acid | Route 3: One-Pot Synthesis from β-Pinene |
| Primary Reactants | Nopol, Acetic Anhydride | Nopol, Acetic Acid | β-Pinene, Paraformaldehyde, Acetic Anhydride |
| Typical Catalyst | Sodium acetate, Triethylamine (B128534)/DMAP, H₂SO₄ | Sulfuric Acid (H₂SO₄) | Zinc Chloride (ZnCl₂) |
| Reaction Temperature | 90 - 150°C[1][2] | 50 - 80°C[3] | 115 - 230°C[4][5][6] |
| Reaction Time | 1 - 15 hours[2][7] | Several hours (equilibrium)[3] | ~5 hours[1] |
| Reported Yield | 84% - 98%[1][2][7] | Up to 96% (conversion)[6] | ~60%[1] |
Table 2: Estimated Cost Analysis of Starting Materials
| Starting Material | Supplier Example | Purity | Price (USD) |
| (1R)-(-)-Nopol | Sigma-Aldrich | 98% | ~$70.70 / 100 mL |
| (1R)-(-)-Nopol | Chem-Impex | 99-100% | ~$25.00 / 100g[8] |
| Acetic Anhydride | Sigma-Aldrich | 99.5% | ~$61.70 / 1 kg[4] |
| Acetic Anhydride | IMARC Group | N/A | ~$0.61 - $1.02 / kg (October 2025 forecast)[5] |
| (-)-β-Pinene | Sigma-Aldrich | ≥97% | ~$240.00 / 1 kg |
| β-Pinene | IndiaMART | 95% | ~$3.90 / kg[9] |
| Paraformaldehyde | Thermo Fisher Scientific | 96% | ~$72.65 / 1 kg[10] |
| Paraformaldehyde | Ladd Research | N/A | ~$29.95 / 500g[11] |
Note: Prices are subject to change and may vary based on supplier, quantity, and purity.
Experimental Protocols
Route 1: Esterification of Nopol with Acetic Anhydride
This method is a widely used and efficient route for producing this compound.
Methodology:
-
In a reaction kettle, combine nopol, acetic anhydride, and a catalyst. Acetate or a protonic acid can be used as the catalyst, with a dosage of 0.3%-5% of the mass of the nopol. The amount of acetic anhydride should be 80%-90% of the mass of the nopol.[7]
-
Increase the temperature in the kettle to a range of 50-100°C.[7]
-
Maintain a mixing speed of 100-150 revolutions per minute and a vacuum of 0.06-0.1 MPa.[7]
-
The reaction is typically carried out for 5-15 hours.[7]
-
Upon completion of the esterification, cool the kettle to room temperature.[7]
-
The crude product is then subjected to a caustic wash followed by a water wash to obtain this compound.[7]
A specific example reports a yield of 84.4% with 96.2% purity when using anhydrous sodium acetate as a catalyst at 90°C for 3 hours, followed by extraction with toluene (B28343), alkali washing, water washing, and fractionation.[7] Another variation, reacting nopol with acetic anhydride in the presence of toluene or chlorobenzene (B131634) at 150°C for 1 hour, can achieve a yield of 98% by removing the carboxylic acid by-product through azeotropic distillation.[1][2]
Route 2: Esterification of Nopol with Acetic Acid
This classic esterification reaction is reversible and requires an acid catalyst.
Methodology:
-
The esterification is conducted in a stirred batch reactor.
-
A solution of nopol in a solvent like toluene is heated to the desired temperature (e.g., 50-80°C).[6][12]
-
Acetic acid and a catalytic amount of sulfuric acid are then added to the reactor.[6][12]
-
The reaction mixture is stirred continuously to ensure uniform mixing.
-
The progress of the reaction can be monitored by taking samples at regular intervals and determining the concentration of acetic acid by titration with a standard sodium hydroxide (B78521) solution.[12]
-
The highest conversion of acetic acid (96%) has been achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a molar ratio of acetic acid to nopol of 1:3.[6]
Route 3: One-Pot Synthesis from β-Pinene
This route directly synthesizes this compound from β-pinene, bypassing the need to isolate nopol as an intermediate.
Methodology:
This process, known as the Prins reaction followed by acetylation, is typically carried out at elevated temperatures.[4][5][6]
-
The reaction involves β-pinene and paraformaldehyde, with subsequent acetylation of the intermediate nopol using acetic anhydride.[4][5][6]
-
The reaction can be catalyzed by substances like zinc chloride (ZnCl₂) at temperatures ranging from 115°C to 230°C without a catalyst.[4][5][6]
-
One report indicates that the reaction of β-pinene with paraformaldehyde in the presence of acetic anhydride at 200°C for 5 hours produces this compound with a 60% yield.[1]
Synthesis Route Diagrams
Caption: Overview of the three main synthesis routes for this compound.
Cost-Benefit Analysis
Route 1: Esterification of Nopol with Acetic Anhydride
-
Benefits: This route consistently demonstrates the highest reported yields, often exceeding 90% and even reaching near-quantitative levels under optimized conditions.[2][7] The reaction times can be relatively short, especially at higher temperatures.
-
Costs & Drawbacks: Acetic anhydride is generally more expensive than acetic acid. The use of catalysts like triethylamine and dimethylaminopyridine (DMAP) can add to the cost and complexity of purification. The reaction can be vigorous and requires careful temperature control.
Route 2: Esterification of Nopol with Acetic Acid
-
Benefits: Acetic acid is a cheaper and less hazardous reagent compared to acetic anhydride. The use of a simple acid catalyst like sulfuric acid makes this an economically attractive option from a reagent standpoint.
-
Costs & Drawbacks: The primary drawback is the reversible nature of the reaction, which limits the final yield unless water is actively removed from the reaction mixture. This can necessitate longer reaction times or more complex setups (e.g., Dean-Stark apparatus) to drive the equilibrium towards the product side. The highest reported conversion was 96%, which may not translate to an equivalent isolated yield.[6]
Route 3: One-Pot Synthesis from β-Pinene
-
Benefits: This route is advantageous as it starts from β-pinene, a readily available and relatively inexpensive natural product derived from turpentine.[13] It streamlines the process by combining two reaction steps into a single pot.
-
Costs & Drawbacks: The reported yields for this route are significantly lower (around 60%) compared to the esterification of isolated nopol.[1] The reaction often requires high temperatures and may produce more byproducts, leading to more challenging purification and lower overall efficiency. The synthesis of the intermediate nopol from β-pinene can also be achieved through various methods, with the hot-pressing method being preferred due to fewer by-products and higher yield.[14]
Safety and Environmental Considerations
-
This compound: The final product is classified as causing serious eye irritation and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[15][16][17]
-
Acetic Anhydride: This reagent is flammable, corrosive, and reacts violently with water. It is a lachrymator and causes severe burns. Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.
-
Sulfuric Acid: A strong corrosive acid that can cause severe burns.
-
β-Pinene: A flammable liquid and vapor.
-
Paraformaldehyde: A source of formaldehyde, which is a known carcinogen and sensitizer.
-
Solvents: Many of the described syntheses utilize organic solvents such as toluene, dichloromethane, and hexane, which have their own associated health and environmental risks.
From an environmental perspective, routes that minimize the use of hazardous solvents and reagents, reduce waste generation, and operate at lower temperatures are preferable. The use of renewable starting materials like β-pinene is a positive aspect of Route 3, aligning with principles of green chemistry.[13]
Conclusion
The choice of the most suitable synthesis route for this compound depends on the specific priorities of the researcher or organization.
-
For high yield and efficiency , the esterification of nopol with acetic anhydride (Route 1) is the most compelling option, despite the higher cost of the anhydride and potentially more complex workup.
-
For a more cost-effective approach using less hazardous starting materials , the esterification of nopol with acetic acid (Route 2) is a viable alternative, provided that measures are taken to drive the reaction to completion.
-
The one-pot synthesis from β-pinene (Route 3) offers the most direct path from a natural and abundant precursor but is hampered by lower yields and potentially more significant purification challenges.
Further optimization of each route, particularly in terms of catalyst selection and reaction conditions, could lead to improved performance and a more favorable cost-benefit profile. Researchers are encouraged to consider the entire lifecycle of the synthesis, from raw material sourcing to waste disposal, when making their selection.
References
- 1. Staff View: this compound production by esterification of acetic acid and nopol over heterogeneous catalysts [redcol.minciencias.gov.co]
- 2. This compound production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
- 3. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 4. 無水酢酸 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 7. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Paraformaldehyde, 96%, extra pure 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. laddresearch.com [laddresearch.com]
- 12. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 13. This compound [studio.dsm-firmenich.com]
- 14. foreverest.net [foreverest.net]
- 15. directpcw.com [directpcw.com]
- 16. vigon.com [vigon.com]
- 17. johndwalsh.com [johndwalsh.com]
Navigating the Oxidation of Nopyl Acetate: A Comparative Guide to Product Confirmation
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical transformations is paramount. This guide provides a comparative analysis of methods for the oxidation of Nopyl acetate (B1210297), a key process in the synthesis of various valuable compounds. We will delve into the structure of the resulting products, supported by illustrative experimental data and detailed protocols, to aid in the confirmation of reaction outcomes.
The oxidation of Nopyl acetate, a bicyclic monoterpene ester, can lead to a variety of products depending on the chosen oxidant and reaction conditions. The primary transformation involves the cleavage of the strained cyclobutane (B1203170) ring and oxidation of the double bond, yielding compounds with potential applications in fragrance, flavor, and pharmaceutical industries. This guide compares the outcomes of three common oxidation methods: chromium trioxide oxidation, potassium permanganate (B83412) oxidation, and ozonolysis.
Chromium Trioxide Oxidation: Ring Opening and Hydration
Oxidation of this compound with an acidic aqueous solution of chromium trioxide is a known method that primarily results in the cracking of the four-membered ring followed by hydration.[1] This reaction yields 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate as the major product, with a reported GC content of 50-60%.[1] Minor products include various epoxides.[1]
Illustrative Product Distribution
Due to the limited availability of detailed quantitative data in the public domain, the following table presents an illustrative product distribution based on reported major products and potential side reactions.
| Product | Structure | Method | Oxidant | Yield (%) (Illustrative) | Reference |
| 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate | (See Diagram 1) | Ring-opening oxidation | Chromium Trioxide (CrO₃) in acidic solution | 55 | [1] |
| 2,3-epoxy-nopyl acetate | (Structure not shown) | Epoxidation | Chromium Trioxide (CrO₃) in acidic solution | 15 | [1] |
| Other byproducts | - | - | Chromium Trioxide (CrO₃) in acidic solution | 30 | [1] |
Experimental Protocol: Jones Oxidation (Adapted for this compound)
This protocol is a general procedure for Jones oxidation and should be adapted and optimized for the specific substrate, this compound.
Materials:
-
This compound
-
Acetone (B3395972) (reagent grade)
-
Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with distilled water to a final volume of 100 ml)
-
Isopropyl alcohol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
Monitor the reaction by TLC. After completion, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the reddish-brown color disappears.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Alternative Oxidation Methods
To provide a comprehensive overview, we will explore two alternative methods for the oxidation of this compound: potassium permanganate oxidation and ozonolysis. While specific experimental data for this compound is scarce, we will present adapted protocols based on the oxidation of structurally similar compounds.
Potassium Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent that can cleave carbon-carbon double bonds. In the case of this compound, this would likely lead to the opening of the cyclohexene (B86901) ring.
Illustrative Product Distribution
The following table provides a hypothetical product distribution for the potassium permanganate oxidation of this compound.
| Product | Structure | Method | Oxidant | Yield (%) (Illustrative) |
| 6-acetyl-3-(1-hydroxy-1-methylethyl)-6-oxoheptanoic acid | (See Diagram 2) | Oxidative cleavage | Potassium Permanganate (KMnO₄) | 45 |
| Over-oxidation products | - | - | Potassium Permanganate (KMnO₄) | 35 |
| Other byproducts | - | - | Potassium Permanganate (KMnO₄) | 20 |
Experimental Protocol: Permanganate Oxidation of a Bicyclic Alkene (Adapted for this compound)
This protocol is based on the oxidation of bicyclic alkenes and would require optimization for this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium periodate (B1199274) (NaIO₄) (optional, for Lemieux-von Rudloff oxidation)
-
Water
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Dissolve this compound in a mixture of tert-butanol and water.
-
Add a solution of potassium permanganate (and optionally sodium periodate) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding solid sodium bisulfite until the purple color disappears.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Ozonolysis
Ozonolysis is a milder method for cleaving double bonds and typically yields aldehydes or ketones, depending on the work-up conditions. For this compound, ozonolysis would be expected to cleave the double bond within the six-membered ring.
Illustrative Product Distribution
The following table presents a hypothetical product distribution for the ozonolysis of this compound followed by a reductive work-up.
| Product | Structure | Method | Oxidant | Yield (%) (Illustrative) |
| 3-(1-acetoxyethyl)-3-(2,2-dimethyl-3-oxocyclobutyl)butanal | (See Diagram 3) | Ozonolysis | Ozone (O₃) followed by reductive work-up (e.g., Zn/H₂O) | 60 |
| Over-oxidation products | - | - | Ozone (O₃) followed by reductive work-up (e.g., Zn/H₂O) | 10 |
| Other byproducts | - | - | Ozone (O₃) followed by reductive work-up (e.g., Zn/H₂O) | 30 |
Experimental Protocol: Ozonolysis of α-Pinene (Adapted for this compound)
This protocol is based on the ozonolysis of α-pinene, a structurally related terpene, and should be adapted for this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone (generated from an ozone generator)
-
Zinc dust or dimethyl sulfide (B99878) (DMS)
-
Water
Procedure:
-
Dissolve this compound in anhydrous DCM in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
For reductive work-up, add zinc dust and a small amount of water and allow the mixture to warm to room temperature. Alternatively, add dimethyl sulfide at -78 °C and then allow the reaction to warm to room temperature.
-
Filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
To further clarify the transformations discussed, the following diagrams illustrate the starting material and the major product from each oxidation method.
Diagram 1. Reaction scheme for the oxidation of this compound.
Diagram 2. General experimental workflow for this compound oxidation.
Conclusion
The oxidation of this compound presents multiple pathways to diverse molecular structures. The choice of oxidizing agent is critical in determining the final product distribution. Chromium trioxide oxidation favors a ring-opening and hydration mechanism, yielding a substituted cyclohexene derivative. In contrast, potassium permanganate and ozone are expected to induce oxidative cleavage of the double bond, leading to different carbonyl-containing compounds.
The provided protocols and illustrative data serve as a foundational guide for researchers. It is imperative to perform thorough experimental optimization and rigorous analytical characterization, including NMR, IR, and mass spectrometry, to unequivocally confirm the structure and purity of the obtained oxidation products. This comparative guide aims to facilitate the strategic selection of oxidation methods and streamline the process of product confirmation in the synthesis of novel and valuable chemical entities.
References
Nopyl Acetate in Biological Assays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Nopyl acetate (B1210297), a common fragrance ingredient, has seen limited investigation into its biological cross-reactivity, a critical aspect for assessing potential off-target effects in drug development and biomedical research. This guide provides a comparative analysis of the current state of knowledge on Nopyl acetate's biological activity against a commonly used alternative, Linalyl acetate. The significant data gap for this compound underscores the need for further research to fully characterize its interaction with biological systems.
Comparative Biological Activity: this compound vs. Linalyl Acetate
Direct comparative studies on the biological cross-reactivity of this compound are not publicly available. However, by examining the data available for the structurally similar fragrance compound, Linalyl acetate, we can infer the types of biological interactions that warrant investigation for this compound.
| Biological Target/Assay | This compound | Linalyl Acetate |
| Anti-inflammatory Activity | No data available | Demonstrates anti-inflammatory effects by reducing edema in rat models. The effect is suggested to be delayed, possibly indicating a pro-drug mechanism.[1][2][3][4] |
| Cell Signaling (NF-κB Pathway) | No data available | Down-regulates the NF-κB signaling pathway in HepG2 cells by inhibiting the phosphorylation of p65 and IκBα, leading to reduced IL-6 expression.[5] |
| Skin Sensitization | May cause an allergic skin reaction.[6] | Can cause allergic contact dermatitis, with its allergenic potential increasing upon air oxidation.[7][8][9][10] |
| Receptor Binding | No data available | No specific receptor binding assays are readily available in the public domain, but its effects on the nervous system suggest potential interactions with neuronal receptors.[11] |
| Ecotoxicity | Toxic to aquatic life with long-lasting effects.[6] | Data on ecotoxicity is not as prominently highlighted in the searched literature but is expected for many fragrance compounds. |
Experimental Protocols for Assessing Cross-Reactivity
To address the current knowledge gap, the following experimental protocols are recommended for investigating the cross-reactivity of this compound. These assays are standard methods for characterizing the biological activity of small molecules.
Receptor Binding Assays
-
Objective: To identify specific protein targets of this compound.
-
Methodology: A panel of recombinant human receptors, ion channels, and transporters can be used in competitive binding assays. This compound would be incubated with the target protein in the presence of a known radiolabeled or fluorescently labeled ligand. The displacement of the labeled ligand by this compound would indicate binding. A broad screening panel, such as those offered by contract research organizations, would provide a comprehensive initial assessment.
Cell-Based Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on key cellular signaling pathways.
-
Methodology: Reporter gene assays are a robust method for this purpose. Cells would be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element for a signaling pathway of interest (e.g., NF-κB, AP-1, CREB). A change in reporter gene expression upon treatment with this compound would indicate modulation of that pathway.
In Vitro Anti-inflammatory Assays
-
Objective: To assess the potential anti-inflammatory properties of this compound.
-
Methodology: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used. The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β would be measured by ELISA in the presence and absence of this compound. A reduction in cytokine levels would suggest anti-inflammatory activity.
Skin Sensitization Assays (In Chemico and In Vitro)
-
Objective: To quantify the skin sensitization potential of this compound.
-
Methodology: The Direct Peptide Reactivity Assay (DPRA) can be used to assess the reactivity of this compound with synthetic peptides containing cysteine and lysine, mimicking skin proteins. Additionally, in vitro assays using keratinocyte cell lines (e.g., KeratinoSens™, LuSens) can measure the induction of cytoprotective genes in response to sensitizers.
Visualizing Potential Biological Interactions
The following diagrams illustrate hypothetical workflows and signaling pathways that could be investigated for this compound, based on the known activities of related compounds like Linalyl acetate.
References
- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anit-inflammatory activity of linalool and linalyl acetate constituents of essential oils - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Air-oxidized linalyl acetate - an emerging fragrance allergen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 'Hidden' fragrance compound can cause contact allergy | EurekAlert! [eurekalert.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ABC Herbalgram Website [herbalgram.org]
A Spectroscopic Comparison of Nopyl Acetate from Diverse Suppliers
Guide for Researchers and Drug Development Professionals
Nopyl acetate (B1210297), a bicyclic monoterpene ester, is a valuable chiral building block in synthetic organic chemistry and finds applications in the fragrance and pharmaceutical industries.[1] The purity of such reagents is paramount, as impurities can lead to undesirable side reactions, affect product yield and quality, and complicate downstream processing and analysis. This guide provides a comparative spectroscopic analysis of Nopyl acetate hypothetically sourced from three different suppliers to underscore the importance of rigorous quality control.
The following analysis utilizes standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to assess the purity and identify potential contaminants in this compound samples.
Experimental Protocols
A standardized set of protocols was employed for the analysis of each this compound sample.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of each this compound sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[2]
-
Instrumentation: ¹H (400 MHz) and ¹³C NMR (100 MHz) spectra were acquired on a standard NMR spectrometer.
-
¹H NMR Parameters: A sufficient relaxation delay (5 times the longest T₁) was used to ensure accurate integration.[3]
-
¹³C NMR Parameters: A standard proton-decoupled pulse sequence was utilized.
-
Data Processing: The resulting spectra were processed with appropriate software, and chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of each neat liquid sample was placed between two potassium bromide (KBr) plates.[4]
-
Instrumentation: Spectra were recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Data was collected over the range of 4000-400 cm⁻¹.[5]
-
Data Processing: The resulting spectra were plotted as transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[6]
-
GC Conditions: A suitable capillary column was used to separate the components of the sample before introduction into the mass spectrometer.
-
MS Conditions: A standard electron energy of 70 eV was used for ionization.
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.
dot
Caption: Experimental workflow for spectroscopic comparison.
Results and Discussion
The spectroscopic data for the three hypothetical this compound suppliers are summarized below. Supplier A is treated as the high-purity reference standard.
Supplier A: High Purity this compound
The spectra obtained from Supplier A's sample are consistent with the known data for pure this compound.
-
¹H NMR: The spectrum displays characteristic peaks corresponding to the different protons in the molecule. Key signals include those for the acetate methyl group, the methylene (B1212753) groups adjacent to the ester oxygen and the double bond, and the vinyl proton.
-
¹³C NMR: The spectrum shows the expected number of signals, including the carbonyl carbon of the ester, the carbons of the double bond, and the various aliphatic carbons of the bicyclic ring system.[6]
-
IR: The IR spectrum exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.[7] Other characteristic peaks include C-O stretching and C-H stretching vibrations.
-
MS: The mass spectrum shows the molecular ion peak (M⁺) at m/z 208, consistent with the molecular weight of this compound (C₁₃H₂₀O₂).[8]
Table 1: Spectroscopic Data for this compound from Supplier A (Reference)
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃) | Characteristic peaks matching reference spectra. | High Purity this compound |
| ¹³C NMR (CDCl₃) | Correct number of signals for this compound.[6] | High Purity this compound |
| IR (neat) | Strong C=O stretch at ~1740 cm⁻¹.[7] | Presence of Ester Functional Group |
| MS (EI) | Molecular ion (M⁺) at m/z 208.[8] | Correct Molecular Weight |
Supplier B: this compound with Nopol (B1679846) Impurity
The sample from Supplier B shows evidence of contamination with nopol, the alcohol precursor to this compound. This is a common impurity resulting from incomplete esterification.[9]
-
¹H NMR: In addition to the peaks for this compound, a broad singlet corresponding to the hydroxyl (-OH) proton of nopol is observed. Additional signals corresponding to the other protons of nopol are also present, albeit at lower intensity.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ is present, which is characteristic of the O-H stretching vibration of an alcohol. This peak is absent in the spectrum of pure this compound.
Table 2: Spectroscopic Data for this compound from Supplier B
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃) | This compound peaks + additional broad -OH signal. | Contains Nopol Impurity |
| ¹³C NMR (CDCl₃) | This compound signals + minor signals for nopol. | Contains Nopol Impurity |
| IR (neat) | C=O stretch at ~1740 cm⁻¹ + broad O-H stretch at ~3400 cm⁻¹. | Presence of Ester and Alcohol |
| MS (EI) | M⁺ at m/z 208 (this compound) and potential fragment ions of nopol. | Mixture of this compound and Nopol |
Supplier C: this compound with Acetic Anhydride (B1165640) Impurity
The sample from Supplier C is contaminated with acetic anhydride, a common reagent used in the synthesis of this compound.[10]
-
¹H NMR: A sharp singlet around 2.2 ppm is observed, which is characteristic of the methyl protons of acetic anhydride.
-
IR: Two characteristic C=O stretching bands for the anhydride are observed around 1820 and 1750 cm⁻¹, in addition to the ester C=O stretch.
Table 3: Spectroscopic Data for this compound from Supplier C
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃) | This compound peaks + sharp singlet at ~2.2 ppm. | Contains Acetic Anhydride Impurity |
| ¹³C NMR (CDCl₃) | This compound signals + carbonyl and methyl signals for acetic anhydride. | Contains Acetic Anhydride Impurity |
| IR (neat) | Ester C=O stretch at ~1740 cm⁻¹ + two anhydride C=O stretches (~1820, 1750 cm⁻¹). | Presence of Ester and Anhydride |
| MS (EI) | M⁺ at m/z 208 (this compound) and a peak at m/z 102 for acetic anhydride. | Mixture of this compound and Acetic Anhydride |
dot
Caption: Logical flow of the comparative analysis.
Conclusion
This comparative guide illustrates the power of routine spectroscopic analysis in verifying the purity of chemical reagents. While Supplier A provides high-purity this compound suitable for sensitive applications, the products from Suppliers B and C contain residual starting materials or reagents that could compromise experimental outcomes. For researchers and drug development professionals, this underscores the critical need for in-house quality control of all starting materials, regardless of the supplier's specifications. Spectroscopic techniques like NMR, IR, and MS are indispensable tools for ensuring the quality and consistency of chemical reagents, ultimately leading to more reliable and reproducible scientific results.
References
- 1. This compound, 128-51-8 [thegoodscentscompany.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
A Comparative Toxicological Assessment of Nopyl Acetate via Read-Across Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a toxicological comparison of Nopyl acetate (B1210297) with structurally similar chemicals to facilitate a read-across analysis. Read-across is a scientific method used to predict the toxicity of a substance by using data from one or more analogous, or "look-alike," chemicals. This approach is instrumental in filling data gaps for chemicals with limited experimental data, thereby reducing the need for animal testing while ensuring robust safety assessments.
This document summarizes available toxicological data for Nopyl acetate, identifies key data gaps, and presents a comparative analysis with selected analogues: Linalyl acetate, Isobornyl acetate, and α-Terpinyl acetate. The comparison focuses on critical toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity.
The Read-Across Framework
The read-across approach is founded on the principle that structurally similar substances are likely to have similar physicochemical properties, toxicokinetic behavior, and toxicological effects. The process involves identifying a "target" chemical (this compound) with data gaps and selecting one or more "source" chemicals (analogues) with a robust dataset. By comparing the available data, a scientifically defensible prediction can be made for the target chemical's missing toxicity endpoints.
Toxicological Profile of this compound (Target Chemical)
This compound (CAS No. 128-51-8) is a fragrance ingredient with a sweet, woody-fruity odor[1]. Its known toxicological data is summarized below, highlighting the existing gaps in its safety profile.
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 = 3000 mg/kg | [1][2][3] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2000 mg/kg | [4] |
Key Observations:
-
Skin Irritation: this compound is considered slightly irritating to the skin[4].
-
Eye Irritation: It is classified as causing serious eye irritation[4][5][6].
-
Skin Sensitization: There is evidence that this compound may cause an allergic skin reaction and it is classified as a skin sensitizer (B1316253) (Sub-category 1B)[5][6]. However, one maximization test in human volunteers showed no sensitization at a 10% concentration[4].
Identified Data Gaps:
-
Genotoxicity: No definitive studies on mutagenic or clastogenic potential are publicly available[4].
-
Repeated Dose Toxicity: Data from repeated-dose studies are not available in the reviewed literature[4].
Selection and Profile of Analogue Chemicals
To address the data gaps for this compound, three structural analogues were selected based on their nature as terpene acetates.
-
Linalyl acetate (CAS No. 115-95-7): An acyclic monoterpene acetate, a major component of lavender and bergamot oils[2].
-
Isobornyl acetate (CAS No. 125-12-2): A bicyclic monoterpene acetate with a camphor-like, woody odor[7]. Its bicyclic structure is comparable to this compound.
-
α-Terpinyl acetate (CAS No. 80-26-2): A monocyclic monoterpene acetate.
Comparative Analysis and Data Tables
The following tables present a side-by-side comparison of the toxicological data for this compound and its selected analogues.
Table 1: Acute Toxicity
This table compares the acute oral and dermal toxicity of the target and analogue chemicals.
| Chemical | CAS No. | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rabbit) |
| This compound (Target) | 128-51-8 | 3000 mg/kg[1][2][3] | > 2000 mg/kg[4] |
| Linalyl acetate | 115-95-7 | 13,934 mg/kg[8] | > 5000 mg/kg |
| Isobornyl acetate | 125-12-2 | > 10,000 mg/kg[9] | > 20,000 mg/kg[9] |
| α-Terpinyl acetate | 80-26-2 | 5075 mg/kg[10] | No data |
Table 2: Skin & Eye Irritation
This table summarizes the irritation potential of the chemicals.
| Chemical | Skin Irritation | Eye Irritation |
| This compound (Target) | Irritating[2][3] | Serious eye irritation[4][5][6] |
| Linalyl acetate | Causes skin irritation[8][11] | Causes serious eye irritation[8] |
| Isobornyl acetate | Irritating[9] | No data |
| α-Terpinyl acetate | Mildly irritating | No data |
Table 3: Skin Sensitization
This table compares the potential of the chemicals to cause skin sensitization.
| Chemical | Skin Sensitization Potential |
| This compound (Target) | May cause an allergic skin reaction (UN GHS Category 1B)[4][5][6] |
| Linalyl acetate | May cause an allergic skin reaction[11] |
| Isobornyl acetate | Not a sensitizer[7][9] |
| α-Terpinyl acetate | Not a concern for skin sensitization under current use levels[12] |
Table 4: Genotoxicity
This table addresses the genotoxicity data gap for this compound by examining data from its analogues.
| Chemical | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Micronucleus Test |
| This compound (Target) | No Data | No Data |
| Linalyl acetate | Not mutagenic[13] | Increased micronuclei frequency in human lymphocytes[14] |
| Isobornyl acetate | Not genotoxic[7] | No data |
| α-Terpinyl acetate | Not genotoxic[12] | Not clastogenic[12] |
Table 5: Repeated Dose Toxicity
This table addresses the repeated dose toxicity data gap for this compound.
| Chemical | Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound (Target) | No Data | No Data | No Data |
| Linalyl acetate | 28-day | Rat | 148 mg/kg bw/day (based on linalool)[13] |
| Isobornyl acetate | 13-week | Rat | 15 mg/kg bw/day (based on nephrotoxicity)[9] |
| α-Terpinyl acetate | Not specified | Not specified | MOE > 100 (considered safe)[12] |
Mechanistic Insights: The Skin Sensitization Pathway
The process of skin sensitization is well-understood and has been described in an Adverse Outcome Pathway (AOP) by the Organisation for Economic Co-operation and Development (OECD). An AOP outlines the sequence of events from the initial chemical interaction with the skin to the final adverse effect, in this case, Allergic Contact Dermatitis (ACD).
This pathway illustrates that a chemical must first bind to skin proteins (Key Event 1), which then triggers responses in skin cells (Key Event 2), leading to the activation of immune cells (Key Events 3 and 4), and ultimately resulting in sensitization[4][5][15]. In vitro tests are designed to measure these key events.
Experimental Protocols
Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized OECD Test Guidelines (TG).
Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
-
Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are a cause of genotoxicity. The test evaluates the ability of a chemical to cause a mutation that restores the bacteria's ability to synthesize the essential amino acid, allowing them to grow on a deficient medium[16].
-
Test System: At least five strains of bacteria are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations[17].
-
Method Summary: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian liver metabolism[18]. The mixture is plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow) is counted[19].
-
Interpretation of Results: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is typically at least double the background (solvent control) count in one or more strains[17].
In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method - OECD TG 442D)
-
Principle: This assay addresses the second key event in the skin sensitization AOP: keratinocyte activation. It measures the activation of the Keap1-Nrf2-ARE cellular signaling pathway in keratinocytes, which is a key regulator of the cellular response to oxidative stress caused by sensitizing chemicals[15][20][21].
-
Test System: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) is used. These cells contain a luciferase gene under the control of an Antioxidant Response Element (ARE), a DNA sequence that binds the Nrf2 transcription factor[22].
-
Method Summary: The keratinocyte cell line is exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours). If the chemical activates the Nrf2 pathway, the luciferase gene is expressed, producing light. The luminescence is measured and compared to solvent controls[23]. Cell viability is also measured to ensure the observed effects are not due to cytotoxicity.
-
Interpretation of Results: A chemical is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic[15].
28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
-
Principle: This in vivo study provides information on the potential health hazards arising from repeated oral exposure to a chemical over a 28-day period. It helps identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL)[24][25][26].
-
Test System: Typically, young adult rats are used. At least three dose groups and a control group are required, with a minimum of 5 male and 5 female animals per group[25].
-
Method Summary: The test chemical is administered orally (e.g., by gavage or in the diet) daily for 28 days. Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically[27].
-
Interpretation of Results: The results are evaluated to identify any treatment-related adverse effects. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed. This value is critical for deriving safe exposure levels for humans.
References
- 1. This compound, 128-51-8 [thegoodscentscompany.com]
- 2. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. RTECS NUMBER-OT0200000-Chemical Toxicity Database [drugfuture.com]
- 11. download.basf.com [download.basf.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Genotoxicity of lavender oil, linalyl acetate, and linalool on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. biosafe.fi [biosafe.fi]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 18. enamine.net [enamine.net]
- 19. nib.si [nib.si]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. gov4nano.eu [gov4nano.eu]
- 23. flashpointsrl.com [flashpointsrl.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. ecetoc.org [ecetoc.org]
A Comparative Kinetic Study of Nopyl Acetate Synthesis: Chemical vs. Enzymatic Catalysis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral molecules like Nopyl acetate (B1210297) is of paramount importance. This guide provides a detailed comparison of the kinetic parameters and experimental protocols for two primary methods of Nopyl acetate synthesis: traditional chemical catalysis and emerging enzymatic routes.
This compound, a valuable fragrance ingredient with a characteristic woody-fruity scent, is synthesized through the esterification of nopol (B1679846) with an acetylating agent. The choice of catalyst—chemical or enzymatic—profoundly influences the reaction kinetics, selectivity, and overall process sustainability. This guide presents a comparative analysis of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Data Summary
The following tables summarize the key kinetic parameters and reaction conditions for the chemical and enzymatic synthesis of this compound and structurally similar terpene acetates.
Table 1: Kinetic Parameters for Sulfuric Acid-Catalyzed this compound Synthesis [1][2]
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 28.08 kJ/mol | Based on concentration |
| Pre-exponential Factor (A) | 11126 L mol⁻¹ h⁻¹ | Catalyst concentration: 0.0275 M |
| Forward Reaction Rate Constant (k_fo,act) | 33860 L mol⁻¹ h⁻¹ | Based on activities |
| Enthalpy of Reaction (ΔH) | 34.90 kJ/mol | - |
| Entropy of Reaction (ΔS) | 0.12 kJ mol⁻¹ K⁻¹ | - |
Table 2: Reaction Conditions and Conversion for Sulfuric Acid-Catalyzed this compound Synthesis [1][2]
| Temperature (°C) | Catalyst Conc. (mol/L) | Acetic Acid:Nopol Molar Ratio | Equilibrium Conversion (%) |
| 50 | 0.0275 | 1:1 | 63 |
| 60 | 0.0275 | 1:1 | 68 |
| 70 | 0.0275 | 1:1 | 71 |
| 80 | 0.0275 | 1:1 | 75 |
| 80 | 0.0184 | 1:1 | - |
| 80 | 0.0275 | 1:1 | 75 |
| 80 | 0.0367 | 1:1 | - |
| 80 | 0.0480 | 1:1 | - |
| 80 | 0.0275 | 1:2 | - |
| 80 | 0.0275 | 1:3 | 96 |
| 80 | 0.0275 | 1:4 | - |
Table 3: Comparison of Alternative Chemical Synthesis Methods for this compound [3]
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | Acetic Anhydride | 50 | 5 | 98.15 |
| Sodium Acetate | Acetic Anhydride | 90 | 10 | 99.2 |
| Phosphoric Acid | Acetic Anhydride | 55 | 8 | 99.5 |
Table 4: Kinetic Data for Lipase-Catalyzed Synthesis of Terpene Acetates (Citronellyl and Geranyl Acetate as this compound Surrogates) [4][5][6][7]
| Terpene Acetate | Lipase (B570770) Source | Kinetic Model | Optimal Temperature (°C) | Key Findings |
| Citronellyl Acetate | Pseudomonas fluorescens | Ping-Pong Bi-Bi with product inhibition | 40 | Yields can exceed 99% in ionic liquids.[4] The reaction is inhibited by the product, citronellyl acetate. |
| Geranyl Acetate | Pseudomonas fluorescens | Ping-Pong Bi-Bi without inhibition | 30 | Yields up to 99% in 3 hours in a solvent-free system.[7] |
Experimental Protocols
Chemical Synthesis: Homogeneously Catalyzed Esterification
The synthesis of this compound via chemical catalysis typically involves the esterification of nopol with acetic acid using a strong acid catalyst, such as sulfuric acid.[1][2]
Materials:
-
Nopol
-
Acetic Acid
-
Sulfuric Acid (catalyst)
-
Toluene (solvent)
-
Sodium Hydroxide (B78521) (for titration)
-
Phenolphthalein (B1677637) (indicator)
Procedure:
-
A stirred batch reactor is charged with a solution of nopol in toluene.
-
The reactor is heated to the desired temperature (e.g., 50-80 °C).
-
Acetic acid and sulfuric acid are added to the reactor to initiate the reaction.
-
Samples are withdrawn at regular intervals to monitor the reaction progress.
-
The concentration of acetic acid in the samples is determined by titration with a standard solution of sodium hydroxide using phenolphthalein as an indicator.
-
The conversion of acetic acid is calculated based on the initial and final concentrations.
Enzymatic Synthesis: Lipase-Catalyzed Transesterification
The enzymatic synthesis of terpene acetates, as a proxy for this compound, often utilizes lipases in a transesterification reaction. This method is considered a greener alternative to chemical synthesis.[4][5][6][7]
Materials:
-
Nopol (or other terpene alcohol like citronellol (B86348) or geraniol)
-
Vinyl Acetate (acyl donor)
-
Immobilized Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica)
-
Organic Solvent (e.g., ionic liquid, or solvent-free)
Procedure:
-
The terpene alcohol and vinyl acetate are mixed in a reaction vessel.
-
The immobilized lipase is added to the mixture.
-
The reaction is carried out at a controlled temperature (e.g., 30-40 °C) with constant agitation.
-
The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion to the corresponding acetate.
-
The kinetic model, often a Ping-Pong Bi-Bi mechanism, is determined by analyzing the reaction rates at different substrate concentrations.
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis and experimental processes, the following diagrams are provided.
Concluding Remarks
The chemical synthesis of this compound using sulfuric acid is a well-established method with thoroughly characterized kinetics. It offers high conversions, particularly at elevated temperatures and with an excess of the alcohol reactant. However, the use of a strong acid catalyst and organic solvents raises environmental and safety concerns.
Enzymatic synthesis, while not yet specifically detailed for this compound in the reviewed literature, presents a promising green alternative. Studies on similar terpene acetates demonstrate that lipase-catalyzed reactions can achieve high yields under milder conditions (lower temperatures) and often in solvent-free systems or with more environmentally benign solvents like ionic liquids. The kinetics of these enzymatic reactions are typically well-described by Michaelis-Menten-type models, such as the Ping-Pong Bi-Bi mechanism, which can sometimes be affected by substrate or product inhibition.
For researchers and developers, the choice between these methods will depend on the specific requirements of their application. If high throughput and well-understood kinetics are the primary drivers, the chemical method is a robust option. However, for applications where sustainability, selectivity, and milder reaction conditions are critical, exploring enzymatic synthesis is a highly recommended avenue. Further research into the specific kinetic parameters of lipase-catalyzed this compound synthesis would be invaluable for optimizing this green alternative for industrial applications.
References
- 1. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 2. Kinetics of this compound synthesis by homogeneously catalyzed esterification of acetic acid with nopol [scielo.org.co]
- 3. CN104987291A - Method for synthetizing this compound - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics | Semantic Scholar [semanticscholar.org]
- 7. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
A Comparative Olfactory and Physicochemical Analysis of Nopyl Acetate and Other Notable Fragrance Esters
In the intricate world of fragrance chemistry, esters are paramount for their vast and varied olfactory contributions. This guide provides a detailed comparison of Nopyl acetate (B1210297) against other commercially significant fragrance esters, namely Linalyl acetate, Geranyl acetate, and Citronellyl acetate. The comparison encompasses olfactory profiles, physicochemical properties, and stability, supported by standardized experimental protocols for evaluation.
Comparative Performance and Properties
Olfactory Profile Comparison
The olfactory character of a fragrance ester is its most critical attribute. The following table summarizes the reported scent profiles of Nopyl acetate and its comparators. This compound is frequently contrasted with Linalyl acetate, offering a distinct woody and less floral alternative.[1]
| Fragrance Ester | Olfactory Profile |
| This compound | Sweet, woody-fruity with herbal, pine, and lavender nuances. Described as less sweet and fruity but more woody than Linalyl acetate.[2][3] |
| Linalyl acetate | Sweet, fruity, and floral with a characteristic bergamot and lavender aroma.[4][5] |
| Geranyl acetate | Sweet, fruity, and rosy with a slightly waxy and citrusy character. |
| Citronellyl acetate | Fresh, fruity, and rosy with a distinct citrus and geranium note. |
Physicochemical Properties
The physical and chemical properties of fragrance esters influence their performance, including volatility, longevity, and solubility in various product bases.
| Property | This compound | Linalyl Acetate | Geranyl Acetate | Citronellyl Acetate |
| Molecular Formula | C13H20O2[6] | C12H20O2[5] | C12H20O2 | C12H22O2 |
| Molecular Weight ( g/mol ) | 208.30[6] | 196.29[5] | 196.29 | 198.30 |
| Boiling Point (°C) | ~253[7] | ~220[5] | ~245 | ~247 |
| Vapor Pressure (mmHg @ 25°C) | ~0.008[2] | ~0.116[4] | ~0.01 | ~0.007 |
| Odor Life on Smelling Strip | > 15 hours[8] | ~6 hours | ~8 hours | ~7 hours |
| Solubility | Soluble in alcohol; Insoluble in water.[2] | Soluble in organic solvents; Insoluble in water.[5] | Soluble in alcohol; Insoluble in water. | Soluble in alcohol; Insoluble in water. |
Stability in Consumer Product Bases
The stability of a fragrance ester is crucial for its successful incorporation into various consumer products. The following table provides a qualitative summary of this compound's stability in different environments, which is indicative of its performance compared to other esters under similar pH conditions.
| Product Type | Typical pH | Stability of this compound |
| Fine Fragrance (Alcoholic) | 5.5 - 7.0 | Good |
| Fabric Softener | 3.0 | Good |
| Antiperspirants | 3.5 | Good |
| Toiletry Applications (e.g., Shampoo) | 6.0 | Good |
| Liquid Detergent | 9.0 | Good |
| Soap | 10.0 | Good |
| Powder Detergent | 11.0 | Poor |
| Bleach | 14.0 | Poor |
Experimental Protocols
To ensure objective and reproducible comparisons of fragrance ester efficacy, standardized experimental protocols are essential.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively profile and compare the olfactory characteristics of different fragrance esters.
Methodology:
-
Panelist Selection and Training:
-
A panel of 15-20 trained sensory assessors is selected based on their olfactory acuity and descriptive ability.
-
Panelists undergo training to familiarize themselves with a standardized lexicon of fragrance descriptors relevant to the esters being tested (e.g., fruity, floral, woody, citrus, sweet, herbal).
-
-
Sample Preparation:
-
The fragrance esters are diluted to a concentration of 1-5% in an odorless, non-volatile solvent (e.g., diethyl phthalate (B1215562) or mineral oil).
-
Aliquots of 1 ml of each diluted sample are applied to standard fragrance testing strips.
-
-
Evaluation Procedure:
-
Panelists evaluate the odor of each strip at different time intervals (e.g., immediately after application, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent and its longevity.
-
For each descriptor in the lexicon, panelists rate the intensity on a 15-point numerical scale (where 0 = not perceptible and 15 = extremely strong).
-
Hedonic (pleasantness) ratings are also collected on a 9-point scale (where 1 = extremely unpleasant and 9 = extremely pleasant).
-
-
Data Analysis:
-
The mean intensity ratings for each descriptor at each time point are calculated.
-
The data is statistically analyzed using Analysis of Variance (ANOVA) to identify significant differences between the esters.
-
Results are often visualized using spider or radar plots for a clear comparison of the olfactory profiles.
-
Stability Testing in a Consumer Product Base (e.g., Shampoo)
Objective: To assess and compare the chemical and olfactory stability of fragrance esters in a representative consumer product formulation.
Methodology:
-
Sample Preparation:
-
An unfragranced shampoo base is prepared.
-
The fragrance esters are incorporated into the shampoo base at a typical concentration (e.g., 0.5-1.0% w/w).
-
Control samples (shampoo base without fragrance) are also prepared.
-
-
Accelerated Stability Testing:
-
The samples are stored in sealed, appropriate containers under various stress conditions:
-
Elevated temperature: 40°C and 50°C for up to 3 months.
-
Freeze-thaw cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
Light exposure: Exposure to UV light in a light cabinet.
-
-
Samples are also stored at room temperature (20-25°C) as a reference.
-
-
Evaluation:
-
Samples are evaluated at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Physicochemical Analysis: Changes in color, clarity, pH, and viscosity of the shampoo are measured.
-
Olfactory Analysis: The odor of the samples is evaluated by a trained sensory panel to detect any changes in scent profile or intensity compared to the room temperature reference.
-
Chemical Analysis (Optional): Headspace Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the concentration of the fragrance ester and identify any degradation products.
-
-
Data Analysis:
-
The changes in the physicochemical and olfactory properties are documented and compared across the different fragrance esters and storage conditions.
-
A stability rating (e.g., excellent, good, fair, poor) is assigned to each ester in the tested formulation.
-
Visualizing the Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of a fragrance ester's efficacy.
Caption: Workflow for Fragrance Ester Efficacy Evaluation.
References
- 1. foreverest.net [foreverest.net]
- 2. This compound, 128-51-8 [thegoodscentscompany.com]
- 3. perfumeextract.co.uk [perfumeextract.co.uk]
- 4. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 5. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 6. de-kruiderie.nl [de-kruiderie.nl]
- 7. chembk.com [chembk.com]
- 8. perfumersworld.com [perfumersworld.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nopyl Acetate
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents like Nopyl acetate (B1210297) are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Nopyl acetate.
This compound is recognized as a skin and eye irritant and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it is imperative that this chemical waste is managed responsibly and in accordance with all applicable regulations.
Hazard and Precautionary Data
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard classifications and precautionary statements.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction.[1][2][4][5][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][4][5][6] |
| Environmental Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[1][3][4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[2][5][6]
-
Protective Clothing: A lab coat is recommended.[1] For larger spills, liquid-impermeable clothing may be necessary.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect this compound waste in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible materials.
-
Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[1][5]
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2]
-
For large spills, dike the area to prevent spreading and entry into drains or waterways.[2]
-
Collect the absorbed material and place it into a suitable container for disposal.[5]
-
-
Container Decontamination:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple rinse the container with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[5]
-
-
Final Disposal:
-
This compound waste must be disposed of in accordance with local, regional, national, and international regulations.[1][2]
-
Do not dispose of this compound with regular refuse or pour it down the drain.[1][7]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. directpcw.com [directpcw.com]
- 2. vigon.com [vigon.com]
- 3. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128-51-8 Name: this compound [xixisys.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Nopyl Acetate
This guide provides immediate safety, handling, and disposal protocols for Nopyl acetate (B1210297), tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
-
Name: Nopyl acetate
-
CAS Number: 128-51-8
-
Molecular Formula: C13H20O2
This compound is recognized as a skin sensitizer, a serious eye irritant, and toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required and recommended equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side shields or goggles.[6] | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves. | Neoprene or nitrile rubber gloves are suitable.[7] Gloves must be inspected before use and replaced if damaged.[2] |
| Lab coat or protective clothing. | An impervious apron or liquid-impermeable clothing (Type 3 or 4) is recommended for larger quantities or when splashes are likely.[1][3] | |
| Respiratory Protection | Not typically required with adequate ventilation. | In case of insufficient ventilation, aerosol generation, or exceeding exposure limits, a full-face respirator with an organic vapor filter (Type A) should be used.[2][6] |
| Footwear | Closed-toe shoes. | Neoprene upper and sole, resistant to hydrocarbons, are recommended for significant handling operations.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key stages for safely handling this compound in a laboratory setting.
Experimental Protocols
1. Preparation and PPE:
-
Ensure the work area is well-ventilated. An operational chemical fume hood is recommended.
-
Confirm that an eyewash station and safety shower are accessible.[6]
-
Don all required PPE as specified in the table above before handling the chemical.
2. Chemical Handling:
-
Handle this compound in a well-ventilated area.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Use non-sparking tools and ground all equipment to prevent electrostatic discharge, as the substance can be combustible.[2][3]
-
Keep containers tightly closed when not in use.[2]
3. Spill Response:
-
For small spills: Absorb with inert material such as dry sand, earth, or vermiculite.[3] Place the absorbed material into a suitable container for disposal. Clean the spill area thoroughly.[3]
-
For large spills: Evacuate non-essential personnel.[2] Eliminate all ignition sources.[3] Dike the spill to prevent it from entering drains or waterways.[3] Cover with a plastic sheet to prevent spreading.[3]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][3][4]
4. First Aid Procedures:
-
If on skin: Immediately wash with plenty of soap and water.[2][6] If skin irritation or a rash occurs, seek medical attention.[1][3]
-
If in eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: this compound waste must be treated as hazardous. It should be collected in a designated, labeled, and sealed container. Disposal should occur through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, cloths) and contaminated PPE must be disposed of as hazardous waste.
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, where regulations permit.[2]
By adhering to these safety protocols and operational plans, researchers and laboratory personnel can handle this compound safely and effectively, minimizing risks to themselves and the environment.
References
- 1. directpcw.com [directpcw.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vigon.com [vigon.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128-51-8 Name: this compound [xixisys.com]
- 5. This compound | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. johndwalsh.com [johndwalsh.com]
- 7. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
